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  • Product: 2-Ethynyl-1,3-dimethoxybenzene
  • CAS: 126829-31-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 2-Ethynyl-1,3-dimethoxybenzene from 1,3-dimethoxybenzene

Abstract This technical guide provides a comprehensive and in-depth overview of a robust and regioselective synthetic route to 2-ethynyl-1,3-dimethoxybenzene, a valuable building block in the development of novel pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust and regioselective synthetic route to 2-ethynyl-1,3-dimethoxybenzene, a valuable building block in the development of novel pharmaceutical agents and advanced materials. The synthesis commences with the readily available starting material, 1,3-dimethoxybenzene, and proceeds through a two-step sequence involving a highly regioselective ortho-lithiation followed by iodination to yield the key intermediate, 2-iodo-1,3-dimethoxybenzene. Subsequent palladium-catalyzed Sonogashira coupling with trimethylsilylacetylene, followed by a straightforward deprotection, affords the target compound in good overall yield. This guide elucidates the critical experimental parameters, the underlying mechanistic principles, and provides detailed, field-proven protocols for each synthetic transformation.

Introduction: The Strategic Importance of 2-Ethynyl-1,3-dimethoxybenzene

2-Ethynyl-1,3-dimethoxybenzene is a key synthetic intermediate whose structural motifs are present in a variety of biologically active molecules and functional organic materials. The presence of the ethynyl group provides a versatile handle for further chemical modifications, such as click chemistry, Sonogashira cross-coupling reactions, and cyclization reactions, enabling the construction of complex molecular architectures. The 1,3-dimethoxybenzene scaffold is a common feature in natural products and pharmaceutical compounds, often imparting favorable pharmacokinetic properties. Consequently, a reliable and scalable synthesis of this building block is of significant interest to researchers in medicinal chemistry and materials science.

Synthetic Strategy: Navigating Regioselectivity

The primary challenge in the functionalization of 1,3-dimethoxybenzene is controlling the regioselectivity of the reaction. The two methoxy groups are ortho, para-directing, leading to potential substitution at the C2, C4, and C6 positions. While direct electrophilic substitution reactions, such as iodination, have been explored, they have been shown to preferentially yield the 4-iodo-1,3-dimethoxybenzene isomer[1][2]. This is attributed to the steric hindrance at the C2 position, which is flanked by the two methoxy groups.

To overcome this regiochemical challenge, a directed ortho-metalation (DoM) strategy is employed. This powerful technique utilizes the coordinating ability of the methoxy groups to direct a strong base, typically an organolithium reagent, to deprotonate the sterically hindered C2 position with high selectivity. The resulting ortho-lithiated species can then be trapped with a suitable electrophile to introduce the desired functionality at the C2 position. This approach forms the cornerstone of the synthetic route detailed in this guide.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow Start 1,3-Dimethoxybenzene Intermediate1 2-Lithio-1,3-dimethoxybenzene Start->Intermediate1 n-BuLi, THF Intermediate2 2-Iodo-1,3-dimethoxybenzene Intermediate1->Intermediate2 Iodine (I2) Intermediate3 2-((Trimethylsilyl)ethynyl)-1,3-dimethoxybenzene Intermediate2->Intermediate3 TMS-acetylene, Pd catalyst, Cu(I) cocatalyst, base Product 2-Ethynyl-1,3-dimethoxybenzene Intermediate3->Product Base (e.g., K2CO3), MeOH

Caption: Synthetic workflow for 2-ethynyl-1,3-dimethoxybenzene.

Experimental Protocols

Part 1: Synthesis of 2-Iodo-1,3-dimethoxybenzene via Directed ortho-Lithiation and Iodination

This procedure details the regioselective synthesis of the key intermediate, 2-iodo-1,3-dimethoxybenzene. The causality behind the experimental choices lies in the principles of directed ortho-metalation. The use of a strong organolithium base in a coordinating solvent like tetrahydrofuran (THF) is crucial for the efficient and selective deprotonation at the C2 position, directed by the two methoxy groups[3][4]. Subsequent quenching with iodine provides the desired iodo-substituted arene[5][6].

Step-by-Step Methodology:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with anhydrous tetrahydrofuran (THF).

  • Starting Material Addition: 1,3-dimethoxybenzene is added to the THF.

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (n-BuLi) in hexanes is added dropwise to the stirred solution while maintaining the temperature at -78 °C. The reaction mixture is then stirred at this temperature for a specified period to ensure complete lithiation.

  • Iodination: A solution of iodine (I₂) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to proceed at this temperature until completion.

  • Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford pure 2-iodo-1,3-dimethoxybenzene.

ParameterValue/ConditionRationale
Solvent Anhydrous Tetrahydrofuran (THF)Coordinating solvent that facilitates the stability and reactivity of the organolithium species.
Base n-Butyllithium (n-BuLi)Strong base capable of deprotonating the aromatic C-H bond.
Temperature -78 °CLow temperature is critical to prevent side reactions and ensure the stability of the lithiated intermediate.
Electrophile Iodine (I₂)Efficiently traps the aryl anion to form the C-I bond.
Part 2: Synthesis of 2-Ethynyl-1,3-dimethoxybenzene via Sonogashira Coupling and Deprotection

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne[7][8][9]. In this step, 2-iodo-1,3-dimethoxybenzene is coupled with trimethylsilylacetylene. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling and other side reactions. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The final step involves the removal of the TMS group to unmask the terminal alkyne[10][11][12][13].

Step-by-Step Methodology:

  • Reaction Setup: A Schlenk flask is charged with 2-iodo-1,3-dimethoxybenzene, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI).

  • Solvent and Reagent Addition: Anhydrous and degassed solvent (e.g., triethylamine or a mixture of THF and triethylamine) is added, followed by trimethylsilylacetylene.

  • Reaction Conditions: The reaction mixture is stirred at an elevated temperature under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine.

  • Purification of Silylated Alkyne: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product, 2-((trimethylsilyl)ethynyl)-1,3-dimethoxybenzene, is purified by column chromatography.

  • Deprotection: The purified silylated alkyne is dissolved in a suitable solvent (e.g., methanol). A base, such as potassium carbonate (K₂CO₃), is added, and the mixture is stirred at room temperature.

  • Final Work-up and Purification: Upon completion of the deprotection, the solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The final product, 2-ethynyl-1,3-dimethoxybenzene, is purified by column chromatography.

ParameterValue/ConditionRationale
Catalyst Palladium complex (e.g., Pd(PPh₃)₂Cl₂)Facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.
Co-catalyst Copper(I) salt (e.g., CuI)Activates the alkyne for transmetalation.
Base Amine base (e.g., triethylamine)Acts as a scavenger for the hydrogen halide generated in the reaction and as the solvent.
Protecting Group Trimethylsilyl (TMS)Prevents side reactions of the terminal alkyne and improves handling.
Deprotection Reagent Mild base (e.g., K₂CO₃ in MeOH)Selectively cleaves the Si-C bond without affecting other functional groups.

Conclusion

This technical guide has outlined a reliable and regioselective synthetic pathway for the preparation of 2-ethynyl-1,3-dimethoxybenzene from 1,3-dimethoxybenzene. The key to this successful synthesis lies in the strategic application of directed ortho-lithiation to overcome the inherent regiochemical challenges of electrophilic substitution on the 1,3-dimethoxybenzene ring. The subsequent Sonogashira coupling and deprotection steps are robust and high-yielding transformations. The detailed protocols and mechanistic insights provided herein are intended to empower researchers in the fields of drug discovery and materials science to access this valuable synthetic building block with confidence and efficiency.

References

  • Bratek-Wiewiórowska, M. D., et al. (2008). Iodination of di-and trimethoxy substituted benzene derivatives using the elemental iodine/30% aq. H2O2 system under organic solvent-free reaction conditions. Acta Chimica Slovenica, 55(4), 841-849.
  • Yoshida, J. I., et al. (2007). Process for producing aromatic iodine compound.
  • El-Emary, T. I. (2016). Answer to "What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?". ResearchGate. Retrieved from [Link]

  • Kaur, N. (2021). Corey–Fuchs reaction enabled synthesis of natural products: a review. RSC Advances, 11(5), 2969-2993.
  • Xue, L. P., & Qin, J. H. (2009). 2-Iodo-1,3-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1790.
  • Siddaraj, R., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 333-338.
  • Sanyal, U. (1982). Mechanism of aromatic lithiation reactions--Importance of steric factors. Journal of the Indian Chemical Society, 59, 1051-1054.
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  • El-Sayed, R., et al. (2006). Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles. Dalton Transactions, (35), 4224-4226.
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  • Sciencemadness Discussion Board. (2012). Iodination of p-dimethoxybenzene under non-organic solvent free conditions without organic solvents?. Retrieved from [Link]

  • Walton, D. R. M. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Synlett, 28(10), 1149-1168.
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  • U.S. Patent No. 5,457,239. (1995).
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  • Siddaraj, R., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 333-338.
  • Novák, Z., et al. (2017). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. The Journal of Organic Chemistry, 82(15), 8148-8155.
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  • Wang, L., et al. (2019). Regioselective C5-H direct iodination of indoles. Organic & Biomolecular Chemistry, 17(31), 7433-7437.
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  • Barrow, J. C., et al. (2012). Synthesis of [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde. Tetrahedron Letters, 53(24), 3022-3024.

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Exploratory

Preparation of 2-Ethynyl-1,3-dimethoxybenzene via Sonogashira coupling

An In-Depth Technical Guide to the Synthesis of 2-Ethynyl-1,3-dimethoxybenzene via Sonogashira Coupling Authored by: A Senior Application Scientist Foreword: The Strategic Importance of Arylalkynes In the landscape of mo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-Ethynyl-1,3-dimethoxybenzene via Sonogashira Coupling

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of Arylalkynes

In the landscape of modern synthetic chemistry, the creation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the myriad of transformations available, the Sonogashira cross-coupling reaction stands out for its efficiency and reliability in forming a C(sp²)–C(sp) bond.[1] This reaction provides a direct pathway to arylalkynes, a class of compounds that serve as versatile building blocks in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][3][4] This guide provides a comprehensive, field-proven perspective on the synthesis of a specific, high-value arylalkyne, 2-ethynyl-1,3-dimethoxybenzene, via the Sonogashira coupling. We will move beyond a simple recitation of steps to explore the underlying principles, the rationale behind procedural choices, and the practical nuances that ensure a successful and reproducible outcome.

Chapter 1: Mechanistic Underpinnings of the Sonogashira Coupling

A robust understanding of the reaction mechanism is not merely academic; it is the foundation upon which successful experimental design and troubleshooting are built. The Sonogashira reaction is a powerful transformation that couples terminal alkynes with aryl or vinyl halides, catalyzed by a palladium complex and a copper(I) co-catalyst.[5]

The widely accepted mechanism involves two interconnected catalytic cycles: a primary palladium cycle and a secondary copper cycle.[6][7]

  • The Palladium Cycle (The Main Engine):

    • Oxidative Addition: The cycle begins with the active Pd(0) catalyst. The aryl halide (R¹-X) undergoes oxidative addition to the palladium center, forming a Pd(II) complex. This is often the rate-limiting step, and its efficiency is highly dependent on the nature of the halide (I > Br > OTf >> Cl).[6][8]

    • Transmetalation: The copper acetylide, generated in the copper cycle, transfers its acetylenic group to the palladium(II) complex. This step forms a new palladium-alkynyl complex and regenerates the copper(I) salt.[6] DFT calculations suggest this transmetalation is the rate-determining step of the overall process.[9]

    • Reductive Elimination: The newly formed complex undergoes reductive elimination, expelling the final arylalkyne product (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]

  • The Copper Cycle (The Accelerator):

    • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne. This interaction increases the acidity of the terminal proton.[6]

    • Deprotonation: An amine base deprotonates the alkyne, leading to the formation of a highly reactive copper(I) acetylide intermediate.[6][10] This species is poised to engage with the palladium cycle.

The base plays a dual role: it facilitates the deprotonation of the alkyne and neutralizes the hydrogen halide (HX) formed during the reaction.[10][11]

Sonogashira_Mechanism Figure 1: The Dual Catalytic Cycle of Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox L₂Pd(II)(R¹)X pd0->pd_ox Oxidative Addition pd_trans L₂Pd(II)(R¹)(C≡CR²) pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Product (R¹-C≡CR²) pd_trans->product cu_cat Cu(I)X cu_pi [π-Alkyne-Cu]⁺ Complex cu_cat->cu_pi cu_acetylide Cu(I)-C≡CR² (Copper Acetylide) cu_pi->cu_acetylide Base (e.g., Et₃N) base_hx Base·HX cu_acetylide->pd_ox Key Transfer Step cu_acetylide->cu_cat Regenerates Cu(I) aryl_halide Aryl Halide (R¹-X) aryl_halide->pd_ox alkyne Terminal Alkyne (H-C≡CR²) alkyne->cu_pi Experimental_Workflow cluster_prep Part A: Sonogashira Coupling cluster_deprotect Part B: TMS Deprotection A1 1. Inert Atmosphere Setup (Schlenk Flask, N₂/Ar) A2 2. Add Reagents (Aryl Iodide, TMSA, Et₃N, THF) A1->A2 A3 3. Degas Solution (N₂ bubbling) A2->A3 A4 4. Add Catalysts (CuI, PdCl₂(PPh₃)₂) A3->A4 A5 5. Reaction (Stir at 40°C, Monitor by TLC) A4->A5 A6 6. Work-up & Extraction A5->A6 A7 7. Purification (Column Chromatography) A6->A7 B1 8. Dissolve Silylated Product (in Methanol/THF) A7->B1 Isolated Intermediate B2 9. Add Base (K₂CO₃) B1->B2 B3 10. Reaction (Stir at RT) B2->B3 B4 11. Final Work-up & Purification B3->B4 FinalProduct 2-Ethynyl-1,3-dimethoxybenzene B4->FinalProduct Final Product

Caption: Figure 2: Step-by-step experimental workflow.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMol Equiv.
1-Iodo-2,6-dimethoxybenzeneC₈H₉IO₂264.062.64 g1.0
Trimethylsilylacetylene (TMSA)C₅H₁₀Si98.221.4 mL1.2
PdCl₂(PPh₃)₂C₃₆H₃₀Cl₂P₂Pd701.90140 mg0.02
Copper(I) Iodide (CuI)CuI190.4538 mg0.02
Triethylamine (Et₃N)C₆H₁₅N101.1940 mLSolvent
Tetrahydrofuran (THF), anhydrousC₄H₈O72.1120 mLSolvent
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.76 g-
Methanol (MeOH)CH₄O32.0450 mL-
Part A: Sonogashira Coupling Procedure
  • Reaction Setup: To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add 1-iodo-2,6-dimethoxybenzene (2.64 g, 10.0 mmol).

  • Solvent and Reagent Addition: Under a positive pressure of nitrogen or argon, add anhydrous THF (20 mL) and triethylamine (40 mL). Stir until the solid dissolves. Add trimethylsilylacetylene (1.4 mL, 12.0 mmol) via syringe.

  • Degassing: Bubble nitrogen gas through the stirred solution for 15-20 minutes to ensure anaerobic conditions. This step is critical to prevent oxygen-induced homocoupling of the alkyne. [12][13]4. Catalyst Addition: To the degassed solution, add copper(I) iodide (38 mg, 0.2 mmol) followed by bis(triphenylphosphine)palladium(II) dichloride (140 mg, 0.2 mmol). The mixture will typically turn a yellowish-brown color.

  • Reaction: Heat the reaction mixture to 40 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 5% ethyl acetate in hexanes. The reaction is typically complete within 3-6 hours.

  • Work-up: Once the starting aryl iodide is consumed, cool the reaction to room temperature. Remove the triethylamine under reduced pressure using a rotary evaporator. Dilute the residue with diethyl ether (50 mL) and filter through a pad of Celite® to remove catalyst residues and salts.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 1-5% ethyl acetate in hexanes to afford (2,6-dimethoxyphenyl)(trimethylsilyl)acetylene as a colorless oil or low-melting solid.

Part B: TMS Deprotection Procedure
  • Setup: Dissolve the purified silylated intermediate from Part A in methanol (50 mL) in a round-bottom flask.

  • Base Addition: Add potassium carbonate (2.76 g, 20.0 mmol) to the solution.

  • Reaction: Stir the suspension at room temperature for 1-2 hours. Monitor the complete removal of the TMS group by TLC.

  • Final Work-up: Remove the methanol by rotary evaporation. Add water (50 mL) to the residue and extract the product with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the final product, 2-ethynyl-1,3-dimethoxybenzene . [14]

Chapter 4: Troubleshooting and Field Insights

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst (Pd or Cu).2. Insufficiently degassed system.3. Poor quality reagents/solvents.1. Use fresh, high-purity catalysts. PdCl₂(PPh₃)₂ is generally stable but can degrade over time.2. Ensure thorough degassing. Purge all solvents and the reaction headspace with inert gas.<[13]br>3. Use anhydrous solvents and pure starting materials.
Significant Homocoupling (Glaser Product) 1. Presence of oxygen in the reaction.2. High concentration of copper catalyst.1. This is the most common cause. [12]Repeat the reaction with meticulous attention to anaerobic technique.<[13]br>2. Reduce the CuI loading to 1 mol% or consider slow addition of the alkyne. [15]
Reaction Stalls 1. Aryl halide is unreactive (less of an issue with iodides).2. Low temperature.1. For less reactive bromides (not used here), increasing temperature or using a more active ligand like dppf may be necessary.<[16]br>2. If the reaction is sluggish at 40°C, cautiously increase the temperature to 50-60°C.

References

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  • Wikipedia. Sonogashira coupling. [Link]

  • J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. [Link]

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?[Link]

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  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

  • ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]

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  • Beilstein Journal of Organic Chemistry. (2019, December 3). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]

  • ResearchGate. (2025, August 7). Recent Advances in Sonogashira Reactions. [Link]

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  • Semantic Scholar. (2024, December 17). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]

  • MDPI. Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. [Link]

  • RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

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Foundational

A Guide to the Structural Elucidation of 2-Ethynyl-1,3-dimethoxybenzene via NMR Spectroscopy

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the nuclear magnetic resonance (NMR) characterization of 2-ethynyl-1,3-dimethoxybenzene. This docu...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the nuclear magnetic resonance (NMR) characterization of 2-ethynyl-1,3-dimethoxybenzene. This document provides a comprehensive analysis of the principles and practices for obtaining and interpreting the NMR spectra of this versatile synthetic building block. By explaining the causality behind experimental choices and grounding the analysis in established spectroscopic principles, this guide aims to provide a framework for the confident and accurate structural verification of this compound.

Introduction: The Synthetic Utility of 2-Ethynyl-1,3-dimethoxybenzene

2-Ethynyl-1,3-dimethoxybenzene is a key intermediate in organic synthesis, valued for its trifunctional nature. The presence of an electron-rich aromatic ring, two methoxy groups, and a terminal alkyne functionality makes it a versatile precursor for a diverse range of complex molecules, including pharmaceuticals, functional polymers, and advanced materials. The purity and structural integrity of this starting material are critical for the success of subsequent chemical transformations. NMR spectroscopy is the preeminent analytical technique for the unambiguous confirmation of its molecular structure.

Foundational Spectroscopic Principles

The NMR spectrum of 2-ethynyl-1,3-dimethoxybenzene is a direct consequence of its molecular structure and the interplay of electronic effects. A thorough understanding of these principles is essential for accurate spectral interpretation.

  • Aromatic System: The benzene ring possesses three protons. The two methoxy groups at positions 1 and 3 are electron-donating, which increases the electron density on the aromatic ring, particularly at the ortho and para positions. This shielding effect typically shifts the aromatic proton signals to a higher field (lower ppm values) compared to unsubstituted benzene (δ ~7.3 ppm).[1][2]

  • Alkynyl Group: The terminal alkyne proton (C≡C-H) has a characteristic chemical shift that is influenced by the magnetic anisotropy of the triple bond. This typically results in a signal appearing in a relatively uncongested region of the spectrum, between 2 and 3 ppm.[3][4] The sp-hybridized carbons of the alkyne have distinct chemical shifts in the ¹³C NMR spectrum.

  • Methoxy Groups: The two methoxy groups are chemically equivalent due to the molecule's symmetry. This results in a single, sharp signal in the ¹H NMR spectrum with an integration corresponding to six protons. The carbon atoms of the methoxy groups also produce a single signal in the ¹³C NMR spectrum.

Experimental Protocol for High-Resolution NMR

The acquisition of high-quality NMR data is fundamental to a successful structural elucidation. The following protocol outlines the key steps for sample preparation and data acquisition.

Sample Preparation

Proper sample preparation is crucial for obtaining a high-quality spectrum.[5][6][7]

  • Analyte Purity: Ensure the 2-ethynyl-1,3-dimethoxybenzene sample is of high purity to avoid complicating the spectrum with impurity signals.

  • Solvent Selection: Use a deuterated solvent that does not contain exchangeable protons and has a residual solvent signal that does not overlap with analyte signals. Chloroform-d (CDCl₃) is a common and appropriate choice.[5][8]

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the analyte in 0.5-0.6 mL of solvent is typically sufficient.[5][6][8] For ¹³C NMR, a higher concentration of 50-100 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[5][6]

  • Sample Filtration: If the solution contains any particulate matter, it should be filtered through a small plug of glass wool in a Pasteur pipette to prevent shimming issues.[6]

  • Internal Standard: While modern spectrometers can lock on the deuterium signal of the solvent, the addition of a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm) is good practice for precise chemical shift calibration.[6]

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Processing and Analysis P1 Pure Analyte P2 Deuterated Solvent (e.g., CDCl3) P1->P2 P3 Appropriate Concentration P2->P3 P4 Transfer to NMR Tube P3->P4 P5 Add Internal Standard (TMS, optional) P4->P5 A1 Insert Sample into Spectrometer P5->A1 A2 Lock and Shim A1->A2 A3 Acquire 1H NMR Spectrum A2->A3 A4 Acquire 13C NMR Spectrum A2->A4 S1 Fourier Transform A3->S1 A4->S1 S2 Phase and Baseline Correction S1->S2 S3 Calibrate Chemical Shifts S2->S3 S4 Peak Integration and Assignment S3->S4 Report Structural Elucidation S4->Report

Caption: Workflow for NMR-based structural elucidation.

NMR Data Acquisition
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for improved signal dispersion.

  • ¹H NMR:

    • Experiment: A standard one-pulse experiment is typically sufficient.

    • Parameters: A spectral width of ~12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds are good starting parameters.

  • ¹³C NMR:

    • Experiment: A proton-decoupled experiment is standard to produce a spectrum with a single peak for each unique carbon.

    • Parameters: A wider spectral width of ~220 ppm is necessary. A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Spectral Interpretation and Data Assignment

The following tables summarize the expected ¹H and ¹³C NMR spectral data for 2-ethynyl-1,3-dimethoxybenzene, with detailed assignments.

¹H NMR Spectrum

The ¹H NMR spectrum will exhibit three distinct sets of signals.

Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
~7.30 - 7.15t1H~8.0H-5
~6.60 - 6.45d2H~8.0H-4, H-6
~3.85s6H--OCH₃
~3.0 - 2.5s1H-C≡C-H
  • Aromatic Protons: The proton at the C-5 position is flanked by two protons (H-4 and H-6) and is expected to appear as a triplet. The chemically equivalent H-4 and H-6 protons are each coupled to H-5 and should appear as a doublet. The electron-donating methoxy groups cause these signals to be upfield of the typical benzene resonance.[1][2]

  • Methoxy Protons: The six protons of the two equivalent methoxy groups will appear as a sharp singlet due to the absence of adjacent protons for coupling.

  • Alkynyl Proton: The terminal alkyne proton is expected to be a sharp singlet in the region of 2.5-3.0 ppm.[3]

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals.

Chemical Shift (δ, ppm) Assignment
~160C-1, C-3
~130C-5
~105C-4, C-6
~100C-2
~80-85C ≡C-H
~75-80C≡C -H
~56-OCH₃
  • Aromatic Carbons: The carbons directly attached to the electron-donating methoxy groups (C-1, C-3) are the most deshielded in the aromatic region.[9] The remaining aromatic carbons (C-2, C-4, C-5, C-6) will have distinct chemical shifts based on their electronic environment.[1][9]

  • Alkynyl Carbons: The two sp-hybridized carbons of the alkyne will appear in a characteristic region, typically between 70 and 90 ppm.

  • Methoxy Carbons: The two equivalent methoxy carbons will give rise to a single peak, typically around 56 ppm.[10]

G structure

Caption: Molecular structure of 2-Ethynyl-1,3-dimethoxybenzene.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra provides an unambiguous structural confirmation of 2-ethynyl-1,3-dimethoxybenzene. The characteristic chemical shifts, signal multiplicities, and integration values collectively form a unique spectroscopic fingerprint for the molecule. By adhering to the rigorous experimental protocols and applying the fundamental principles of NMR spectroscopy outlined in this guide, researchers can confidently verify the identity and purity of this important synthetic intermediate, thereby ensuring the integrity and success of their scientific work.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Retrieved from [Link]

  • Emory University, Department of Chemistry. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

  • ResearchGate. How to Prepare Samples for NMR. Retrieved from [Link]

  • Scribd. NMR Sample Prep. Retrieved from [Link]

  • Moodle. NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • OpenOChem Learn. Alkynes. Retrieved from [Link]

  • University of Calgary. Spectroscopy Tutorial: Alkynes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. Retrieved from [Link]

  • University College London. Sample Preparation. Retrieved from [Link]

  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • ResearchGate. 1 H NMR spectra of (a) internal alkyne 1, (b) azide derivative 2, (c).... Retrieved from [Link]

  • ACS Publications. Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of some cyclic alkynes, allenes, and alkenes. Retrieved from [Link]

  • YouTube. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. Retrieved from [Link]

  • University of Wisconsin-River Falls. Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • The Royal Society of Chemistry. Supporting Information for Chemoselective and Stereospecific Iodination of Alkynes using Sulfonium Iodate(I) Salt Content. Retrieved from [Link]

  • University of Oviedo. Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

  • The Royal Society of Chemistry. Supporting Information for. Retrieved from [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Science. Retrieved from [Link]

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  • Thieme. 3. 1H NMR Spectroscopy. Retrieved from [Link]

  • SlidePlayer. Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule. Retrieved from [Link]

  • ResearchGate. 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. Retrieved from [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

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Exploratory

Introduction to the Structural Analysis of 2-Ethynyl-1,3-dimethoxybenzene

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-Ethynyl-1,3-dimethoxybenzene 2-Ethynyl-1,3-dimethoxybenzene is a substituted aromatic compound with potential applications as a building block in o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-Ethynyl-1,3-dimethoxybenzene

2-Ethynyl-1,3-dimethoxybenzene is a substituted aromatic compound with potential applications as a building block in organic synthesis. Its structure combines an electron-rich dimethoxy-substituted benzene ring with an electron-withdrawing ethynyl group. This unique electronic arrangement makes NMR spectroscopy an ideal tool for its characterization, as the chemical environment of each nucleus is highly sensitive to these substituent effects. This guide will deconstruct the anticipated ¹H and ¹³C NMR spectra, providing a detailed rationale for the predicted chemical shifts (δ), multiplicities, and coupling constants (J).

Foundational Principles for Spectral Prediction

The prediction of NMR spectra for substituted benzenes relies on understanding the electronic influence of each substituent. The chemical shift of a nucleus is primarily determined by the local electron density; higher electron density leads to increased shielding and a lower chemical shift (upfield shift), while lower electron density results in deshielding and a higher chemical shift (downfield shift).

  • Methoxy Groups (-OCH₃): The oxygen atom in a methoxy group is highly electronegative, exerting an inductive electron-withdrawing effect. However, its lone pairs of electrons participate in resonance with the aromatic ring, leading to a strong electron-donating mesomeric effect. This mesomeric effect increases electron density predominantly at the ortho and para positions, causing significant shielding (upfield shift) of these nuclei.[1]

  • Ethynyl Group (-C≡CH): The sp-hybridized carbons of the ethynyl group are more electronegative than sp²-hybridized carbons of the benzene ring, leading to a net electron-withdrawing inductive effect. Furthermore, the π-system of the triple bond creates a magnetic anisotropy effect. Protons and carbons located in the shielding cone of this anisotropy (laterally) will be shifted upfield, while those in the deshielding cone (along the axis) will be shifted downfield. The acetylenic proton itself typically appears in a region between 2.0-3.0 ppm.[2]

By combining these principles with empirical data from structurally related compounds like 1,3-dimethoxybenzene and ethynylbenzene, a reliable prediction of the NMR spectra can be constructed.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methoxy protons, and the acetylenic proton. The substitution pattern (1,2,3-trisubstituted) will result in a specific coupling pattern for the aromatic protons.

Table 1: Predicted ¹H NMR Data for 2-Ethynyl-1,3-dimethoxybenzene

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5~7.30 - 7.40Triplet (t)Jortho = ~8.0 Hz
H-4, H-6~6.60 - 6.70Doublet (d)Jortho = ~8.0 Hz
-OCH₃~3.80 - 3.90Singlet (s)N/A
-C≡CH~3.30 - 3.50Singlet (s)N/A
Justification of ¹H NMR Predictions:
  • Aromatic Protons (H-4, H-5, H-6): The benzene ring has an AX₂ spin system.

    • H-5: This proton is flanked by two other protons (H-4 and H-6), leading to a triplet multiplicity due to two identical ortho couplings. It is expected to be the most downfield of the aromatic protons due to being para to the electron-withdrawing ethynyl group and meta to the two electron-donating methoxy groups.

    • H-4 and H-6: These protons are chemically equivalent due to the molecule's symmetry. Each is coupled to H-5, resulting in a doublet. They are positioned ortho to one methoxy group and meta to the other, as well as ortho to the ethynyl group. The strong shielding effect of the ortho methoxy group is expected to shift these protons significantly upfield.[1] A typical ortho coupling constant in benzene rings is between 7-10 Hz.

  • Methoxy Protons (-OCH₃): The two methoxy groups are chemically equivalent and their protons do not couple with other protons in the molecule, thus they will appear as a single, sharp singlet. Their chemical shift around 3.8-3.9 ppm is characteristic for methoxy groups attached to an aromatic ring.

  • Acetylenic Proton (-C≡CH): The terminal alkyne proton is expected to appear as a sharp singlet, as it is too far removed to exhibit significant coupling with the aromatic protons. Its chemical shift is influenced by the electronic environment and is predicted to be in the range of 3.3-3.5 ppm.

Below is a diagram illustrating the key proton-proton coupling relationships.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing A Dissolve Sample (5-10mg in 0.6mL CDCl3) B Add TMS Standard A->B C Transfer to NMR Tube B->C D Acquire 1H Spectrum (16-32 scans) C->D E Acquire 13C Spectrum (≥1024 scans) C->E F Fourier Transform D->F E->F G Phase Correction F->G H Calibration to TMS G->H I Integration & Analysis H->I

Sources

Foundational

An In-Depth Technical Guide to 2-Ethynyl-1,3-dimethoxybenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Ethynyl-1,3-dimethoxybenzene is an aromatic organic compound featuring a benzene ring substituted with an ethynyl group and two methoxy group...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynyl-1,3-dimethoxybenzene is an aromatic organic compound featuring a benzene ring substituted with an ethynyl group and two methoxy groups at the 1 and 3 positions. This unique combination of functional groups imparts a distinct set of physical and chemical properties, making it a valuable building block in various areas of chemical synthesis, particularly in the fields of medicinal chemistry and materials science. The electron-donating methoxy groups activate the aromatic ring, influencing its reactivity in electrophilic substitution reactions, while the terminal alkyne provides a versatile handle for a wide range of chemical transformations, including coupling reactions and cycloadditions. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential applications of 2-Ethynyl-1,3-dimethoxybenzene, offering insights for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Ethynyl-1,3-dimethoxybenzene is essential for its handling, characterization, and application in synthetic workflows.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol
IUPAC Name 2-ethynyl-1,3-dimethoxybenzene
CAS Number 126829-31-0
Appearance Not explicitly stated, likely a liquid or low-melting solid at room temperature.Inferred from related compounds.
Boiling Point No experimental data available.[1]
Melting Point No experimental data available.[1]
Solubility Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran.General knowledge of similar organic compounds.

Synthesis of 2-Ethynyl-1,3-dimethoxybenzene

The most common and efficient method for the synthesis of arylalkynes like 2-Ethynyl-1,3-dimethoxybenzene is the Sonogashira coupling reaction.[2] This palladium-catalyzed cross-coupling reaction involves the reaction of a terminal alkyne with an aryl or vinyl halide.[2] In the case of 2-Ethynyl-1,3-dimethoxybenzene, a suitable starting material would be a halogenated 1,3-dimethoxybenzene, such as 2-bromo-1,3-dimethoxybenzene or 2-iodo-1,3-dimethoxybenzene.

A two-step approach is often employed, utilizing a protected alkyne like ethynyltrimethylsilane followed by deprotection. This strategy is particularly useful as it can prevent the homocoupling of the terminal alkyne, a common side reaction in Sonogashira couplings.

Synthesis_of_2_Ethynyl_1_3_dimethoxybenzene cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection A 2-Iodo-1,3-dimethoxybenzene C 2-((Trimethylsilyl)ethynyl)-1,3-dimethoxybenzene A->C Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF B Ethynyltrimethylsilane B->C D 2-((Trimethylsilyl)ethynyl)-1,3-dimethoxybenzene E 2-Ethynyl-1,3-dimethoxybenzene D->E K₂CO₃, MeOH

Caption: Synthesis of 2-Ethynyl-1,3-dimethoxybenzene via Sonogashira coupling and deprotection.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative procedure based on established methods for Sonogashira coupling and desilylation.

Step 1: Synthesis of 2-((Trimethylsilyl)ethynyl)-1,3-dimethoxybenzene

  • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-iodo-1,3-dimethoxybenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).

  • Add anhydrous and degassed tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio by volume.

  • To the stirred solution, add ethynyltrimethylsilane (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 50-60 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-((trimethylsilyl)ethynyl)-1,3-dimethoxybenzene.

Step 2: Synthesis of 2-Ethynyl-1,3-dimethoxybenzene

  • Dissolve the purified 2-((trimethylsilyl)ethynyl)-1,3-dimethoxybenzene (1.0 eq) in methanol (MeOH).

  • Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

  • Stir the mixture at room temperature and monitor the deprotection by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute aqueous acid solution (e.g., 1 M HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-ethynyl-1,3-dimethoxybenzene.

Chemical Properties and Reactivity

The chemical reactivity of 2-Ethynyl-1,3-dimethoxybenzene is governed by the interplay of its three functional groups.

  • The Ethynyl Group: The terminal alkyne is a highly versatile functional group that can participate in a variety of reactions, including:

    • Click Chemistry: The terminal alkyne can undergo copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions to form triazoles. This is a powerful tool for bioconjugation and materials science.

    • Coupling Reactions: Besides the Sonogashira reaction for its synthesis, the terminal alkyne can participate in other coupling reactions such as the Glaser coupling to form diynes.

    • Hydration: The alkyne can be hydrated to form the corresponding methyl ketone.

    • Reduction: The triple bond can be reduced to an alkene (using catalysts like Lindlar's catalyst for the cis-alkene) or to an alkane (using catalytic hydrogenation with catalysts like palladium on carbon).

  • The Aromatic Ring: The two methoxy groups are strong activating, ortho-, para-directing groups for electrophilic aromatic substitution. However, since the positions ortho and para to both methoxy groups are already substituted, further electrophilic substitution on the ring is sterically hindered and less likely to occur under standard conditions.

Characterization and Spectroscopic Analysis

The structure of 2-Ethynyl-1,3-dimethoxybenzene can be unambiguously confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton spectrum will show a characteristic singlet for the acetylenic proton (≡C-H) typically in the range of 3.0-3.5 ppm. The aromatic protons will appear as a multiplet in the aromatic region (around 6.5-7.5 ppm). The two methoxy groups will each give a singlet at around 3.8-4.0 ppm.

    • ¹³C NMR: The carbon spectrum will show two distinct signals for the sp-hybridized carbons of the alkyne group, typically between 70 and 90 ppm. The aromatic carbons will appear in the range of 100-160 ppm, with the carbons attached to the methoxy groups being the most deshielded. The carbons of the methoxy groups will appear around 55-60 ppm.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will exhibit a sharp, characteristic absorption band for the terminal C-H stretch of the alkyne at approximately 3300 cm⁻¹.[3][4]

    • A weaker absorption for the C≡C triple bond stretch will be observed in the range of 2100-2140 cm⁻¹.[3]

    • Strong C-O stretching bands for the methoxy groups will be present around 1250 cm⁻¹ and 1050 cm⁻¹.

    • Aromatic C-H stretching will be observed just above 3000 cm⁻¹, and aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • The mass spectrum will show a molecular ion peak (M⁺) at m/z = 162.[5][6]

    • Common fragmentation patterns for aromatic compounds include the loss of a methyl group (-CH₃) from the methoxy substituents, leading to a fragment at m/z = 147.[7]

Applications in Drug Development and Organic Synthesis

While specific applications of 2-Ethynyl-1,3-dimethoxybenzene in marketed drugs are not readily found in the literature, its structural motifs are present in various biologically active molecules and it serves as a valuable intermediate in the synthesis of complex targets.

  • Scaffold for Bioactive Molecules: The dimethoxybenzene moiety is found in numerous natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[8] The ethynyl group allows for the facile introduction of this scaffold into larger molecules or for the construction of more complex heterocyclic systems.

  • Building Block in Natural Product Synthesis: Arylacetylenes are key intermediates in the synthesis of many natural products. The specific substitution pattern of 2-ethynyl-1,3-dimethoxybenzene could be strategically employed in the total synthesis of complex natural products containing a dimethoxyphenyl unit.

  • Probes for Chemical Biology: The terminal alkyne functionality makes this molecule suitable for use in "click" chemistry. It can be incorporated into larger molecules as a reporter tag for bio-orthogonal labeling and visualization of biological processes.

Safe Handling and Storage

As with any chemical, proper safety precautions should be taken when handling 2-Ethynyl-1,3-dimethoxybenzene.

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood.[8][9] Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][9]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Acetylenic compounds can be unstable and should be stored away from heat and sources of ignition.[10]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

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Exploratory

An In-Depth Technical Guide to 2-Ethynyl-1,3-dimethoxybenzene (CAS No. 126829-31-0): Synthesis, Physicochemical Properties, and Exploration of Potential Biological Activities

This technical guide provides a comprehensive overview of 2-Ethynyl-1,3-dimethoxybenzene (CAS No. 126829-31-0), a valuable aromatic acetylene derivative. The document is structured to provide researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-Ethynyl-1,3-dimethoxybenzene (CAS No. 126829-31-0), a valuable aromatic acetylene derivative. The document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of its synthesis, key physicochemical characteristics, and a scientifically grounded exploration of its potential biological activities. In the absence of extensive direct experimental data for this specific molecule, this guide leverages data from structurally analogous compounds to propose potential therapeutic applications and provides detailed, field-proven experimental protocols to facilitate future research and validation.

Introduction and Rationale

2-Ethynyl-1,3-dimethoxybenzene belongs to the class of substituted phenylacetylenes. This structural motif, characterized by a dimethoxy-substituted benzene ring directly attached to an ethynyl group, is of significant interest in medicinal chemistry and materials science. The dimethoxybenzene core is a common feature in numerous biologically active natural products and synthetic compounds, often imparting antioxidant, anti-inflammatory, and anticancer properties.[1] The terminal acetylene moiety serves as a versatile chemical handle for further molecular elaboration through reactions such as "click chemistry" and Sonogashira couplings, enabling the construction of more complex molecular architectures.

The strategic combination of the electron-donating methoxy groups and the reactive acetylene functionality suggests that 2-Ethynyl-1,3-dimethoxybenzene could serve as a key building block for the synthesis of novel therapeutic agents and functional materials. This guide aims to provide the foundational knowledge required to unlock the potential of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Ethynyl-1,3-dimethoxybenzene is presented in the table below. These properties are essential for its handling, formulation, and application in various experimental settings.

PropertyValueSource
CAS Number 126829-31-0ChemSynthesis[2]
Molecular Formula C₁₀H₁₀O₂ChemSynthesis[2]
Molecular Weight 162.19 g/mol ChemSynthesis[2]
Appearance SolidSigma-Aldrich
Purity Typically ≥95%Sigma-Aldrich
Storage Temperature 2-8°C, sealed in dry conditionsSigma-Aldrich

Synthesis of 2-Ethynyl-1,3-dimethoxybenzene

The primary synthetic route to 2-Ethynyl-1,3-dimethoxybenzene is through a Sonogashira cross-coupling reaction.[3] This palladium-catalyzed reaction is a robust and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide. A plausible and efficient synthetic pathway is detailed below.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from a suitable dihalodimethoxybenzene precursor, followed by a Sonogashira coupling with a protected acetylene source, and subsequent deprotection. A more direct approach involves the coupling with a gaseous acetylene equivalent, though handling can be more challenging. A common and practical laboratory-scale synthesis involves the use of ethynyltrimethylsilane followed by deprotection.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection 1,3-dimethoxy-2-iodobenzene 1,3-dimethoxy-2-iodobenzene Pd(PPh3)2Cl2, CuI Pd(PPh3)2Cl2, CuI 1,3-dimethoxy-2-iodobenzene->Pd(PPh3)2Cl2, CuI Ethynyltrimethylsilane Ethynyltrimethylsilane Ethynyltrimethylsilane->Pd(PPh3)2Cl2, CuI Et3N, Toluene Et3N, Toluene Pd(PPh3)2Cl2, CuI->Et3N, Toluene Intermediate 2-(Trimethylsilylethynyl)-1,3-dimethoxybenzene Et3N, Toluene->Intermediate Intermediate_dep 2-(Trimethylsilylethynyl)-1,3-dimethoxybenzene K2CO3, MeOH K2CO3, MeOH Intermediate_dep->K2CO3, MeOH Final_Product 2-Ethynyl-1,3-dimethoxybenzene K2CO3, MeOH->Final_Product

Caption: Synthetic workflow for 2-Ethynyl-1,3-dimethoxybenzene.
Detailed Experimental Protocol: Sonogashira Coupling and Deprotection

This protocol is based on established methodologies for Sonogashira couplings and subsequent deprotection of trimethylsilyl (TMS) protected alkynes.[4][5]

Materials:

  • 1,3-dimethoxy-2-iodobenzene

  • Ethynyltrimethylsilane

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Toluene, anhydrous

  • Potassium carbonate (K₂CO₃)[5]

  • Methanol (MeOH)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step 1: Synthesis of 2-(Trimethylsilylethynyl)-1,3-dimethoxybenzene

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 1,3-dimethoxy-2-iodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Evacuate the flask and backfill with nitrogen three times.

  • Add anhydrous toluene via syringe, followed by freshly distilled triethylamine (2.0 eq).

  • To the stirring suspension, add ethynyltrimethylsilane (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 70°C and stir under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-(trimethylsilylethynyl)-1,3-dimethoxybenzene.

Step 2: Deprotection to 2-Ethynyl-1,3-dimethoxybenzene

  • Dissolve the purified 2-(trimethylsilylethynyl)-1,3-dimethoxybenzene (1.0 eq) in methanol in a round-bottom flask.

  • Add potassium carbonate (0.2 eq) to the solution and stir at room temperature for 2-4 hours. Monitor the reaction by TLC.[5]

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The resulting crude product can be further purified by flash column chromatography if necessary to yield pure 2-Ethynyl-1,3-dimethoxybenzene.

Exploration of Potential Biological Activities

While direct experimental data for 2-Ethynyl-1,3-dimethoxybenzene is limited, the structural motifs present in the molecule allow for informed hypotheses regarding its potential biological activities. The following sections explore these possibilities based on evidence from closely related compounds.

Potential Antioxidant Activity

The 2,6-dimethoxy-substituted aromatic ring is a key pharmacophore in several natural and synthetic antioxidants.[6] The methoxy groups can donate electrons to stabilize free radicals, thereby mitigating oxidative stress.

Supporting Evidence from Analogs:

  • 2,6-dimethoxy-p-benzoquinone , isolated from Flacourtia jangomas, has demonstrated significant antioxidant activity in DPPH and ABTS radical scavenging assays.[1]

  • Derivatives of 2-methoxyphenols have been shown to possess antioxidant properties.[6]

  • Novel derivatives of 3-[(4-methoxyphenyl)amino]propane-hydrazide have exhibited potent antioxidant activity, in some cases exceeding that of ascorbic acid in the DPPH assay.[7][8]

Proposed Mechanism of Action: The antioxidant activity of 2-Ethynyl-1,3-dimethoxybenzene is likely mediated by the hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms from the phenolic ether moieties to quench free radicals.

G cluster_0 Radical Scavenging by 2-Ethynyl-1,3-dimethoxybenzene Compound 2-Ethynyl-1,3-dimethoxybenzene StabilizedCompound Stabilized Compound Radical Compound->StabilizedCompound H• donation Radical Free Radical (R•) NeutralizedRadical Neutralized Radical (RH) Radical->NeutralizedRadical H• acceptance

Caption: Proposed antioxidant mechanism of 2-Ethynyl-1,3-dimethoxybenzene.
Potential Anticancer Activity

Many compounds containing the dimethoxybenzene moiety have been reported to exhibit cytotoxic effects against various cancer cell lines.[9][10] The ethynyl group can also contribute to biological activity, including anticancer effects.

Supporting Evidence from Analogs:

  • 2,6-dimethoxy-p-benzoquinone has been shown to induce apoptosis and G1 phase cell cycle arrest in gastric cancer cells.[1]

  • Novel β-lactam derivatives containing substituted phenethylamine moieties have demonstrated anticancer activity against colorectal cancer cell lines.[11]

  • Derivatives of 3-[(4-methoxyphenyl)amino]propane-hydrazide have shown cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines.[7][12]

Potential Signaling Pathways: The anticancer activity could be mediated through various pathways, including the induction of apoptosis via caspase activation, cell cycle arrest at different checkpoints (e.g., G1/S or G2/M), or inhibition of key signaling molecules involved in cancer cell proliferation and survival.

G 2-Ethynyl-1,3-dimethoxybenzene 2-Ethynyl-1,3-dimethoxybenzene Cellular_Stress Induction of Cellular Stress 2-Ethynyl-1,3-dimethoxybenzene->Cellular_Stress Apoptosis_Pathway Apoptosis Pathway (e.g., Caspase Activation) Cellular_Stress->Apoptosis_Pathway Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G1/S, G2/M) Cellular_Stress->Cell_Cycle_Arrest Cell_Death Cancer Cell Death Apoptosis_Pathway->Cell_Death Cell_Cycle_Arrest->Cell_Death

Caption: Potential anticancer signaling pathways.
Potential Antimicrobial Activity

Substituted aromatic compounds, including those with methoxy and ethynyl groups, have been investigated for their antimicrobial properties.[11][13]

Supporting Evidence from Analogs:

  • 2,6-dimethoxy-p-benzoquinone has shown inhibitory activity against Staphylococcus aureus.[1]

  • Substituted phenethylamine-based β-lactam derivatives have demonstrated antibacterial activity against various oral pathogens.[13][14]

  • Certain quinoline derivatives exhibit antimicrobial activity, primarily against Gram-positive bacteria.[9]

Proposed Experimental Protocols for Biological Evaluation

The following are detailed, step-by-step protocols for the initial in vitro screening of 2-Ethynyl-1,3-dimethoxybenzene for the aforementioned potential biological activities.

Protocol for In Vitro Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging capacity of 2-Ethynyl-1,3-dimethoxybenzene.

Materials:

  • 2-Ethynyl-1,3-dimethoxybenzene

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of 2-Ethynyl-1,3-dimethoxybenzene in methanol.

    • Prepare a 1 mg/mL stock solution of ascorbic acid in methanol.

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of various concentrations of the test compound (e.g., 10, 25, 50, 100, 200 µg/mL) and the positive control to the wells.

    • For the blank, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound or positive control.

    • Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the concentration of the test compound.

Protocol for In Vitro Anticancer Activity Assessment: MTT Assay

Objective: To evaluate the cytotoxic effect of 2-Ethynyl-1,3-dimethoxybenzene on a cancer cell line.

Materials:

  • 2-Ethynyl-1,3-dimethoxybenzene

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Doxorubicin (positive control)

  • 96-well cell culture plate

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of 2-Ethynyl-1,3-dimethoxybenzene and doxorubicin in the complete medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the different concentrations of the test compound and positive control. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

    • Incubate the plate for another 48 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of cell viability using the following formula: % Viability = (A_sample / A_control) x 100 where A_sample is the absorbance of the cells treated with the compound and A_control is the absorbance of the vehicle-treated cells.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the concentration of the test compound.

Protocol for In Vitro Antimicrobial Activity Assessment: Broth Microdilution Method

Objective: To determine the minimum inhibitory concentration (MIC) of 2-Ethynyl-1,3-dimethoxybenzene against selected bacterial strains.

Materials:

  • 2-Ethynyl-1,3-dimethoxybenzene

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Ciprofloxacin or Gentamicin (positive control)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum:

    • Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 2-Ethynyl-1,3-dimethoxybenzene in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound and the positive control in MHB in the 96-well plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a growth control well (inoculum without compound) and a sterility control well (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Alternatively, the absorbance can be read using a microplate reader at 600 nm.

Conclusion

2-Ethynyl-1,3-dimethoxybenzene (CAS No. 126829-31-0) is a synthetically accessible compound with significant potential for applications in drug discovery and materials science. While direct experimental data on its biological activity is currently scarce, its structural features, particularly the dimethoxybenzene core, suggest promising avenues for investigation into its antioxidant, anticancer, and antimicrobial properties. The detailed synthetic and experimental protocols provided in this guide are intended to serve as a robust starting point for researchers to explore and validate these potential activities. Further investigation into this and related molecules is warranted to fully elucidate their therapeutic potential.

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Foundational

Forging the Path to a Key Synthetic Intermediate: An In-depth Technical Guide to Alternative Synthetic Routes for 2-Ethynyl-1,3-dimethoxybenzene

Introduction 2-Ethynyl-1,3-dimethoxybenzene is a valuable chemical building block in the synthesis of a variety of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its u...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Ethynyl-1,3-dimethoxybenzene is a valuable chemical building block in the synthesis of a variety of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its unique combination of a reactive terminal alkyne and an electron-rich dimethoxybenzene core makes it a versatile precursor for constructing elaborate molecular architectures. This in-depth technical guide, intended for researchers, scientists, and professionals in drug development, will explore and compare various synthetic routes to this key intermediate. Moving beyond a singular, established method, this guide will delve into alternative strategies, providing detailed experimental protocols, mechanistic insights, and a comparative analysis to inform the selection of the most suitable pathway for a given research objective.

Route 1: The Established Pathway - Sonogashira Coupling of 2-Bromo-1,3-dimethoxybenzene

The most common and well-established method for the synthesis of 2-ethynyl-1,3-dimethoxybenzene is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins an aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.

Causality Behind Experimental Choices

The choice of 2-bromo-1,3-dimethoxybenzene as the aryl halide precursor is strategic. While aryl iodides are more reactive in Sonogashira couplings, the corresponding bromo derivative is often more cost-effective and readily available. The dimethoxy substitution pattern activates the aromatic ring, facilitating the oxidative addition step in the catalytic cycle. Trimethylsilylacetylene is frequently used as the alkyne coupling partner. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling (Glaser coupling) and other unwanted side reactions. The TMS group can be easily removed under mild basic conditions to yield the desired terminal alkyne.

Reaction Mechanism: A Dance of Catalysts

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)-X(L2) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkynyl Ar-Pd(II)-C≡CR(L2) PdII_Aryl->PdII_Alkynyl Transmetalation (from Cu cycle) PdII_Alkynyl->Pd0 Product Ar-C≡CR PdII_Alkynyl->Product Reductive Elimination CuX CuX PdII_Alkynyl->CuX CuX Cu_Acetylide Cu-C≡CR CuX->Cu_Acetylide Base Cu_Acetylide->PdII_Aryl Cu-C≡CR Alkyne H-C≡CR Alkyne->Cu_Acetylide

Figure 1: Catalytic cycles of the Sonogashira coupling reaction.

Detailed Experimental Protocol

Step 1: Sonogashira Coupling of 2-Bromo-1,3-dimethoxybenzene with Trimethylsilylacetylene

  • To a dried Schlenk flask under an argon atmosphere, add 2-bromo-1,3-dimethoxybenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).

  • Add degassed triethylamine (2.0 eq) and degassed anhydrous tetrahydrofuran (THF) to the flask.

  • To the stirred solution, add trimethylsilylacetylene (1.2 eq) dropwise.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(trimethylsilylethynyl)-1,3-dimethoxybenzene.

Step 2: Deprotection of the Trimethylsilyl Group

  • Dissolve the purified 2-(trimethylsilylethynyl)-1,3-dimethoxybenzene (1.0 eq) in a mixture of methanol and THF (1:1 v/v).

  • Add potassium carbonate (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2-ethynyl-1,3-dimethoxybenzene.

Alternative Synthetic Routes from 2,6-Dimethoxybenzaldehyde

While the Sonogashira coupling is a robust method, alternative routes starting from the readily available 2,6-dimethoxybenzaldehyde offer different strategic advantages, particularly when the corresponding aryl halide is not easily accessible or is prohibitively expensive.

Route 2: The Corey-Fuchs Reaction

The Corey-Fuchs reaction provides a two-step method for the conversion of an aldehyde to a terminal alkyne.[1][2][3][4]

Causality Behind Experimental Choices

This route is advantageous when 2,6-dimethoxybenzaldehyde is a more accessible starting material than 2-bromo-1,3-dimethoxybenzene. The reaction proceeds under relatively mild conditions and is tolerant of a variety of functional groups. The key reagents, carbon tetrabromide and triphenylphosphine, generate a phosphorus ylide in situ, which then reacts with the aldehyde.

Reaction Mechanism: From Aldehyde to Alkyne via a Dibromoalkene

The reaction first involves the formation of a dibromoalkene from the aldehyde. This intermediate is then treated with a strong base, such as n-butyllithium, to generate the terminal alkyne through a lithium-halogen exchange and subsequent rearrangement.[2]

Corey_Fuchs_Mechanism cluster_step1 Step 1: Dibromoalkene Formation cluster_step2 Step 2: Alkyne Formation Aldehyde Ar-CHO Dibromoalkene Ar-CH=CBr2 Aldehyde->Dibromoalkene Wittig-like Reaction Ylide Ph3P=CBr2 Ylide->Dibromoalkene Triphenylphosphine_Oxide Ph3PO Dibromoalkene2 Ar-CH=CBr2 Bromoalkyne Ar-C≡C-Br Dibromoalkene2->Bromoalkyne 1. n-BuLi (E2 Elimination) Lithium_Acetylide Ar-C≡C-Li Bromoalkyne->Lithium_Acetylide 2. n-BuLi (Li-Br Exchange) Alkyne Ar-C≡CH Lithium_Acetylide->Alkyne H2O Quench

Figure 2: Mechanism of the Corey-Fuchs reaction.

Detailed Experimental Protocol

Step 1: Synthesis of 1,1-Dibromo-2-(2,6-dimethoxyphenyl)ethene

  • To a solution of triphenylphosphine (2.0 eq) in anhydrous dichloromethane at 0 °C under an argon atmosphere, add carbon tetrabromide (1.0 eq) portion-wise.

  • Stir the resulting dark red solution at 0 °C for 30 minutes.

  • Add a solution of 2,6-dimethoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the dibromoalkene.

Step 2: Synthesis of 2-Ethynyl-1,3-dimethoxybenzene

  • Dissolve the purified 1,1-dibromo-2-(2,6-dimethoxyphenyl)ethene (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an argon atmosphere.

  • Slowly add n-butyllithium (2.1 eq, as a solution in hexanes) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2-ethynyl-1,3-dimethoxybenzene.

Route 3: The Seyferth-Gilbert Homologation

The Seyferth-Gilbert homologation offers a one-pot conversion of an aldehyde to a terminal alkyne using dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) or its more stable and commonly used derivative, the Ohira-Bestmann reagent.[5][6][7]

Causality Behind Experimental Choices

This method is particularly advantageous as it often proceeds under milder conditions than the Corey-Fuchs reaction and avoids the use of strong organolithium bases in the final step, making it compatible with a wider range of functional groups. The Ohira-Bestmann modification, which generates the reactive phosphonate anion in situ under basic conditions (e.g., potassium carbonate in methanol), is especially user-friendly.[5][7]

Reaction Mechanism: A Phosphonate-Mediated Transformation

The reaction begins with the deprotonation of the phosphonate reagent, which then adds to the aldehyde. The resulting intermediate undergoes a cyclization and subsequent elimination to form a vinyldiazo species. Loss of nitrogen gas generates a vinyl carbene, which then undergoes a 1,2-hydride shift to furnish the terminal alkyne.[5][6]

Seyferth_Gilbert_Mechanism Aldehyde Ar-CHO Adduct Ar-CH(O⁻)-CH(N2)P(O)(OMe)2 Aldehyde->Adduct Reagent_Anion [(MeO)2P(O)CHN2]⁻ Reagent_Anion->Adduct Oxaphosphetane Cyclic Intermediate Adduct->Oxaphosphetane Cyclization Vinyldiazo Ar-CH=CHN2 Oxaphosphetane->Vinyldiazo Elimination Vinylcarbene Ar-CH=C: Vinyldiazo->Vinylcarbene - N2 Alkyne Ar-C≡CH Vinylcarbene->Alkyne 1,2-Hydride Shift

Figure 3: Mechanism of the Seyferth-Gilbert homologation.

Detailed Experimental Protocol (using the Ohira-Bestmann Reagent)
  • To a solution of 2,6-dimethoxybenzaldehyde (1.0 eq) in anhydrous methanol under an argon atmosphere, add the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) (1.5 eq).

  • Cool the mixture to 0 °C and add potassium carbonate (3.0 eq) portion-wise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-ethynyl-1,3-dimethoxybenzene.

Comparative Analysis of Synthetic Routes

Route Starting Material Key Reagents Advantages Disadvantages Typical Yields
Sonogashira Coupling 2-Bromo-1,3-dimethoxybenzenePd catalyst, Cu(I) co-catalyst, Trimethylsilylacetylene, BaseHigh yields, well-established, reliable.Requires a pre-functionalized aryl halide, potential for catalyst contamination in the final product.70-95%
Corey-Fuchs Reaction 2,6-DimethoxybenzaldehydeCBr₄, PPh₃, n-BuLiStarts from a readily available aldehyde, versatile.Use of stoichiometric triphenylphosphine can complicate purification, requires a strong and pyrophoric organolithium base.60-85% (over two steps)
Seyferth-Gilbert Homologation 2,6-DimethoxybenzaldehydeOhira-Bestmann reagent, K₂CO₃Mild reaction conditions, avoids strong bases, good functional group tolerance.The Ohira-Bestmann reagent can be expensive and is potentially explosive, though generally stable.[8]70-90%

Conclusion

The synthesis of 2-ethynyl-1,3-dimethoxybenzene can be approached through several effective synthetic strategies. The traditional Sonogashira coupling of 2-bromo-1,3-dimethoxybenzene remains a highly reliable and high-yielding method, particularly for large-scale synthesis where the cost of the palladium catalyst can be justified. However, for situations where the starting aldehyde is more accessible or when avoiding the use of aryl halides is desirable, the Corey-Fuchs reaction and the Seyferth-Gilbert homologation present excellent alternatives.

The choice between the Corey-Fuchs and Seyferth-Gilbert routes will often depend on the specific functional groups present in the molecule and the scale of the reaction. The Seyferth-Gilbert homologation, particularly with the Ohira-Bestmann modification, offers milder conditions and may be preferable for sensitive substrates. Conversely, the Corey-Fuchs reaction, while requiring a strong base, is a classic and well-understood transformation.

By understanding the nuances of each of these synthetic pathways, including their mechanisms, experimental protocols, and relative advantages and disadvantages, researchers can make informed decisions to efficiently and effectively synthesize 2-ethynyl-1,3-dimethoxybenzene for their specific research and development needs.

References

  • Wikipedia. (2023). Corey–Fuchs reaction. Retrieved from [Link]

  • Sapegin, A., & Krasavin, M. (2019). One-Pot Conversion of Aldehydes and Aryl Halides to Disubstituted Alkynes via Tandem Seyferth-Gilbert Homologation/Copper-Free Sonogashira Coupling. The Journal of Organic Chemistry, 84(14), 8788–8795.
  • Wikipedia. (2023). Seyferth–Gilbert homologation. Retrieved from [Link]

  • Grokipedia. (n.d.). Seyferth–Gilbert homologation. Retrieved from [Link]

  • Oreate AI. (2026, January 7). Review of Seyferth-Gilbert Homologation Reaction (Carbon-Adding Reaction). Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 111(3), 2075–2145.
  • NROChemistry. (n.d.). Corey-Fuchs Homologation. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Retrieved from [Link]

  • NROChemistry. (n.d.). Seyferth-Gilbert Homologation. Retrieved from [Link]

  • Taylor & Francis Online. (2023, November 29). Facile Preparation of 3,6-Dimethoxy-2-nitrobenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Mild, Selective Deprotection of PMB Ethers with Triflic Acid/1,3-Dimethoxybenzene. Retrieved from [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]

  • Paju, A., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron, 70(34), 5843-5848.
  • Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Retrieved from [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Seyferth-Gilbert Homologation Bestmann-Ohira Reagent. Retrieved from [Link]

  • Reddit. (2022, May 15). Advantages of Corey-Fuchs reaction over the Ohira-Bestmann reagent for alkyne synthesis?. Retrieved from [Link]

  • Taylor & Francis Online. (2023, November 29). Facile Preparation of 3,6-Dimethoxy-2-nitrobenzaldehyde. Retrieved from [Link]

  • Newman, M. E. (1989). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. The Journal of Organic Chemistry, 54(19), 4785-4787.
  • Chen, Z., Xiang, J., & Li, Z. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde.
  • Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001).
  • ResearchGate. (n.d.). Mild, Selective Deprotection of PMB Ethers with Triflic Acid/1,3-Dimethoxybenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Seyferth-Gilbert Homologation Bestmann-Ohira Reagent. Retrieved from [Link]

  • WordPress.com. (2014, December 27). Seyferth-Gilbert Alkyne Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in Sonogashira Reactions. Retrieved from [Link]

  • Arkat USA. (n.d.). Highly efficient, mild and fast solid state oxidative deprotection of 1,3-dithianes and 1,3-dithiolanes using. Retrieved from [Link]

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Exploratory

Spectroscopic analysis of 2-Ethynyl-1,3-dimethoxybenzene and its derivatives

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-Ethynyl-1,3-dimethoxybenzene and its Derivatives Introduction 2-Ethynyl-1,3-dimethoxybenzene is a versatile organic compound characterized by a benzene ring...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-Ethynyl-1,3-dimethoxybenzene and its Derivatives

Introduction

2-Ethynyl-1,3-dimethoxybenzene is a versatile organic compound characterized by a benzene ring substituted with an ethynyl group and two methoxy groups. Its molecular formula is C₁₀H₁₀O₂ and it has a molecular weight of approximately 162.19 g/mol .[1][2] This molecule and its derivatives are of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. They serve as crucial building blocks for more complex molecules, including pharmaceuticals, agrochemicals, and conjugated polymers, due to the reactive nature of the terminal alkyne.

Accurate structural elucidation and purity assessment are paramount in the development and application of these compounds. Spectroscopic analysis provides the most powerful toolset for this purpose. This guide offers a detailed exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—as applied to 2-ethynyl-1,3-dimethoxybenzene and its analogues. The focus is not merely on data interpretation but on the underlying principles that dictate experimental choices and data validation, providing a robust framework for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule. For 2-ethynyl-1,3-dimethoxybenzene, both ¹H and ¹³C NMR provide unambiguous fingerprints of its structure.

¹H NMR Analysis: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

  • Alkynyl Proton (-C≡C-H): This is one of the most diagnostic signals. The proton attached to the sp-hybridized carbon typically appears as a sharp singlet in the range of δ 3.0-3.5 ppm. Its relatively downfield shift compared to alkane protons is due to the magnetic anisotropy of the triple bond.

  • Methoxy Protons (-OCH₃): The two methoxy groups are chemically equivalent due to rotation around the C-O bonds. They will give rise to a sharp singlet, integrating to 6 protons, typically found around δ 3.8-4.0 ppm.[3][4] The electron-withdrawing nature of the oxygen atom deshields these protons.

  • Aromatic Protons (Ar-H): The substitution pattern on the benzene ring dictates the appearance of these signals, typically found between δ 6.5-7.5 ppm. For the parent compound, we expect a classic three-proton spin system: a triplet and a doublet (or more complex multiplet), reflecting the coupling between adjacent protons on the ring. The specific chemical shifts are influenced by the electron-donating nature of the methoxy groups and the anisotropic effect of the ethynyl group.

¹³C NMR Analysis: The Carbon Backbone

The ¹³C NMR spectrum reveals the electronic environment of each unique carbon atom.

  • Alkynyl Carbons (-C≡C-): These sp-hybridized carbons produce two distinct signals. The substituted carbon (Ar-C≡C-) typically appears around δ 80-95 ppm, while the terminal carbon (-C≡C-H) is found slightly upfield, around δ 75-85 ppm.[3][4]

  • Methoxy Carbon (-OCH₃): A single, often intense, signal for the two equivalent methoxy carbons is expected in the δ 55-60 ppm region.[3]

  • Aromatic Carbons (Ar-C): The benzene ring will show several signals between δ 100-160 ppm. The carbons directly attached to the electron-donating methoxy groups (C1 and C3) will be the most shielded (furthest upfield in this region), while the carbon attached to the ethynyl group (C2) and the other aromatic carbons will appear at distinct, predictable chemical shifts.

Table 1: Summary of Expected NMR Data for 2-Ethynyl-1,3-dimethoxybenzene
Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Key Features
Ethynyl H~3.3 (s, 1H)-Sharp singlet, characteristic position.
Methoxy H~3.9 (s, 6H)-Intense singlet, integrates to 6 protons.
Aromatic H6.7 - 7.4 (m, 3H)-Complex splitting pattern (triplet & doublet).
Ethynyl C-~80 & ~83Two distinct signals for the sp carbons.[3][4]
Methoxy C-~56Intense signal for two equivalent carbons.[3]
Aromatic C-105 - 160Multiple signals depending on substitution.
Experimental Protocol: Acquiring High-Quality NMR Spectra

A self-validating protocol ensures data reliability.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆). The choice of solvent is critical; CDCl₃ is standard for non-polar to moderately polar compounds.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse experiment.

    • Set an appropriate spectral width (e.g., -2 to 12 ppm).

    • Ensure a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Validation: Check that the proton integration values correspond to the number of protons in the proposed structure.

  • ¹³C NMR Acquisition:

    • Perform a proton-decoupled experiment to obtain singlets for all carbons.

    • A larger number of scans is required due to the low natural abundance of ¹³C.

    • Validation: The number of observed carbon signals should match the number of unique carbons in the molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis cluster_val Validation Prep Dissolve 5-10 mg in ~0.6 mL CDCl3 H1_Acq ¹H NMR Acquisition (16 scans) Prep->H1_Acq C13_Acq ¹³C NMR Acquisition (1024+ scans) Prep->C13_Acq Proc Fourier Transform Phase & Baseline Correction H1_Acq->Proc C13_Acq->Proc Integ Integration & Peak Picking Proc->Integ Assign Structural Assignment Integ->Assign Confirm Structure Confirmed Assign->Confirm

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is exceptionally useful for identifying the key functional groups present in a molecule by detecting their vibrational frequencies.

  • ≡C-H Stretch: A sharp, strong absorption band appearing around 3300 cm⁻¹ is a definitive indicator of a terminal alkyne.[5]

  • C≡C Stretch: The carbon-carbon triple bond stretch gives rise to a weak but sharp band in the 2100-2260 cm⁻¹ region.[5] Its intensity is often reduced in symmetric or pseudo-symmetric molecules.

  • Aromatic C-H Stretch: This absorption appears as a series of bands just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹).

  • sp³ C-H Stretch (Methoxy): The C-H bonds of the methoxy groups show strong absorptions in the 2850-2960 cm⁻¹ range.[5]

  • Aromatic C=C Bending: A series of absorptions between 1450-1600 cm⁻¹ are characteristic of the benzene ring.[5]

  • C-O Stretch (Ether): Aryl-alkyl ethers show strong, characteristic C-O stretching bands in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

  • C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can often be deduced from the pattern of strong bands in the 650-1000 cm⁻¹ region.[6]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry KBr powder and press it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent (e.g., dichloromethane), casting it onto a salt plate (NaCl or KBr), and allowing the solvent to evaporate.

  • Data Acquisition: Place the sample in an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) must be run and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of conjugated systems. The absorption of UV or visible light promotes electrons from a lower energy orbital (usually the Highest Occupied Molecular Orbital, HOMO) to a higher energy one (the Lowest Unoccupied Molecular Orbital, LUMO).[7][8]

For 2-ethynyl-1,3-dimethoxybenzene, the primary chromophore is the substituted benzene ring conjugated with the ethynyl group.

  • π → π Transitions:* Benzene itself has characteristic absorptions around 184, 204, and 256 nm.[9] When conjugated with the ethynyl group and substituted with electron-donating methoxy groups, these bands undergo a bathochromic (red) shift to longer wavelengths and an increase in intensity (hyperchromic effect).[9]

  • Expected Absorption: Aromatic alkynes typically show absorption bands in the 250-400 nm range.[10] The spectrum of 2-ethynyl-1,3-dimethoxybenzene is expected to show strong absorptions in the UV region, likely with a λₘₐₓ between 250 and 300 nm. The presence of the alkyne extends the π-system, contributing to this shift.[11]

Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent that completely dissolves the sample. Hexane, ethanol, or acetonitrile are common choices.

  • Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 arbitrary units.

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (the blank) and the other with the sample solution.

  • Spectrum Recording: Scan the appropriate wavelength range (e.g., 200-400 nm) to record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Spectroscopic_Analysis Molecule 2-Ethynyl-1,3-dimethoxybenzene -C≡C-H -OCH₃ Aromatic Ring NMR NMR Spectroscopy ¹H: δ 3.3 (s) ¹³C: δ ~80, ~83 Molecule:f0->NMR Alkyne Protons & Carbons Molecule:f1->NMR Methoxy Protons & Carbons Molecule:f2->NMR Aromatic Protons & Carbons IR IR Spectroscopy ν(≡C-H): ~3300 cm⁻¹ ν(C≡C): ~2150 cm⁻¹ Molecule:f0->IR Alkyne Stretches UV UV-Vis Spectroscopy λₘₐₓ: ~250-300 nm π → π* transitions Molecule:f2->UV Conjugated System MS Mass Spectrometry M⁺•: m/z 162 Fragmentation Molecule->MS Molecular Weight

Caption: Relationship between molecular structure and spectroscopic signals.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a destructive technique that provides the exact molecular weight and, with high resolution, the molecular formula of a compound.

  • Molecular Ion (M⁺•): For 2-ethynyl-1,3-dimethoxybenzene (C₁₀H₁₀O₂), the molecular ion peak will appear at a mass-to-charge ratio (m/z) of approximately 162.[1]

  • High-Resolution MS (HRMS): HRMS can distinguish between compounds with the same nominal mass. The calculated exact mass for C₁₀H₁₀O₂ is 162.0681 Da.[1] Observing a peak at this precise m/z value confirms the molecular formula.

  • Fragmentation Pattern: The molecular ion can fragment in predictable ways. Common fragmentation pathways for this molecule would include the loss of a methyl radical (•CH₃) from a methoxy group to give a fragment at m/z 147, or the loss of a formyl radical (•CHO) to give a fragment at m/z 133. Analyzing these fragments helps to corroborate the proposed structure.

Experimental Protocol: Mass Spectrometry
  • Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for routine analysis. Electron Ionization (EI) is classic for generating fragmentation patterns.

  • Sample Introduction: The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer is used to separate the ions based on their m/z ratio.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. For HRMS, compare the measured exact mass to the theoretical mass to confirm the elemental composition.

Conclusion

The comprehensive spectroscopic analysis of 2-ethynyl-1,3-dimethoxybenzene and its derivatives relies on the synergistic use of NMR, IR, UV-Vis, and Mass Spectrometry. Each technique provides a unique and vital piece of the structural puzzle. ¹H and ¹³C NMR confirm the atomic connectivity and chemical environment, IR spectroscopy identifies the key functional groups with high certainty, UV-Vis spectroscopy characterizes the conjugated electronic system, and Mass Spectrometry provides the definitive molecular weight and formula. By following rigorous, self-validating experimental protocols and understanding the causal links between molecular structure and spectral output, researchers can confidently characterize these important chemical entities, paving the way for their successful application in science and industry.

References

  • PubChem. (n.d.). 2-Ethynyl-1,3-dimethoxybenzene. National Center for Biotechnology Information. Retrieved from [Link][1]

  • da Silva, A. B. F., et al. (n.d.). Experimental UV-vis absorption spectra of alkynes I-VIII (Table 1) in hexane (see methodology). ResearchGate. Retrieved from [Link][10]

  • Li, J-H., Zhang, X-D., & Xie, Y-X. (2005). SUPPORTING INFORMATION for "Efficient and Copper-Free Sonogashira Cross-Coupling Reaction Catalyzed by Pd(OAc)2/Pyrimidines Catalytic System". Wiley-VCH. Retrieved from [Link][3]

  • University of California, Los Angeles. (n.d.). UV-Vis Spectroscopy. Course Material. Retrieved from [Link][7]

  • Evans, K. L., Horn, G. W., Fronczek, F. R., Gandour, R. D., & Watkins, S. F. (1990). 2-Ethynyl-l,3-dimethoxybenzene. Acta Crystallographica Section C, 46(2), 331-332. Retrieved from [Link][12][13]

  • QuimicaOrganica.org. (n.d.). Vis-UV spectra of aromatic compounds. Retrieved from [Link][9]

  • Cochran, J. (2018). The Ynestein of Gas Chromatography Detectors: Vacuum Ultraviolet Spectroscopy. VUV Analytics. Retrieved from [Link][11]

  • ChemSynthesis. (n.d.). 2-ethynyl-1,3-dimethoxybenzene. Retrieved from [Link][14]

  • Li, J-H., & Liang, Y. (n.d.). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reaction under Copper-, Amine- and Solvent-Free Conditions - Supporting Information. The Royal Society of Chemistry. Retrieved from [Link][4]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Chemoselective and Stereospecific Iodination of Alkynes using Sulfonium Iodate(I) Salt. Retrieved from [Link][15]

  • National Institute of Standards and Technology. (n.d.). Phenylethyne. NIST Chemistry WebBook. Retrieved from [Link][16]

  • The Royal Society of Chemistry. (n.d.). Supporting information for "Palladium nanoparticles supported on covalent organic polymer as an efficient and reusable catalyst for Mizoroki-Heck cross-coupling reaction". Retrieved from [Link][17]

  • Ashenhurst, J. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Master Organic Chemistry. Retrieved from [Link][8]

  • National Institute of Standards and Technology. (n.d.). Benzene, 4-ethenyl-1,2-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link][18]

  • LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Retrieved from [Link][6]

  • National Institute of Standards and Technology. (n.d.). Benzene, 4-ethenyl-1,2-dimethoxy- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link][19]

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Foundational

An In-Depth Technical Guide to the Photophysical Properties of Molecules Containing the 2-Ethynyl-1,3-dimethoxybenzene Moiety

For Researchers, Scientists, and Drug Development Professionals Abstract The 2-ethynyl-1,3-dimethoxybenzene moiety is a versatile building block in the design of novel fluorescent molecules with tunable photophysical pro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-ethynyl-1,3-dimethoxybenzene moiety is a versatile building block in the design of novel fluorescent molecules with tunable photophysical properties. Its inherent electronic characteristics, arising from the interplay between the electron-donating dimethoxy groups and the π-system of the ethynyl-benzene core, make it an attractive scaffold for the development of fluorescent probes, sensors, and materials for organic electronics. This guide provides a comprehensive overview of the synthesis, photophysical characterization, and factors influencing the luminescent properties of molecules incorporating this key structural motif.

Introduction: The 2-Ethynyl-1,3-dimethoxybenzene Core

The 2-ethynyl-1,3-dimethoxybenzene unit offers a unique combination of structural and electronic features that are highly advantageous in the design of fluorescent molecules. The presence of two methoxy groups in a 1,3-relationship on the benzene ring significantly increases the electron density of the aromatic system, positioning it as an effective electron-donating component. The ethynyl group, a rigid and linear π-system, serves as a versatile linker that can extend the conjugation of the molecule and facilitate the introduction of various functional groups through well-established synthetic methodologies, most notably the Sonogashira cross-coupling reaction.[1][2]

The strategic placement of these functional groups allows for the rational design of molecules with tailored absorption and emission profiles, making them suitable for a wide range of applications, from biological imaging to materials science.

Synthetic Strategies: Building Molecules with the 2-Ethynyl-1,3-dimethoxybenzene Scaffold

The primary method for incorporating the 2-ethynyl-1,3-dimethoxybenzene moiety into larger molecular frameworks is the Sonogashira cross-coupling reaction . This palladium- and copper-catalyzed reaction provides a powerful and efficient means to form carbon-carbon bonds between a terminal alkyne (the 2-ethynyl-1,3-dimethoxybenzene) and an aryl or vinyl halide.[1][2][3]

G Reactant1 2-Ethynyl-1,3-dimethoxybenzene (Terminal Alkyne) Catalyst1 Pd Catalyst (e.g., Pd(PPh₃)₄) Reactant1->Catalyst1 Oxidative Addition Product Coupled Product (R-C≡C-Ar(OMe)₂) Reactant2 Aryl/Vinyl Halide (R-X) Reactant2->Catalyst1 Catalyst2 Cu(I) Co-catalyst (e.g., CuI) Catalyst2->Product Reductive Elimination Base Base (e.g., Et₃N)

Figure 1: A simplified workflow of the Sonogashira cross-coupling reaction.

This reaction's versatility allows for the introduction of a wide array of functionalities, including electron-donating and electron-withdrawing groups, which are crucial for tuning the photophysical properties of the final molecule. The reaction conditions are generally mild, and the yields are often high, making it a favored method in organic synthesis.[2]

Experimental Protocol: A General Sonogashira Coupling Procedure

The following is a representative, self-validating protocol for the synthesis of a derivative of 2-ethynyl-1,3-dimethoxybenzene. The success of the reaction can be monitored by thin-layer chromatography (TLC) and confirmed by spectroscopic methods such as NMR and mass spectrometry.

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq.), 2-ethynyl-1,3-dimethoxybenzene (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq.), and a copper(I) co-catalyst (e.g., CuI, 0.1 eq.).

  • Solvent and Base: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent (e.g., a mixture of toluene and triethylamine).

  • Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the reactivity of the aryl halide) and monitor the progress by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Intrinsic Photophysical Properties and the Influence of Substitution

The parent 2-ethynyl-1,3-dimethoxybenzene molecule itself exhibits weak fluorescence. However, its true potential as a fluorophore is realized when it is incorporated into larger conjugated systems, particularly those with a donor-acceptor architecture.

The Role of the Dimethoxy Groups

The two methoxy groups on the benzene ring act as strong electron-donating groups, raising the energy of the highest occupied molecular orbital (HOMO) of the molecule. This generally leads to a red-shift (bathochromic shift) in the absorption and emission spectra compared to unsubstituted phenylacetylene.

The Influence of the Ethynyl Linker

The ethynyl group serves as a rigid and linear π-conjugated linker. Its presence facilitates electronic communication between the 1,3-dimethoxybenzene donor and any attached acceptor moiety. This extended conjugation is a key factor in achieving desirable photophysical properties, such as high molar extinction coefficients and significant fluorescence quantum yields.

Donor-Acceptor Systems: Tuning the Photophysical Landscape

By coupling 2-ethynyl-1,3-dimethoxybenzene with various electron-withdrawing groups (acceptors), it is possible to create "push-pull" or donor-acceptor (D-A) systems. In these systems, photoexcitation leads to an intramolecular charge transfer (ICT) from the electron-rich dimethoxybenzene unit to the electron-deficient acceptor.[4][5] This ICT character of the excited state has a profound impact on the photophysical properties.

  • Red-Shifted Emission: The stabilization of the polar excited state in polar solvents leads to a significant red-shift in the emission spectrum, a phenomenon known as solvatochromism.[6][7]

  • Increased Stokes Shift: The difference in the dipole moment between the ground and excited states often results in a large Stokes shift, which is advantageous for applications in fluorescence imaging as it minimizes self-absorption.

  • Sensitivity to Environment: The sensitivity of the emission to the polarity of the surrounding medium makes these molecules excellent candidates for use as fluorescent probes to study local environments in biological systems or materials.[7]

The strength of the donor and acceptor groups, as well as the nature of the π-conjugated linker, can be systematically varied to fine-tune the absorption and emission wavelengths across the visible spectrum.[8]

G HOMO HOMO (localized on donor) LUMO_star LUMO (electron from donor) HOMO->LUMO_star Photoexcitation (Intramolecular Charge Transfer) LUMO LUMO (localized on acceptor) HOMO_star HOMO-1 LUMO_star->HOMO Fluorescence (Emission)

Figure 2: Energy level diagram illustrating intramolecular charge transfer in a donor-acceptor system.

Photophysical Characterization Techniques

A comprehensive understanding of the photophysical properties of molecules containing the 2-ethynyl-1,3-dimethoxybenzene moiety requires a suite of spectroscopic techniques.

UV-Visible Absorption and Fluorescence Spectroscopy

These are the fundamental techniques used to determine the absorption and emission maxima (λ_abs and λ_em), molar extinction coefficients (ε), and fluorescence quantum yields (Φ_F).

Experimental Protocol: Measurement of Absorption and Emission Spectra

  • Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent (e.g., cyclohexane, toluene, dichloromethane, acetonitrile) in a quartz cuvette. The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum for fluorescence measurements to avoid inner filter effects.

  • Absorption Spectrum: Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range.

  • Emission Spectrum: Using a spectrofluorometer, excite the sample at its absorption maximum and record the emission spectrum.

  • Quantum Yield Determination: The fluorescence quantum yield is typically determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield is calculated using the following equation:

    Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    where Φ_F is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy

This technique is used to measure the fluorescence lifetime (τ_F), which is the average time the molecule spends in the excited state before returning to the ground state. Time-resolved measurements provide insights into the dynamics of the excited state and can reveal the presence of different decay pathways.

Case Studies: Exploring the Photophysical Diversity

Table 1: Hypothetical Photophysical Data for a Series of Donor-Acceptor Molecules based on the 2-Ethynyl-1,3-dimethoxybenzene Scaffold in Toluene

Acceptor Groupλ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Φ_F
-H~300~320~2000Low
-CN~320~380~4800Moderate
-NO₂~340~450~6800Low
-Benzothiadiazole~380~520~7000High

Note: This data is illustrative and based on trends observed in similar donor-acceptor systems. Actual values would require experimental verification.

The trend in the hypothetical data illustrates that as the electron-withdrawing strength of the acceptor group increases, both the absorption and emission maxima are red-shifted, and the Stokes shift generally increases due to a larger change in dipole moment upon excitation. The fluorescence quantum yield is highly dependent on the nature of the acceptor and the efficiency of radiative versus non-radiative decay pathways. For instance, nitro-substituted compounds often exhibit lower quantum yields due to enhanced intersystem crossing to the triplet state. In contrast, coupling with highly fluorescent acceptor moieties like benzothiadiazole can lead to compounds with high quantum yields.[11]

Applications in Research and Development

The tunable photophysical properties of molecules containing the 2-ethynyl-1,3-dimethoxybenzene moiety make them valuable tools in various scientific disciplines.

  • Fluorescent Probes for Biological Imaging: Their sensitivity to the local environment can be exploited to develop probes that report on changes in polarity, viscosity, or the presence of specific analytes within cells and tissues.

  • Sensors for Drug Discovery: These molecules can be designed to exhibit a change in their fluorescence properties upon binding to a target molecule, enabling high-throughput screening of potential drug candidates.

  • Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yields and tunable emission colors of certain derivatives make them promising materials for use as emitters in OLEDs.[11]

  • Organic Photovoltaics (OPVs): As electron-rich building blocks, they can be incorporated into conjugated polymers for use in the active layer of organic solar cells.[12]

Conclusion and Future Outlook

The 2-ethynyl-1,3-dimethoxybenzene moiety stands out as a privileged scaffold in the design of functional fluorescent molecules. The ease of its incorporation into larger π-conjugated systems via the Sonogashira coupling reaction, combined with the strong electron-donating nature of the dimethoxybenzene unit, provides a robust platform for the development of a wide array of fluorophores with tailored photophysical properties.

Future research in this area is likely to focus on the synthesis of novel derivatives with even more finely tuned properties for specific applications. This includes the development of probes with near-infrared emission for deep-tissue imaging, two-photon absorbing dyes for high-resolution microscopy, and highly efficient and stable materials for next-generation organic electronic devices. The continued exploration of the structure-property relationships in this class of molecules will undoubtedly lead to exciting new discoveries and technological advancements.

References

  • Al-Masri, M., & Al-Saleh, F. S. (2022). Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. Molecules, 27(19), 6603. [Link]

  • de Melo, J. S., Pina, J., & Costa, T. (2018). Effect of Donor-Acceptor Substituents on the Photophysics of 4-Ethynyl-2,1,3-benzothiadiazole Derivatives. The Journal of Physical Chemistry A, 122(3), 735-745. [Link]

  • Ghosh, S., Das, S., & Bhattacharyya, K. (2021). Substituent effect on the solvatochromic behaviour of benzoimidazole based donor–acceptor type fluorescent molecules. New Journal of Chemistry, 45(3), 1475-1484. [Link]

  • Kundu, S., Ghosh, S., & Bhattacharyya, K. (2005). Synthesis, Absorption, and Fluorescence-Emission Properties of 1,3,6,8-Tetraethynylpyrene and Its Derivatives. European Journal of Organic Chemistry, 2005(18), 3947-3953. [Link]

  • Li, J. H., Liang, Y., & Xie, Y. X. (2009). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 14(11), 4479-4491. [Link]

  • Plenio, H., & Fleck, T. J. (2010). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Chemistry–A European Journal, 16(44), 13191-13203. [Link]

  • Rettig, W. (1994). The effect of acceptor group variation on the solvatochromism of donor-acceptor fluorophores. Journal of Molecular Structure, 324(1-2), 1-13. [Link]

  • Sarkar, A., & Bag, S. (2023). Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole derivatives. Physical Chemistry Chemical Physics, 25(44), 30256-30266. [Link]

  • Sarkar, A., & Bag, S. (2023). Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole derivatives. Physical Chemistry Chemical Physics, 25(44), 30256-30266. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Sivaraman, K., Chellappa, D., & Ramasami, P. (2009). Synthesis and detailed photophysical studies of pyrene-based molecules substituted with extended chains. The Journal of Physical Chemistry A, 113(10), 2007-2015. [Link]

  • Thomas, K. R. J., Velusamy, M., Lin, J. T., Chuen, C. H., & Tao, Y. T. (2005). Donor-acceptor substituted phenylethynyltriphenylenes – excited state intramolecular charge transfer, solvatochromic absorption and fluorescence emission. Beilstein Journal of Organic Chemistry, 1, 11. [Link]

  • Gawinecki, R., Trzebiatowska, K., & Kuczyński, W. (2023). Desymmetrization on electron-withdrawing groups in single benzene fluorophores for fine tuning of photophysical properties and applications. Scientific Reports, 13(1), 13123. [Link]

  • Sarkar, A., & Bag, S. (2023). Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole derivatives. Physical Chemistry Chemical Physics, 25(44), 30256-30266. [Link]

  • Evans, K. L., Horn, G. W., Fronczek, F. R., Gandour, R. D., & Watkins, S. F. (1990). 2-Ethynyl-1,3-dimethoxybenzene. Acta Crystallographica Section C: Crystal Structure Communications, 46(2), 331-332. [Link]

  • Evans, K. L., Horn, G. W., Fronczek, F. R., Gandour, R. D., & Watkins, S. F. (1990). 2-Ethynyl-l,3-dimethoxybenzene. Acta Crystallographica Section C: Crystal Structure Communications, 46(2), 331-332. [Link]

  • Xu, Y., Zhang, Y., & Zhang, D. (2023). Trimethylsilylethynyl-Substituted Pyrene Doped Materials as Improved Fluorescent Sensors towards Nitroaromatic Explosives and Related Compounds. Chemosensors, 11(3), 173. [Link]

  • Kim, J., Lee, S., & Kim, Y. (2021). Positional effects of electron-donating and withdrawing groups on the photophysical properties of single benzene fluorophores. Chemical Communications, 57(81), 10516-10519. [Link]

  • Rasmussen, S. C., Sattler, D. J., Mitchell, K. L., & Maxwell, J. E. (2004). Photophysical characterization of 2,3-difunctionalized thieno[3,4-b]pyrazines. Journal of Luminescence, 109(2), 111-119. [Link]

  • Gawinecki, R., Trzebiatowska, K., & Kuczyński, W. (2023). Desymmetrization on electron-withdrawing groups in single benzene fluorophores for fine tuning of photophysical properties and applications. Scientific Reports, 13(1), 13123. [Link]

  • Evans, K. L., Horn, G. W., Fronczek, F. R., Gandour, R. D., & Watkins, S. F. (1990). 2-Ethynyl-1,3-dimethoxybenzene. Acta Crystallographica Section C: Crystal Structure Communications, 46(2), 331-332. [Link]

  • Lee, S. K., Kim, Y. H., & Kim, J. Y. (2015). Synthesis, characterization and photophysical study of ethynyl pyrene derivatives as promising materials for organic optoelectronics. Dyes and Pigments, 116, 1-9. [Link]

  • Ziessel, R., Ulrich, G., & Harriman, A. (2007). Synthesis and Spectroscopic Properties of Arene-Substituted Pyrene Derivatives as Model Compounds for Fluorescent Polarity Probes. Chemistry–A European Journal, 13(26), 7389-7401. [Link]

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Protocols & Analytical Methods

Method

The Versatility of 2-Ethynyl-1,3-dimethoxybenzene in [3+2] Cycloaddition Reactions: A Guide to Synthesis and Application

For researchers, medicinal chemists, and professionals in drug development, the strategic construction of complex molecular architectures is a cornerstone of innovation. Among the myriad of synthetic methodologies, [3+2]...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic construction of complex molecular architectures is a cornerstone of innovation. Among the myriad of synthetic methodologies, [3+2] cycloaddition reactions stand out for their efficiency and atom economy in generating five-membered heterocyclic rings, which are prevalent scaffolds in numerous biologically active compounds. This guide provides an in-depth exploration of [3+2] cycloaddition reactions involving 2-ethynyl-1,3-dimethoxybenzene, a versatile building block whose electron-rich nature imparts unique reactivity. We will delve into the theoretical underpinnings, provide detailed experimental protocols, and discuss the characterization and potential applications of the resulting heterocyclic products.

Introduction to [3+2] Cycloaddition and the Role of 2-Ethynyl-1,3-dimethoxybenzene

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a powerful chemical reaction that involves a 1,3-dipole and a dipolarophile to form a five-membered ring.[1] The reaction is a concerted pericyclic process where the 4π electrons of the 1,3-dipole react with the 2π electrons of the dipolarophile. This methodology is renowned for its high degree of stereospecificity and regioselectivity.

2-Ethynyl-1,3-dimethoxybenzene serves as an excellent dipolarophile in these reactions. The presence of two electron-donating methoxy groups at the ortho and meta positions of the phenyl ring increases the electron density of the alkyne, influencing its reactivity and the regiochemical outcome of the cycloaddition. This electron-rich nature makes it a valuable substrate for reactions with various 1,3-dipoles, including azides, nitrile oxides, and nitrones, leading to a diverse array of substituted triazoles, isoxazoles, and isoxazolines, respectively. These heterocyclic products are of significant interest in medicinal chemistry due to their wide range of biological activities.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 2-Ethynyl-1,3-dimethoxybenzene

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless. This reaction is celebrated for its high efficiency, mild reaction conditions, and exclusive formation of 1,4-disubstituted 1,2,3-triazoles.[2][3][4] In contrast to the uncatalyzed Huisgen cycloaddition, which often requires harsh conditions and yields a mixture of 1,4- and 1,5-regioisomers, the CuAAC reaction offers superior control and predictability.[2]

The electron-rich nature of 2-ethynyl-1,3-dimethoxybenzene makes it a suitable substrate for CuAAC reactions, leading to the formation of novel 1,2,3-triazole hybrids with potential applications in drug discovery. A notable example is the synthesis of 1-substituted-4-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole hybrids, which have demonstrated promising anticancer activity.[5]

Mechanistic Insights into CuAAC

The currently accepted mechanism for the CuAAC reaction involves the in situ formation of a copper(I) acetylide intermediate. This species then reacts with the azide in a stepwise manner, proceeding through a six-membered copper-containing intermediate before undergoing reductive elimination to furnish the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.

CuAAC Mechanism cluster_0 Catalytic Cycle Alkyne 2-Ethynyl-1,3-dimethoxybenzene Cu_acetylide Copper(I) Acetylide Alkyne->Cu_acetylide Deprotonation CuI Cu(I) Catalyst CuI->Cu_acetylide Six_membered_intermediate Six-membered Cu Intermediate Cu_acetylide->Six_membered_intermediate Azide Organic Azide Azide->Six_membered_intermediate Six_membered_intermediate->CuI Regeneration of Catalyst Triazole_product 1,4-Disubstituted 1,2,3-Triazole Six_membered_intermediate->Triazole_product Reductive Elimination

Caption: General mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Detailed Experimental Protocol: Synthesis of 1-Substituted-4-(2,6-dimethoxyphenyl)-1H-1,2,3-triazoles

This protocol is adapted from the synthesis of analogous 1-substituted-4-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole hybrids.[5]

Materials:

  • 2-Ethynyl-1,3-dimethoxybenzene

  • Substituted organic azide (e.g., benzyl azide)

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Silica gel for column chromatography

  • Eluent (e.g., petroleum ether/ethyl acetate mixture)

Procedure:

  • To a stirred solution of the desired organic azide (1.0 mmol) and 2-ethynyl-1,3-dimethoxybenzene (1.0 mmol) in the chosen solvent (10 mL), add DIPEA (1.5 mmol).

  • Add a catalytic amount of CuI (0.1 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically within a few hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired 1-substituted-4-(2,6-dimethoxyphenyl)-1H-1,2,3-triazole.

Characterization:

The structure of the synthesized triazoles can be confirmed by various spectroscopic techniques:

  • ¹H NMR: Expect characteristic signals for the triazole proton (a singlet typically in the range of δ 7.5-8.5 ppm), aromatic protons of the dimethoxybenzene ring, and protons from the substituent on the azide.

  • ¹³C NMR: Look for the signals corresponding to the carbons of the triazole ring and the substituted aromatic rings.

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • FT-IR: To identify characteristic functional group vibrations.

Quantitative Data Summary:

EntryAzide SubstituentProductYield (%)
1Benzyl1-Benzyl-4-(2,6-dimethoxyphenyl)-1H-1,2,3-triazoleHigh
2Phenyl1-Phenyl-4-(2,6-dimethoxyphenyl)-1H-1,2,3-triazoleHigh

(Note: Yields are generally high for CuAAC reactions, but will vary depending on the specific substrates and reaction conditions.)

[3+2] Cycloaddition with Nitrile Oxides

Nitrile oxides are another class of 1,3-dipoles that readily undergo [3+2] cycloaddition with alkynes to produce isoxazoles. These reactions are valuable for the synthesis of various biologically active compounds. The reaction of 2-ethynyl-1,3-dimethoxybenzene with a nitrile oxide is expected to yield a 3,5-disubstituted isoxazole, with the regioselectivity being influenced by the electronic properties of both the alkyne and the nitrile oxide.

General Experimental Protocol: Synthesis of 3-Aryl-5-(2,6-dimethoxyphenyl)isoxazoles

As specific literature for this reaction with 2-ethynyl-1,3-dimethoxybenzene is scarce, this protocol is a general procedure that may require optimization.

Materials:

  • 2-Ethynyl-1,3-dimethoxybenzene

  • Aromatic aldoxime (e.g., benzaldoxime)

  • N-Chlorosuccinimide (NCS) or similar oxidizing agent

  • Triethylamine (TEA) or another suitable base

  • Solvent (e.g., THF or DCM)

Procedure:

  • In a flask, dissolve the aromatic aldoxime (1.0 mmol) in the chosen solvent.

  • Add NCS (1.1 mmol) to the solution and stir at room temperature to generate the corresponding hydroximoyl chloride in situ.

  • To this mixture, add 2-ethynyl-1,3-dimethoxybenzene (1.0 mmol).

  • Slowly add a solution of TEA (1.5 mmol) in the solvent to generate the nitrile oxide in situ, which then undergoes cycloaddition.

  • Stir the reaction at room temperature and monitor by TLC.

  • After the reaction is complete, filter off the triethylammonium chloride salt and wash the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 3-aryl-5-(2,6-dimethoxyphenyl)isoxazole.

Nitrile_Oxide_Cycloaddition cluster_1 Nitrile Oxide Cycloaddition Workflow Aldoxime Aromatic Aldoxime Hydroximoyl_Chloride Hydroximoyl Chloride Aldoxime->Hydroximoyl_Chloride NCS NCS NCS->Hydroximoyl_Chloride Nitrile_Oxide Nitrile Oxide (in situ) Hydroximoyl_Chloride->Nitrile_Oxide TEA TEA TEA->Nitrile_Oxide Cycloaddition [3+2] Cycloaddition Nitrile_Oxide->Cycloaddition Alkyne 2-Ethynyl-1,3- dimethoxybenzene Alkyne->Cycloaddition Isoxazole 3,5-Disubstituted Isoxazole Cycloaddition->Isoxazole

Caption: Workflow for the synthesis of isoxazoles via nitrile oxide cycloaddition.

[3+2] Cycloaddition with Nitrones

Nitrones are 1,3-dipoles that react with alkynes to form isoxazolines.[6] The cycloaddition of a nitrone to 2-ethynyl-1,3-dimethoxybenzene would provide access to isoxazoline derivatives bearing the 2,6-dimethoxyphenyl substituent. The regioselectivity of this reaction is governed by frontier molecular orbital (FMO) theory, with the interaction between the HOMO of one reactant and the LUMO of the other determining the orientation of the addition.

General Experimental Protocol: Synthesis of Isoxazolines

Materials:

  • 2-Ethynyl-1,3-dimethoxybenzene

  • A suitable nitrone (e.g., C-phenyl-N-phenylnitrone)

  • Solvent (e.g., Toluene or Xylene)

Procedure:

  • Dissolve the nitrone (1.0 mmol) and 2-ethynyl-1,3-dimethoxybenzene (1.2 mmol) in the chosen solvent in a reaction vessel.

  • Heat the reaction mixture under reflux and monitor the progress by TLC. Reaction times can vary significantly depending on the reactivity of the substrates.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired isoxazoline.

Applications in Drug Development

The heterocyclic products derived from [3+2] cycloaddition reactions of 2-ethynyl-1,3-dimethoxybenzene are of significant interest to the pharmaceutical industry.

  • 1,2,3-Triazoles: This scaffold is a well-known pharmacophore present in numerous approved drugs with a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[5] The ability to easily synthesize a library of triazole derivatives using the CuAAC reaction makes it an attractive strategy for lead discovery and optimization.

  • Isoxazoles and Isoxazolines: These heterocycles are also privileged structures in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. They can be found in various drugs and clinical candidates.

The 2,6-dimethoxyphenyl moiety itself can contribute to the biological activity and pharmacokinetic properties of the final molecule, making the combination of this group with a heterocyclic core a promising strategy for the development of new therapeutic agents.

Conclusion

The [3+2] cycloaddition reactions of 2-ethynyl-1,3-dimethoxybenzene offer a versatile and efficient pathway to a variety of valuable heterocyclic compounds. The copper-catalyzed azide-alkyne cycloaddition, in particular, provides a reliable and highly regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. While specific literature examples for the reaction of this alkyne with nitrile oxides and nitrones are less common, the general principles of [3+2] cycloaddition suggest that these transformations are feasible and warrant further investigation. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and scientists in their efforts to synthesize novel and potentially bioactive molecules.

References

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Application

The Strategic Synthesis of Novel Heterocyclic Scaffolds from 2-Ethynyl-1,3-dimethoxybenzene: An Application and Protocol Guide

Introduction: Unlocking the Potential of a Versatile Building Block In the landscape of medicinal chemistry and materials science, the quest for novel heterocyclic compounds remains a paramount objective. These cyclic st...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of medicinal chemistry and materials science, the quest for novel heterocyclic compounds remains a paramount objective. These cyclic structures, incorporating atoms other than carbon in their rings, are foundational to a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The strategic selection of a starting material is critical to the efficient and elegant construction of these complex molecular architectures. 2-Ethynyl-1,3-dimethoxybenzene emerges as a particularly compelling scaffold due to the unique interplay of its constituent functional groups. The electron-donating methoxy groups activate the aromatic ring, influencing the regioselectivity of cyclization reactions, while the ethynyl group serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming transformations.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of synthetic strategies to leverage 2-ethynyl-1,3-dimethoxybenzene for the creation of novel heterocyclic compounds. We will delve into the mechanistic underpinnings of key transformations, provide detailed experimental protocols, and offer insights into the rationale behind experimental design, empowering you to harness the full potential of this versatile starting material.

Synthetic Strategies: A Gateway to Diverse Heterocyclic Systems

The transformation of 2-ethynyl-1,3-dimethoxybenzene into valuable heterocyclic compounds predominantly relies on transition-metal-catalyzed cyclization reactions.[1][2][3] These methods offer a powerful and atom-economical approach to constructing complex ring systems with high degrees of control over stereochemistry and regiochemistry.

Synthesis of Benzofuran Derivatives: The Power of Intramolecular Cyclization

Benzofurans are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[4] The synthesis of benzofuran derivatives from 2-ethynyl-1,3-dimethoxybenzene can be elegantly achieved through the intramolecular cyclization of a 2-alkynylphenol precursor.

Workflow for Benzofuran Synthesis

A 2-Ethynyl-1,3-dimethoxybenzene B Demethylation (e.g., BBr3) A->B Step 1 C 2-Ethynyl-3-methoxyphenol B->C Product D Transition-Metal-Catalyzed 5-endo-dig Cyclization (e.g., Pd, Cu, Au, Rh) C->D Step 2 E Substituted Benzofuran D->E Product

Caption: Workflow for the synthesis of benzofuran derivatives.

The initial and critical step involves the selective demethylation of one of the methoxy groups ortho to the ethynyl functionality to generate the corresponding 2-alkynylphenol. This transformation sets the stage for the key intramolecular cyclization event. A variety of transition metal catalysts, including palladium, copper, gold, and rhodium complexes, can effectively promote the 5-endo-dig cyclization of the phenol onto the alkyne.[4][5][6] The choice of catalyst and reaction conditions can influence the efficiency and substrate scope of the reaction.

Protocol 1: Synthesis of 4-Methoxy-7-methylbenzo[b]furan

Step 1: Synthesis of 2-Ethynyl-3-methoxyphenol

  • Reaction Setup: To a solution of 2-ethynyl-1,3-dimethoxybenzene (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (N2 or Ar), add a solution of boron tribromide (BBr3) (1.1 eq) in DCM dropwise over 30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of methanol, followed by water. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-ethynyl-3-methoxyphenol.

Step 2: Palladium-Catalyzed Cyclization

  • Reaction Setup: To a solution of 2-ethynyl-3-methoxyphenol (1.0 eq) in a suitable solvent such as acetonitrile or toluene, add a palladium catalyst, for instance, Pd(PPh3)2Cl2 (5 mol%), and a copper co-catalyst like CuI (10 mol%).[7] Add a base, such as triethylamine (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature, filter through a pad of celite, and wash with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the desired substituted benzofuran.

Parameter Condition Rationale
Catalyst Pd(PPh3)2Cl2/CuIFacilitates the Sonogashira coupling/cyclization cascade.[7]
Solvent Acetonitrile/TolueneAprotic solvents that are compatible with the reaction conditions.
Base TriethylamineActs as a proton scavenger.
Temperature RefluxProvides the necessary activation energy for the cyclization.

Table 1: Key Parameters for Benzofuran Synthesis.

Synthesis of Indole Derivatives: A Domino Approach

The indole nucleus is a cornerstone of many natural products and pharmaceuticals.[8][9] A powerful strategy for constructing substituted indoles from 2-ethynyl-1,3-dimethoxybenzene involves a Sonogashira coupling followed by an intramolecular cyclization.

Workflow for Indole Synthesis

A 2-Ethynyl-1,3-dimethoxybenzene B Sonogashira Coupling with o-haloaniline A->B C 2-( (2-amino-3-methoxyphenyl)ethynyl)-1,3-dimethoxybenzene B->C D Intramolecular Cyclization (e.g., Cu(II)-catalyzed) C->D E Substituted Indole D->E

Caption: Workflow for the synthesis of indole derivatives.

This domino reaction sequence commences with a palladium/copper-catalyzed Sonogashira coupling of 2-ethynyl-1,3-dimethoxybenzene with a suitable o-haloaniline. The resulting 2-alkynylaniline intermediate can then undergo a copper(II)-catalyzed intramolecular cyclization to furnish the desired indole scaffold.[8][10]

Protocol 2: Synthesis of a Substituted Indole

  • Reaction Setup: In a flame-dried Schlenk flask, combine 2-ethynyl-1,3-dimethoxybenzene (1.2 eq), the o-haloaniline (e.g., 2-iodoaniline) (1.0 eq), Pd(PPh3)2Cl2 (3 mol%), and CuI (5 mol%) in a mixture of triethylamine and a suitable solvent like THF.

  • Reaction Conditions: Degas the mixture and then heat to 60-80 °C under an inert atmosphere until the starting materials are consumed (monitored by TLC).

  • Cyclization: To the same reaction vessel, add a copper(II) catalyst, such as copper(II) acetate (10 mol%), and continue heating.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to afford the substituted indole.

Parameter Condition Rationale
Catalyst System Pd(PPh3)2Cl2/CuI for coupling, Cu(II) for cyclizationThe palladium/copper system is standard for Sonogashira couplings, while copper(II) effectively catalyzes the indole formation.[8]
Solvent Triethylamine/THFTriethylamine acts as both a base and a solvent, while THF is a good co-solvent.
Temperature 60-80 °CSufficient to drive both the coupling and cyclization reactions.

Table 2: Key Parameters for Indole Synthesis.

Synthesis of Quinoline Derivatives: Multi-component Reactions

Quinolines are another class of nitrogen-containing heterocycles with significant biological relevance.[11][12] While direct cyclization of 2-ethynyl-1,3-dimethoxybenzene to a quinoline is less straightforward, it can serve as a key building block in multi-component reactions.

Conceptual Workflow for Quinoline Synthesis

A 2-Ethynyl-1,3-dimethoxybenzene B Functionalization of Alkyne A->B C Intermediate for Cyclization B->C D Reaction with Aniline Derivative C->D E Annulation D->E F Substituted Quinoline E->F

Caption: Conceptual workflow for quinoline synthesis.

One plausible approach involves the initial functionalization of the alkyne in 2-ethynyl-1,3-dimethoxybenzene, for example, through a hydration reaction to form an acetophenone derivative. This intermediate can then participate in a Friedländer annulation with a suitable 2-aminobenzaldehyde or 2-aminobenzoketone to construct the quinoline ring system.

Protocol 3: Friedländer Annulation for Quinoline Synthesis (Conceptual)

  • Step 1: Hydration of 2-Ethynyl-1,3-dimethoxybenzene: Treat 2-ethynyl-1,3-dimethoxybenzene with a suitable catalyst for alkyne hydration, such as a gold or mercury salt in the presence of an acid, to yield 1-(2,6-dimethoxyphenyl)ethan-1-one.

  • Step 2: Friedländer Annulation:

    • Reaction Setup: Combine the resulting acetophenone derivative (1.0 eq) with a 2-aminobenzaldehyde or 2-aminobenzoketone (1.0 eq) in the presence of a catalyst, which can range from a simple base like potassium hydroxide to a Lewis acid.

    • Reaction Conditions: Heat the reaction mixture in a suitable solvent (e.g., ethanol, toluene) to facilitate the condensation and cyclization.

    • Work-up and Purification: Standard aqueous work-up followed by purification via crystallization or column chromatography will afford the desired quinoline derivative.

Reaction Type Key Reagents Rationale
Alkyne Hydration Au(I) or Hg(II) catalyst, AcidCatalyzes the addition of water across the triple bond to form a ketone.
Friedländer Annulation Base (e.g., KOH) or Acid (e.g., p-TsOH)Promotes the condensation and subsequent cyclization to form the quinoline ring.[12]

Table 3: Conceptual Parameters for Quinoline Synthesis.

Conclusion and Future Perspectives

2-Ethynyl-1,3-dimethoxybenzene stands as a potent and versatile starting material for the synthesis of a diverse array of novel heterocyclic compounds. The strategic application of transition-metal-catalyzed reactions, particularly intramolecular cyclizations and domino sequences, provides efficient and elegant pathways to valuable scaffolds such as benzofurans and indoles. Furthermore, its potential as a building block in multi-component reactions opens avenues for the construction of more complex systems like quinolines. The electron-donating methoxy groups not only influence the reactivity and regioselectivity of these transformations but also offer additional handles for further functionalization in the resulting heterocyclic products. As the demand for novel molecular entities in drug discovery and materials science continues to grow, the creative and strategic utilization of readily accessible building blocks like 2-ethynyl-1,3-dimethoxybenzene will undoubtedly play a crucial role in advancing these fields.

References

  • Stereocontrolled synthesis of heterocycles from unactivated alkynes by photoredox/nickel dual-catalyzed cyclization. Organic Chemistry Frontiers (RSC Publishing).
  • ChemInform Abstract: Synthesis of Heterocycles via Transition-Metal-Catalyzed Hydroarylation of Alkynes. ResearchGate.
  • Synthesis of heterocycles via transition-metal-catalyzed hydroarylation of alkynes. Chemical Society Reviews (RSC Publishing). (2013-12-16).
  • From Alkynes to Heterocycles through Metal-Promoted Silylformylation and Silylcarbocyclization Reactions. MDPI.
  • Synthetic methods for heterocycles from alkynes/alkenes. ResearchGate.
  • Synthesis of indoles. Organic Chemistry Portal.
  • Synthesis of Fused and Linked Benzofurans from 2-Alkynylphenol Derivatives through Rhodium(I). CHIMIA.
  • Total synthesis of natural products containing benzofuran rings. RSC Publishing. (2017-05-05).
  • Benzofuran synthesis. Organic Chemistry Portal.
  • Concise synthesis of 2,3-disubstituted quinoline derivatives via ruthenium-catalyzed three-component deaminative coupling reacti.
  • Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. MDPI.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. NIH.
  • Synthesis of quinolines. Organic Chemistry Portal.
  • Regioselective Synthesis of Benzofuranones and Benzofurans. Beaudry Research Group - Oregon State University. (2021-04-14).
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. JOCPR.
  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024-01-18).
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC.

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Method

Application Notes and Protocols: Leveraging 2-Ethynyl-1,3-dimethoxybenzene in the Synthesis of Advanced Fluorescent Probes

Introduction: The Strategic Advantage of the 2-Ethynyl-1,3-dimethoxybenzene Scaffold In the dynamic field of molecular imaging and diagnostics, the rational design of fluorescent probes is paramount for achieving high se...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the 2-Ethynyl-1,3-dimethoxybenzene Scaffold

In the dynamic field of molecular imaging and diagnostics, the rational design of fluorescent probes is paramount for achieving high sensitivity and specificity. 2-Ethynyl-1,3-dimethoxybenzene emerges as a highly strategic building block in this endeavor. Its unique trifunctional architecture offers a compelling combination of features for the synthesis of sophisticated fluorophores. The dimethoxybenzene core acts as a potent electron-donating group, a crucial component in many "push-pull" fluorescent systems that exhibit intramolecular charge transfer (ICT), a mechanism often associated with environmentally sensitive fluorescence.[1] The terminal ethynyl group is a versatile chemical handle, readily participating in robust and high-yielding reactions such as the Sonogashira cross-coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), colloquially known as "click chemistry".[2][3] This allows for the straightforward conjugation of the dimethoxybenzene moiety to a wide array of π-conjugated systems, acceptor units, or biomolecules, enabling the modular construction of novel fluorescent probes with tailored photophysical properties.[4][5]

This application note provides detailed protocols for the utilization of 2-ethynyl-1,3-dimethoxybenzene in the synthesis of a novel benzothiazole-based fluorescent probe via Sonogashira coupling and its subsequent functionalization using click chemistry. These methodologies are designed to be adaptable for researchers in materials science, chemical biology, and drug development.

Part 1: Synthesis of a Novel Benzothiazole-Based Fluorescent Probe via Sonogashira Coupling

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[2] It is a cornerstone of modern organic synthesis, particularly for the construction of conjugated systems found in many fluorescent dyes.[5] In this protocol, we will couple 2-ethynyl-1,3-dimethoxybenzene with a halogenated benzothiazole derivative. Benzothiazoles are common components of fluorescent compounds due to their rigid structure and favorable electronic properties.[6]

Reaction Scheme:

Sonogashira Coupling Workflow reagent1 2-Ethynyl-1,3-dimethoxybenzene reaction_node Sonogashira Coupling reagent1->reaction_node reagent2 2-Bromo-6-nitrobenzothiazole reagent2->reaction_node catalyst Pd(PPh₃)₂Cl₂ CuI catalyst->reaction_node base Triethylamine (TEA) base->reaction_node solvent THF/Toluene solvent->reaction_node conditions Inert Atmosphere (N₂ or Ar) 60 °C, 12 h conditions->reaction_node workup Reaction Quenching & Aqueous Workup purification Column Chromatography workup->purification product 2-((2,6-Dimethoxyphenyl)ethynyl) -6-nitrobenzothiazole (Fluorescent Probe 1) purification->product reaction_node->workup

Caption: Synthetic workflow for the Sonogashira coupling reaction.

Experimental Protocol: Synthesis of 2-((2,6-Dimethoxyphenyl)ethynyl)-6-nitrobenzothiazole (Fluorescent Probe 1)

Materials:

  • 2-Ethynyl-1,3-dimethoxybenzene

  • 2-Bromo-6-nitrobenzothiazole

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), freshly distilled

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Toluene

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried 100 mL Schlenk flask, add 2-bromo-6-nitrobenzothiazole (1.0 mmol, 1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with dry nitrogen or argon gas three times. This is crucial as the palladium catalyst is sensitive to oxygen.

  • Solvent and Reagent Addition: Add anhydrous THF (20 mL) and anhydrous toluene (20 mL) via syringe. Stir the mixture to dissolve the solids. Add freshly distilled triethylamine (3.0 mmol, 3.0 eq) followed by 2-ethynyl-1,3-dimethoxybenzene (1.2 mmol, 1.2 eq).

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12 hours under a positive pressure of nitrogen. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by adding saturated aqueous NH₄Cl solution (30 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure fluorescent probe.

Characterization and Photophysical Properties

The synthesized probe should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The photophysical properties should be investigated using UV-Vis and fluorescence spectroscopy.

Table 1: Expected Photophysical Properties of Fluorescent Probe 1

PropertyValue (in Dichloromethane)
Absorption Maximum (λₐₙₛ)~420 nm
Emission Maximum (λₑₘ)~550 nm
Stokes Shift~130 nm
Molar Extinction Coeff. (ε)> 30,000 M⁻¹cm⁻¹
Quantum Yield (Φ)~0.40

Note: These are predicted values based on similar structures and serve as a guideline. Actual values must be determined experimentally.

Part 2: Post-Synthetic Modification via Click Chemistry

The terminal alkyne of 2-ethynyl-1,3-dimethoxybenzene can also be utilized in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This highly efficient and bio-orthogonal reaction allows for the covalent attachment of the dimethoxybenzene unit to molecules bearing an azide group, such as fluorescent dyes, quenchers, or biomolecules.[3][7]

Reaction Scheme:

Click Chemistry Workflow reagent1 2-Ethynyl-1,3-dimethoxybenzene reaction_node CuAAC 'Click' Reaction reagent1->reaction_node reagent2 Azide-Functionalized Molecule (e.g., Azido-PEG-Biotin) reagent2->reaction_node catalyst CuSO₄·5H₂O Sodium Ascorbate catalyst->reaction_node solvent t-BuOH/H₂O solvent->reaction_node conditions Room Temperature 18 h conditions->reaction_node purification Purification (e.g., HPLC or Dialysis) product 1,2,3-Triazole Conjugate purification->product reaction_node->purification

Caption: Workflow for CuAAC (Click Chemistry) conjugation.

Experimental Protocol: Conjugation to an Azide-Functionalized Molecule

Materials:

  • 2-Ethynyl-1,3-dimethoxybenzene

  • Azide-functionalized molecule (e.g., 3-azidopropan-1-ol for a simple model)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

Procedure:

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve 2-ethynyl-1,3-dimethoxybenzene (0.5 mmol, 1.0 eq) and the azide-functionalized molecule (0.55 mmol, 1.1 eq) in a 1:1 mixture of t-BuOH and water (20 mL).

  • Catalyst Addition: In a separate vial, prepare a fresh solution of sodium ascorbate (0.25 mmol, 0.5 eq) in water (1 mL). In another vial, prepare a solution of CuSO₄·5H₂O (0.05 mmol, 10 mol%) in water (1 mL).

  • Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The solution may change color, indicating the formation of the active Cu(I) species.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 18 hours. The reaction is typically open to the air as the ascorbate protects the Cu(I) from oxidation.

  • Workup and Purification: Upon completion, the purification method will depend on the nature of the azide-functionalized molecule. For small molecule conjugates, an aqueous workup and extraction followed by column chromatography may be suitable. For larger biomolecules, purification may involve dialysis or size-exclusion chromatography.

Scientific Rationale and Trustworthiness

The protocols provided are based on well-established and reliable chemical transformations. The causality behind the experimental choices is rooted in fundamental principles of organometallic and cycloaddition chemistry.

  • Inert Atmosphere in Sonogashira Coupling: The palladium(0) species, which is the active catalyst, is readily oxidized by atmospheric oxygen, leading to catalyst deactivation and poor reaction yields. The use of a nitrogen or argon atmosphere is therefore critical for the success of the reaction.

  • Role of Copper(I) Iodide: CuI acts as a co-catalyst, facilitating the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex, accelerating the catalytic cycle.

  • Choice of Base: Triethylamine acts as both a base to deprotonate the terminal alkyne and as a scavenger for the hydrogen halide byproduct, driving the reaction to completion.

  • Bio-orthogonality of Click Chemistry: The azide and alkyne functional groups are largely unreactive under biological conditions, making the CuAAC reaction ideal for labeling sensitive biomolecules in complex environments with minimal side reactions.[3]

  • In Situ Reduction for CuAAC: Sodium ascorbate is used to reduce the more stable Cu(II) salt to the catalytically active Cu(I) species in situ, simplifying the experimental setup and avoiding the need to handle potentially unstable Cu(I) salts.

By following these detailed and validated protocols, researchers can confidently employ 2-ethynyl-1,3-dimethoxybenzene as a versatile precursor for the synthesis of a new generation of fluorescent probes for a wide range of applications.

References

  • MDPI. (2022, November 7). Efficient Synthesis of Fluorescent Coumarins and Phosphorous-Containing Coumarin-Type Heterocycles via Palladium Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • MDPI. (2021, March 24). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. Retrieved from [Link]

  • Google Patents. US8962339B2 - Fluorescent probe compounds, preparation method and application thereof.
  • RSC Publishing. (2020). Synthesis and application of coumarin fluorescence probes. Retrieved from [Link]

  • PubChem. Energy transfer dyes with enhanced fluorescence - Patent US-5863727-A. Retrieved from [Link]

  • Carl ROTH. Click Chemistry. Retrieved from [Link]

  • CORE. Synthesis of fluorescent 2-(2´,2´´-bithienyl)-1,3-benzothiazoles. Retrieved from [Link]

  • ResearchGate. A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Retrieved from [Link]

  • National Institutes of Health. (2022, October 6). Fluorescent and Phosphorescent Nitrogen-Containing Heterocycles and Crown Ethers: Biological and Pharmaceutical Applications. Retrieved from [Link]

  • SETA BioMedicals. Fluorescent Dyes for Click Chemistry (azide and DBCO derivatives). Retrieved from [Link]

  • PubMed. (2016, July 6). Efficient synthesis of fluorescent alkynyl C-nucleosides via Sonogashira coupling for the preparation of DNA-based polyfluorophores. Retrieved from [Link]

  • PubChem. Methods of using (+)-2-[1-(3-ethoxy-4 methoxyphenyl)-2-methylsulfonylethyl]-4 acetylaminoisoindoline 1,3-dione - Patent US-7659302-B2. Retrieved from [Link]

  • MDPI. (2019, August 28). New 3-Ethynylaryl Coumarin-Based Dyes for DSSC Applications: Synthesis, Spectroscopic Properties, and Theoretical Calculations. Retrieved from [Link]

  • ResearchGate. New Fluorescent Heterocyclic Materials: Synthesis, Solvatochromic and Fluorescence Properties. Retrieved from [Link]

  • ChemRxiv. Unprecedented Coumarin-Pyronin Hybrid Dyes: Synthesis, Fluorescence Properties and Theoretical Calculations. Retrieved from [Link]

  • National Institutes of Health. (2022, March 23). Synthesis and cellular evaluation of click-chemistry probes to study the biological effects of alpha, beta-unsaturated carbonyls. Retrieved from [Link]

  • Avances en Química. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. Retrieved from [Link]

  • ResearchGate. Click chemistry for labeling and detection of biomolecules. Retrieved from [Link]

  • MDPI. (2021, July 27). Convergent Synthesis of Two Fluorescent Ebselen-Coumarin Heterodimers. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. Detail Synthetic Study of Infrared Fluorescent Dyes: Design, Synthesis and Chemical Properties of their Photodynamic Therapy Probes. Retrieved from [Link]

  • Google Patents. US9089603B2 - Fluorescent imaging with substituted cyanine dyes.
  • IRIS-AperTO. New fluorescent derivatives from papaverine: Two mechanisms to increase the quantum yield. Retrieved from [Link]

  • ResearchGate. Efficient Synthesis of Fluorescent Alkynyl C-Nucleosides via Sonogashira Coupling for the Preparation of DNA-based Polyfluorophores. Retrieved from [Link]

  • Google Patents. CN114773369B - Fluorescence probe based on carborane and preparation method and application thereof. Retrieved from [Link]

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Application

The Strategic Utility of 2-Ethynyl-1,3-dimethoxybenzene in the Synthesis of Advanced Active Pharmaceutical Ingredients

Introduction: The Emergence of a Versatile Precursor In the landscape of modern medicinal chemistry, the demand for intricate molecular architectures with high therapeutic efficacy necessitates the use of versatile and s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Versatile Precursor

In the landscape of modern medicinal chemistry, the demand for intricate molecular architectures with high therapeutic efficacy necessitates the use of versatile and strategically functionalized building blocks. 2-Ethynyl-1,3-dimethoxybenzene has emerged as a precursor of significant interest, offering a unique combination of reactive handles and electronic properties that are highly advantageous for the synthesis of complex active pharmaceutical ingredients (APIs). Its terminal alkyne group provides a gateway to powerful carbon-carbon and carbon-heteroatom bond-forming reactions, while the dimethoxy-substituted phenyl ring plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the final API. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2-ethynyl-1,3-dimethoxybenzene in API synthesis, with a focus on practical, field-proven protocols and the underlying scientific principles.

The strategic placement of the methoxy groups at the 1 and 3 positions of the benzene ring ortho to the ethynyl group exerts a significant electronic influence, activating the aromatic ring and influencing the regioselectivity of subsequent reactions. This inherent electronic nature, coupled with the reactivity of the alkyne, makes 2-ethynyl-1,3-dimethoxybenzene a particularly valuable precursor for the synthesis of a range of therapeutic agents, most notably kinase inhibitors which are at the forefront of targeted cancer therapy.[1]

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safe handling procedures for any chemical precursor is paramount for successful and safe laboratory operations.

Table 1: Physicochemical Properties of 2-Ethynyl-1,3-dimethoxybenzene

PropertyValueSource
Molecular Formula C₁₀H₁₀O₂PubChem
Molecular Weight 162.18 g/mol PubChem
Appearance Colorless to light yellow liquid or solidGeneral Knowledge
Boiling Point Not readily availableGeneral Knowledge
Melting Point Not readily availableGeneral Knowledge
Solubility Soluble in common organic solvents (e.g., THF, DMF, CH₂Cl₂)General Knowledge

Safety and Handling:

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling and Click Chemistry

The synthetic utility of 2-ethynyl-1,3-dimethoxybenzene is primarily centered around two powerful and versatile chemical transformations: the Sonogashira cross-coupling reaction and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

The Sonogashira Cross-Coupling Reaction: A Gateway to Diarylalkynes

The Sonogashira reaction is a robust method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[9] The dimethoxybenzene moiety in the final product often serves as a key pharmacophore, interacting with biological targets such as the hinge region of protein kinases.

Application Protocol 1: Synthesis of a Diarylalkyne Kinase Inhibitor Scaffold via Sonogashira Coupling

This protocol is adapted from the synthesis of fibroblast growth factor receptor (FGFR) inhibitors and demonstrates the general procedure for the Sonogashira coupling of 2-ethynyl-1,3-dimethoxybenzene with a heterocyclic halide.[10]

Objective: To synthesize a diarylalkyne scaffold, a common core structure in many kinase inhibitors, by coupling 2-ethynyl-1,3-dimethoxybenzene with a model aryl halide (e.g., 4-iodopyrimidine).

Reaction Scheme:

Sonogashira_Coupling cluster_reactants Reactants cluster_reagents Reagents 2_ethynyl 2-Ethynyl-1,3-dimethoxybenzene reaction_center + 2_ethynyl->reaction_center aryl_halide 4-Iodopyrimidine aryl_halide->reaction_center catalyst Pd(PPh₃)₂Cl₂ (Palladium Catalyst) CuI (Copper(I) Iodide) catalyst->reaction_center base Triethylamine (Base) base->reaction_center solvent DMF (Solvent) solvent->reaction_center product Product (Diarylalkyne) reaction_center->product Sonogashira Coupling

Figure 1: Sonogashira coupling of 2-ethynyl-1,3-dimethoxybenzene.

Materials:

  • 2-Ethynyl-1,3-dimethoxybenzene

  • 4-Iodopyrimidine

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-iodopyrimidine (1.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Addition of Reagents: Under the inert atmosphere, add anhydrous DMF (to make a ~0.1 M solution), 2-ethynyl-1,3-dimethoxybenzene (1.2 eq), triethylamine (3.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).

  • Reaction: Stir the reaction mixture at room temperature for 15 minutes, then heat to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired diarylalkyne product.

Rationale and Causality:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.

  • Excess Alkyne: A slight excess of the alkyne can help drive the reaction to completion.

  • Base: Triethylamine serves as a base to deprotonate the terminal alkyne, forming the reactive acetylide species. It also neutralizes the hydrogen iodide formed during the reaction.

  • Copper(I) Co-catalyst: Copper(I) facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, a key step in the catalytic cycle.

  • Workup: The aqueous washes remove the amine salt, residual base, and any water-soluble impurities.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Building Triazole-Containing APIs

"Click chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[11][12] The CuAAC reaction is the premier example of click chemistry, forming a stable 1,4-disubstituted-1,2,3-triazole ring from an azide and a terminal alkyne.[13][14] This triazole ring is an excellent pharmacophore, often acting as a bioisostere for an amide bond and participating in hydrogen bonding interactions with biological targets.[15]

Application Protocol 2: Synthesis of a Triazole-Linked Molecular Scaffold via CuAAC

This protocol provides a general method for the copper-catalyzed cycloaddition of 2-ethynyl-1,3-dimethoxybenzene with a model azide (e.g., benzyl azide).

Objective: To synthesize a 1,2,3-triazole-containing scaffold, a versatile building block for various APIs, through a click chemistry reaction.

Reaction Scheme:

CuAAC_Reaction cluster_reactants Reactants cluster_reagents Reagents 2_ethynyl 2-Ethynyl-1,3-dimethoxybenzene reaction_center + 2_ethynyl->reaction_center azide Benzyl Azide azide->reaction_center catalyst CuSO₄·5H₂O (Copper Source) Sodium Ascorbate (Reducing Agent) catalyst->reaction_center solvent t-BuOH/H₂O (Solvent System) solvent->reaction_center product Product (1,2,3-Triazole) reaction_center->product CuAAC 'Click' Reaction

Figure 2: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Materials:

  • 2-Ethynyl-1,3-dimethoxybenzene

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask or vial

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Reactant Solution: In a round-bottom flask, dissolve 2-ethynyl-1,3-dimethoxybenzene (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Addition: To the stirred solution, add copper(II) sulfate pentahydrate (0.1 eq) followed by sodium ascorbate (0.2 eq). The solution may change color, indicating the formation of the active Cu(I) species.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, which can be monitored by TLC.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with saturated aqueous ammonium chloride solution (to remove copper salts) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 1,2,3-triazole product.

Rationale and Causality:

  • Solvent System: The t-BuOH/H₂O mixture is a common solvent system for CuAAC, as it dissolves a wide range of organic substrates while being compatible with the aqueous nature of the catalyst system.

  • Copper Source and Reducing Agent: Copper(II) sulfate is a convenient and stable source of copper. Sodium ascorbate is a biocompatible reducing agent that reduces Cu(II) to the catalytically active Cu(I) in situ.

  • Ammonium Chloride Wash: The ammonium chloride wash is effective in removing the copper catalyst from the organic phase by forming a water-soluble copper-ammonia complex.

Characterization and Data Presentation

The successful synthesis of the target compounds should be confirmed by standard analytical techniques.

Table 2: Expected Analytical Data for a Representative Diarylalkyne Product

Analytical TechniqueExpected Observations
¹H NMR Aromatic protons from both the dimethoxybenzene and the coupled aryl ring. Singlets for the methoxy groups. Absence of the acetylenic proton signal.
¹³C NMR Quaternary carbon signals for the alkyne carbons. Signals corresponding to the aromatic carbons of both rings and the methoxy carbons.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of the product.
Infrared (IR) Spectroscopy C≡C stretching vibration (typically weak for internal alkynes). Aromatic C-H and C=C stretching bands. C-O stretching for the methoxy groups.

Conclusion and Future Outlook

2-Ethynyl-1,3-dimethoxybenzene is a highly valuable and versatile precursor for the synthesis of complex APIs. Its utility in robust and efficient reactions like the Sonogashira coupling and CuAAC allows for the rapid construction of diverse molecular scaffolds, particularly those relevant to the development of kinase inhibitors. The protocols outlined in this application note provide a solid foundation for researchers to explore the full potential of this building block in their drug discovery and development programs. As the demand for targeted therapeutics continues to grow, the strategic application of such well-designed precursors will undoubtedly play a pivotal role in the advancement of medicinal chemistry.

References

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  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Division, University of California, Los Angeles. Retrieved January 21, 2026, from [Link]

  • Design, synthesis and biological evaluation of novel 2-hydroxy-1H-indene-1,3(2H)-dione derivatives as FGFR1 inhibitors. (2024, April 23). Pharmacia. Retrieved January 21, 2026, from [Link]

  • 2-Ethynylperylene and improved synthesis of 3-ethynylperylene. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

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Method

Application Notes and Protocols: Palladium-Catalyzed Reactions of 2-Ethynyl-1,3-dimethoxybenzene with Aryl Halides

< For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Arylalkynes The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enablin...

Author: BenchChem Technical Support Team. Date: February 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Arylalkynes

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3] The resulting arylalkyne motif is a key structural element in numerous biologically active molecules and functional materials.

2-Ethynyl-1,3-dimethoxybenzene is a particularly valuable building block in this context. The electron-rich nature of the dimethoxy-substituted phenyl ring can influence the reactivity of the alkyne and the properties of the resulting coupled products. These products can serve as versatile intermediates for the synthesis of a variety of complex molecular architectures, including those found in pharmacologically relevant compounds. For instance, substituted dimethoxybenzene moieties are present in a range of bioactive molecules, and their combination with an alkyne linker allows for further molecular elaboration.

This guide provides a detailed exploration of the palladium-catalyzed Sonogashira coupling of 2-ethynyl-1,3-dimethoxybenzene with a range of aryl halides. It offers in-depth mechanistic insights, optimized experimental protocols, and practical advice for troubleshooting, aimed at empowering researchers to effectively utilize this important reaction in their synthetic endeavors.

Mechanistic Insights: The Dual Catalytic Cycle of the Sonogashira Reaction

The generally accepted mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][4] While the precise details can be influenced by the specific reaction conditions, the fundamental steps are well-established.

The process begins with the activation of the palladium catalyst. Often, a Pd(II) precatalyst, such as Pd(PPh₃)₂Cl₂, is used, which is reduced in situ to the active Pd(0) species by reagents in the reaction mixture, like an amine or a phosphine ligand.[1]

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate.[1][4] This step is often the rate-determining step of the overall reaction.

  • Transmetalation: The Pd(II) intermediate then reacts with a copper acetylide species, formed in the copper cycle, in a transmetalation step.[4][5] This transfers the acetylide group to the palladium center, regenerating the copper catalyst.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired arylalkyne product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates with the terminal alkyne, 2-ethynyl-1,3-dimethoxybenzene, to form a π-alkyne complex.[4]

  • Deprotonation: In the presence of a base (typically an amine), the acidic proton of the alkyne is removed, leading to the formation of a copper acetylide intermediate.[4] This species is crucial for the subsequent transmetalation step with the palladium complex.

While the copper co-catalyst generally increases the reaction rate and allows for milder reaction conditions, it can also lead to the undesirable formation of alkyne homocoupling products (Glaser coupling).[1][6] Consequently, "copper-free" Sonogashira protocols have been developed to mitigate this side reaction, particularly when dealing with sensitive substrates.[2]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_OA Ar-Pd(II)(L)₂-X Pd0->Pd_OA Oxidative Addition (Ar-X) Pd_TM Ar-Pd(II)(L)₂-C≡CR Pd_OA->Pd_TM Transmetalation CuX Cu(I)X Pd_TM->Pd0 Product Ar-C≡CR Pd_TM->Product Reductive Elimination Cu_pi [Cu(I)(π-alkyne)]⁺ CuX->Cu_pi Coordination Alkyne H-C≡CR Alkyne->Cu_pi Cu_acetylide Cu(I)-C≡CR Cu_pi->Cu_acetylide Deprotonation (Base) Cu_acetylide->Pd_TM caption Figure 1: Simplified Catalytic Cycles of the Sonogashira Coupling. Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Inert_Atmosphere Establish Inert Atmosphere Add_Reagents Add Catalyst, Ligand, Base Inert_Atmosphere->Add_Reagents Add_Substrates Add Aryl Halide & 2-Ethynyl-1,3-dimethoxybenzene Add_Reagents->Add_Substrates Add_Solvent Add Anhydrous Solvent Add_Substrates->Add_Solvent Stir_Heat Stir and/or Heat Add_Solvent->Stir_Heat Monitor Monitor Progress (TLC, GC-MS) Stir_Heat->Monitor Quench Quench Reaction (if necessary) Monitor->Quench Extract Aqueous Workup & Extraction Quench->Extract Dry_Concentrate Dry & Concentrate Organic Phase Extract->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify Characterize Characterize Product Purify->Characterize caption Figure 2: General Experimental Workflow for Sonogashira Coupling.

Sources

Application

Synthesis of Substituted Alkynes: An Application Guide to 2-Ethynyl-1,3-dimethoxybenzene

Introduction: The Strategic Importance of Substituted Alkynes and the Unique Role of the 2,6-Dimethoxyphenyl Moiety Substituted alkynes are fundamental building blocks in modern organic synthesis, finding extensive appli...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Alkynes and the Unique Role of the 2,6-Dimethoxyphenyl Moiety

Substituted alkynes are fundamental building blocks in modern organic synthesis, finding extensive applications in the development of pharmaceuticals, functional materials, and agrochemicals. Their rigid, linear geometry and the reactivity of the triple bond allow for the construction of complex molecular architectures. The Sonogashira cross-coupling reaction stands as one of the most powerful and versatile methods for the synthesis of sp²-sp carbon-carbon bonds, enabling the efficient coupling of terminal alkynes with aryl or vinyl halides.[1][2] This reaction is generally carried out in a homogeneous phase and is catalyzed by a palladium-phosphine complex with a copper(I) co-catalyst.[2]

Among the vast array of available terminal alkynes, 2-ethynyl-1,3-dimethoxybenzene emerges as a particularly valuable reagent. The 2,6-dimethoxyphenyl group it imparts to the target molecule offers distinct advantages in the context of drug discovery and medicinal chemistry. The presence of two methoxy groups ortho to the point of attachment can induce conformational constraints, influencing the molecule's overall shape and its ability to bind to biological targets. Furthermore, these methoxy groups can participate in crucial hydrogen bonding interactions with protein residues, enhancing binding affinity and selectivity. The dimethoxyphenyl moiety is a common feature in numerous biologically active compounds, including those with anticancer, anti-inflammatory, and neuroprotective properties.

This comprehensive guide provides detailed protocols and technical insights for the application of 2-ethynyl-1,3-dimethoxybenzene in the synthesis of substituted alkynes via the Sonogashira coupling reaction. We will delve into the mechanistic underpinnings of this transformation, offer step-by-step experimental procedures, and discuss the characterization of the resulting products.

Reaction Mechanism: The Palladium and Copper Catalytic Cycles

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)(X)L₂ Pd0->Pd_complex Oxidative Addition (R¹-X) Pd_alkynyl R¹-Pd(II)(C≡CR²)L₂ Pd_complex->Pd_alkynyl Transmetalation (from Cu cycle) Pd_alkynyl->Pd0 Pd_alkynyl->Pd0 Regeneration of Pd(0) product R¹-C≡C-R² Pd_alkynyl->product Reductive Elimination CuX Cu(I)X Cu_acetylide Cu(I)-C≡C-R² CuX->Cu_acetylide Cu_acetylide->Pd_complex Transmetalation terminal_alkyne H-C≡C-R² terminal_alkyne->Cu_acetylide Deprotonation base Base

Figure 1: Catalytic cycles of the Sonogashira cross-coupling reaction.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (R¹-X) to form a Pd(II) complex.

  • Transmetalation: The copper acetylide (Cu-C≡C-R²), generated in the copper cycle, transfers the acetylide group to the palladium center, displacing the halide and forming a Pd(II)-alkynyl complex.

  • Reductive Elimination: The coupled product (R¹-C≡C-R²) is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The Copper Cycle:

  • π-Alkyne Complex Formation: The terminal alkyne (H-C≡C-R²) coordinates with the Cu(I) salt.

  • Deprotonation: In the presence of a base (typically an amine), the terminal alkyne is deprotonated, forming a copper acetylide intermediate. This species is then ready to participate in the transmetalation step of the palladium cycle.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Ethynyl-1,3-dimethoxybenzene≥98%Commercially availableStore under inert atmosphere
Aryl Halide (e.g., Iodobenzene)Reagent GradeCommercially available
Palladium(II) acetate (Pd(OAc)₂)Catalyst GradeCommercially available
Triphenylphosphine (PPh₃)≥99%Commercially available
Copper(I) iodide (CuI)≥98%Commercially availableProtect from light
Triethylamine (TEA)Anhydrous, ≥99.5%Commercially availableDistill from CaH₂ before use
TolueneAnhydrous, ≥99.8%Commercially available
Dichloromethane (DCM)ACS GradeCommercially availableFor workup and chromatography
HexanesACS GradeCommercially availableFor chromatography
Ethyl acetate (EtOAc)ACS GradeCommercially availableFor chromatography
Magnesium sulfate (MgSO₄)AnhydrousCommercially availableDrying agent
Celite®---Commercially availableFiltration aid
General Procedure for Sonogashira Coupling

This protocol provides a general method for the coupling of 2-ethynyl-1,3-dimethoxybenzene with an aryl iodide. Molar ratios and reaction times may need to be optimized for different aryl halides.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add Pd(OAc)₂, PPh₃, CuI, and aryl iodide to a Schlenk flask. B 2. Evacuate and backfill with inert gas (3x). A->B C 3. Add anhydrous toluene and triethylamine via syringe. B->C D 4. Add 2-ethynyl-1,3-dimethoxybenzene solution in toluene. C->D E 5. Heat the reaction mixture (e.g., 80 °C) and monitor by TLC. D->E F 6. Cool to room temperature and filter through Celite®. E->F G 7. Concentrate the filtrate in vacuo. F->G H 8. Purify the crude product by flash column chromatography. G->H

Figure 2: Experimental workflow for the Sonogashira coupling reaction.

Step-by-Step Protocol:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), copper(I) iodide (0.02 mmol, 2 mol%), and the aryl iodide (1.0 mmol, 1.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) and anhydrous triethylamine (2.0 mmol, 2.0 equiv) via syringe.

  • Alkyne Addition: In a separate vial, dissolve 2-ethynyl-1,3-dimethoxybenzene (1.2 mmol, 1.2 equiv) in anhydrous toluene (2 mL). Add this solution to the reaction mixture dropwise via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with dichloromethane (10 mL) and filter through a pad of Celite® to remove the catalyst residues. Wash the Celite® pad with additional dichloromethane (2 x 5 mL).

  • Concentration: Combine the filtrates and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted alkyne.

Characterization of 2-Ethynyl-1,3-dimethoxybenzene

It is crucial to ensure the purity of the starting material. The following are representative spectral data for 2-ethynyl-1,3-dimethoxybenzene.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.25 (t, J = 8.4 Hz, 1H), 6.60 (d, J = 8.4 Hz, 2H), 3.90 (s, 6H), 3.45 (s, 1H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 161.5, 131.0, 108.8, 104.2, 83.2, 78.9, 56.2.

Applications in Drug Discovery: The 2,6-Dimethoxyphenyl Scaffold

The 2,6-dimethoxyphenyl moiety, readily introduced using 2-ethynyl-1,3-dimethoxybenzene, is a privileged scaffold in medicinal chemistry. Its presence can confer favorable pharmacokinetic and pharmacodynamic properties to a molecule. For instance, the dimethoxy substitution pattern is found in a variety of compounds with potent biological activities.

While specific drugs directly synthesized from 2-ethynyl-1,3-dimethoxybenzene are not extensively documented in publicly available literature, the strategic incorporation of the 2,6-dimethoxyphenylalkynyl moiety is a recognized approach in the design of bioactive molecules. This includes the synthesis of analogs of natural products and the development of novel kinase inhibitors and receptor modulators. The steric bulk of the ortho-methoxy groups can enforce a specific conformation that may be optimal for binding to a target protein, while the electronic nature of the methoxy groups can influence the molecule's overall polarity and metabolic stability.

For example, the related 3,4-dimethoxyphenyl and 3,4,5-trimethoxyphenyl motifs are key components of numerous anticancer agents, including tubulin polymerization inhibitors.[3] The synthesis of analogs containing the 2,6-dimethoxyphenyl group via Sonogashira coupling allows for the exploration of new structure-activity relationships in these and other classes of therapeutic agents.

Safety and Handling

As a responsible scientist, it is imperative to adhere to strict safety protocols when handling all chemicals.

Personal Protective Equipment (PPE):

  • Wear a laboratory coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) at all times.

Handling of 2-Ethynyl-1,3-dimethoxybenzene:

  • Avoid inhalation of dust or vapors. Work in a well-ventilated fume hood.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

Handling of Catalysts and Reagents:

  • Palladium and Copper Catalysts: These are heavy metals and should be handled with care. Avoid creating dust.

  • Triethylamine: This is a corrosive and flammable liquid with a strong odor. Handle only in a fume hood.

  • Solvents: Toluene, dichloromethane, and hexanes are flammable and/or volatile. Keep away from ignition sources and use in a well-ventilated area.

Waste Disposal:

  • Dispose of all chemical waste, including solvents and catalyst residues, in appropriately labeled containers according to your institution's hazardous waste disposal procedures.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product formation Inactive catalystEnsure fresh, high-purity catalysts are used. Consider pre-activation of the palladium catalyst.
Poor quality of reagents/solventsUse anhydrous solvents and freshly distilled triethylamine.
Insufficient inert atmosphereEnsure the reaction setup is properly sealed and purged with inert gas.
Reaction temperature is too lowGradually increase the reaction temperature, monitoring for decomposition.
Formation of homocoupled alkyne (Glaser coupling) Presence of oxygenThoroughly degas the reaction mixture and maintain a positive pressure of inert gas.
High concentration of copper catalystReduce the amount of CuI used.
Decomposition of starting materials or product Reaction temperature is too highLower the reaction temperature and/or shorten the reaction time.
Difficulty in purification Close polarity of product and byproductsOptimize the eluent system for column chromatography. Consider using a different stationary phase.

Conclusion

2-Ethynyl-1,3-dimethoxybenzene serves as a valuable and versatile building block for the synthesis of a wide range of substituted alkynes through the robust and reliable Sonogashira cross-coupling reaction. The strategic introduction of the 2,6-dimethoxyphenyl moiety can impart unique conformational and electronic properties to target molecules, making it a compelling tool for researchers in drug discovery and materials science. By following the detailed protocols and adhering to the safety guidelines outlined in this application note, scientists can effectively utilize this reagent to advance their research endeavors.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.653, 46–49 (2002).
  • Chinchilla, R. & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.107, 874–922 (2007).
  • Sonogashira Reaction. Organic Chemistry Portal. Available at: [Link].[1]

  • Liang, Y., Xie, Y. X. & Li, J. H.
  • El-Baih, F. E. M., Al-Hazimi, H. M. A. & El-Gazzar, A. A. B. A. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules17, 13187–13201 (2012).
  • Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. PMC Available at: [Link].[3]

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Method

Application Note &amp; Protocols: Regiocontrolled Synthesis of 1,2,3-Triazoles via 1,3-Dipolar Cycloaddition of Azides with 2-Ethynyl-1,3-dimethoxybenzene

Introduction: The Strategic Value of 1,2,3-Triazoles The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, materials science, and bioconjugation.[1][2][3] Its remarkable chemical stability, hydrogen b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 1,2,3-Triazoles

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, materials science, and bioconjugation.[1][2][3] Its remarkable chemical stability, hydrogen bonding capabilities, and significant dipole moment make it an excellent pharmacophore and a robust linking unit. The Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne is the fundamental reaction for forming this five-membered heterocycle.[4][5] However, the thermal, uncatalyzed version of this reaction often requires harsh conditions and, with unsymmetrical alkynes, yields a mixture of 1,4- and 1,5-regioisomers, complicating purification and reducing the yield of the desired product.[6]

The advent of metal-catalyzed azide-alkyne cycloaddition (AAC) reactions has revolutionized the synthesis of 1,2,3-triazoles, transforming it into a true "click" reaction: specific, high-yielding, and tolerant of a wide array of functional groups.[6][7] This guide focuses on the reaction with 2-ethynyl-1,3-dimethoxybenzene , an electron-rich alkyne whose methoxy substituents influence its reactivity and provide handles for further functionalization. We present a detailed analysis and validated protocols for achieving complete regiocontrol, selectively synthesizing either the 1,4- or 1,5-disubstituted triazole isomer by leveraging copper and ruthenium catalysis.

Section 1: Mechanistic Foundations of Regiocontrol

The ability to selectively synthesize one regioisomer over another is critical for structure-activity relationship (SAR) studies in drug development. The choice of metal catalyst fundamentally alters the reaction mechanism, thereby dictating the final regiochemical outcome.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Path to 1,4-Regioisomers

The Copper(I)-catalyzed variant, pioneered by Meldal and Sharpless, is the most prominent click reaction, exclusively yielding 1,4-disubstituted 1,2,3-triazoles.[7][8] The reaction's efficacy stems from the ability of Cu(I) to form a copper-acetylide intermediate, which dramatically lowers the activation energy compared to the thermal process.[7]

Causality of Selectivity: The mechanism is not a concerted cycloaddition. Instead, the Cu(I)-acetylide reacts with the azide, forming a six-membered copper-containing intermediate.[7] The terminal nitrogen of the azide attacks the copper-bound carbon of the acetylide. Subsequent cyclization and protonolysis release the stable 1,4-disubstituted triazole product and regenerate the catalyst. The electron-rich nature of 2-ethynyl-1,3-dimethoxybenzene facilitates the initial formation of the copper-acetylide species, often leading to rapid reaction rates.

CuAAC_Mechanism CuAAC Catalytic Cycle for 1,4-Isomer Synthesis cluster_cycle CuI Cu(I) Catalyst Cu_Alkyne π-Complex Cu_Acetylide Copper Acetylide Cu_Alkyne->Cu_Acetylide Coordination Six_Mem_Ring Six-Membered Cupracycle Cu_Acetylide->Six_Mem_Ring + R-N₃ Cu_Triazolide Copper Triazolide Six_Mem_Ring->Cu_Triazolide Ring Contraction Product 1,4-Triazole Product Cu_Triazolide->Product Protonolysis Product->CuI Catalyst Regeneration Alkyne 2-Ethynyl- 1,3-dimethoxybenzene Alkyne->CuI -H⁺ Azide R-N₃ Azide->Six_Mem_Ring Proton H⁺ Source Proton->Product RuAAC_Mechanism RuAAC Catalytic Cycle for 1,5-Isomer Synthesis cluster_cycle RuII [Cp*RuCl] Catalyst Ru_Vinylidene Ruthenium Vinylidene RuII->Ru_Vinylidene Isomerization Ruthenacycle Six-Membered Ruthenacycle Ru_Vinylidene->Ruthenacycle + R-N₃ (Oxidative Coupling) Product_Complex Product Complex Ruthenacycle->Product_Complex Reductive Elimination Product 1,5-Triazole Product Product_Complex->Product Release Product->RuII Catalyst Regeneration Alkyne 2-Ethynyl- 1,3-dimethoxybenzene Alkyne->RuII Azide R-N₃ Azide->Ruthenacycle

Figure 2. Simplified catalytic cycle for the RuAAC reaction.

Section 2: Experimental Application Notes & Protocols

The following protocols are designed to be self-validating, providing clear steps, rationales, and expected outcomes for researchers.

General Materials and Safety Considerations
  • Reagents: All reagents should be of analytical grade or higher. Organic azides can be energetic and should be handled with care, avoiding heat, shock, and friction. Reactions involving metal catalysts, especially under an inert atmosphere, should be performed in appropriate glassware (e.g., Schlenk flasks).

  • Solvents: Anhydrous solvents should be used where specified, particularly for the RuAAC protocol.

  • Safety: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Analysis: Reaction progress can be monitored by Thin Layer Chromatography (TLC). Product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Workflow General Experimental Workflow start Reagent Preparation (Azide, Alkyne, Catalyst, Solvent) setup Reaction Setup (Inert atmosphere if needed) start->setup reaction Reaction at Specified Temp & Time setup->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Continue workup Aqueous Workup & Organic Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, HRMS) purification->analysis end Pure Triazole Product analysis->end

Figure 3. A generalized workflow for synthesis and analysis.
Protocol 1: CuAAC Synthesis of 1-(Substituted)-4-(2,6-dimethoxyphenyl)-1H-1,2,3-triazole

This protocol reliably generates the 1,4-disubstituted isomer. The use of copper(II) sulfate with a reducing agent (sodium ascorbate) is a common and convenient way to generate the active Cu(I) catalyst in situ. [9]

  • Materials:

    • Organic Azide (e.g., Benzyl Azide): 1.0 mmol

    • 2-Ethynyl-1,3-dimethoxybenzene: 1.1 mmol (1.1 eq)

    • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O): 0.05 mmol (5 mol%)

    • Sodium Ascorbate: 0.15 mmol (15 mol%)

    • Solvent: tert-Butanol and Water (1:1 mixture), 10 mL

    • Round-bottom flask, magnetic stirrer.

  • Step-by-Step Procedure:

    • Reagent Dissolution: In a 25 mL round-bottom flask, dissolve the organic azide (1.0 mmol) and 2-ethynyl-1,3-dimethoxybenzene (1.1 mmol) in 10 mL of the t-BuOH/H₂O (1:1) solvent mixture. Stir until a homogeneous solution is formed.

    • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate (0.05 mmol in ~0.5 mL H₂O) and an aqueous solution of sodium ascorbate (0.15 mmol in ~0.5 mL H₂O).

    • Reaction Initiation: To the stirring solution from Step 1, add the copper(II) sulfate solution, followed immediately by the sodium ascorbate solution. The solution may turn from pale blue to a yellow or heterogeneous mixture.

      • Scientist's Insight: Adding the ascorbate immediately after the copper salt ensures the rapid reduction of Cu(II) to the catalytically active Cu(I) state, minimizing potential side reactions like Glaser coupling of the alkyne. [9] 4. Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexanes mobile phase) until the starting azide spot has been completely consumed (typically 2-6 hours).

    • Workup: Once the reaction is complete, add 10 mL of saturated aqueous ammonium chloride solution to the flask and stir for 15 minutes. This helps to complex with the copper catalyst. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the pure 1,4-disubstituted triazole.

Protocol 2: RuAAC Synthesis of 1-(Substituted)-5-(2,6-dimethoxyphenyl)-1H-1,2,3-triazole

This protocol provides exclusive access to the 1,5-disubstituted isomer. It requires an inert atmosphere as the Ru(II) catalyst can be sensitive to oxygen.

  • Materials:

    • Organic Azide (e.g., Benzyl Azide): 1.0 mmol

    • 2-Ethynyl-1,3-dimethoxybenzene: 1.2 mmol (1.2 eq)

    • Ruthenium Catalyst (e.g., Cp*RuCl(PPh₃)₂): 0.02 mmol (2 mol%)

    • Solvent: Anhydrous Tetrahydrofuran (THF) or Toluene, 10 mL

    • Schlenk flask, magnetic stirrer, inert gas line (Argon or Nitrogen).

  • Step-by-Step Procedure:

    • Inert Atmosphere Setup: Place the ruthenium catalyst (2 mol%) in a Schlenk flask equipped with a magnetic stir bar. Seal the flask and purge with an inert gas (e.g., argon) for 10-15 minutes.

    • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (10 mL) via syringe. Then, add the organic azide (1.0 mmol) and 2-ethynyl-1,3-dimethoxybenzene (1.2 mmol).

      • Scientist's Insight: Using a slight excess of the alkyne can help drive the reaction to completion. The choice of solvent is crucial; non-coordinating solvents like toluene or THF are generally preferred. [10] 3. Reaction Conditions: Heat the reaction mixture to 60-80 °C. The optimal temperature may vary depending on the specific azide substrate.

    • Reaction Monitoring: Monitor the reaction by TLC. RuAAC reactions are often slower than CuAAC and may require 12-24 hours for completion.

    • Workup: After the reaction is complete (as judged by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure.

    • Purification: The resulting crude residue is directly subjected to silica gel column chromatography (e.g., using a gradient of Ethyl Acetate in Hexanes) to isolate the pure 1,5-disubstituted triazole product. The ruthenium catalyst is typically retained on the silica.

Section 3: Data Summary and Expected Outcomes

The choice of catalyst provides a predictable and reliable method for achieving the desired regiochemistry. The following table summarizes typical conditions and expected outcomes for the reaction with benzyl azide as a representative substrate.

ParameterCopper-Catalyzed (CuAAC) Ruthenium-Catalyzed (RuAAC)
Target Product 1-Benzyl-4-(2,6-dimethoxyphenyl)-1H-1,2,3-triazole1-Benzyl-5-(2,6-dimethoxyphenyl)-1H-1,2,3-triazole
Regioisomer 1,4-disubstituted (>98% selectivity)1,5-disubstituted (>98% selectivity)
Catalyst System CuSO₄·5H₂O / Sodium AscorbateCpRuCl(PPh₃)₂ or similar [CpRuCl] complex
Typical Loading 2-5 mol% Cu1-3 mol% Ru
Solvent t-BuOH/H₂O, THF, DMSOToluene, THF, Dioxane (anhydrous)
Temperature Room Temperature60 - 100 °C
Reaction Time 1 - 8 hours12 - 24 hours
Atmosphere AirInert (Argon or Nitrogen)
Expected Yield 85 - 95%75 - 90%

References

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. Mechanism of the Huisgen 1,3-Dipolar Cycloaddition. Journal of the American Chemical Society, 127(1), 210-216. [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

  • Shiri, M., & Akbari, M. (2020). 1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. IOSR Journal of Applied Chemistry, 13(8), 22-50. [Link]

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase:-[8][11][12]Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057–3064. [Link]

  • Various Authors. (n.d.). Synthesis and Applications of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

  • Various Authors. (n.d.). 1,3-Dipolar Cycloaddition. Wikipedia. [Link]

Sources

Application

Application Notes and Protocols: 2-Ethynyl-1,3-dimethoxybenzene for Organic Electronics

Foreword: The Promise of Acetylenic Scaffolds in Organic Electronics The field of organic electronics, with its potential for creating flexible, lightweight, and cost-effective devices, is continually in search of novel...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Promise of Acetylenic Scaffolds in Organic Electronics

The field of organic electronics, with its potential for creating flexible, lightweight, and cost-effective devices, is continually in search of novel molecular building blocks that offer enhanced performance and processability. Among the vast array of organic semiconductors, arylene ethynylene polymers, constructed from aromatic units linked by acetylene bridges, have garnered significant attention. The linear and rigid nature of the acetylene linker can lead to enhanced π-conjugation, improved charge carrier mobility, and desirable optical properties. This guide focuses on a promising, yet underexplored, monomer in this class: 2-ethynyl-1,3-dimethoxybenzene . The strategic placement of electron-donating methoxy groups on the phenyl ring is anticipated to influence the electronic properties of the resulting polymers, making them intriguing candidates for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

This document provides a comprehensive overview of the synthesis, polymerization, and potential applications of 2-ethynyl-1,3-dimethoxybenzene. It is intended for researchers and professionals in materials science, chemistry, and drug development who are interested in exploring new materials for next-generation organic electronic devices. The protocols provided herein are based on established synthetic methodologies and are designed to be a starting point for further research and optimization.

Synthesis of the Monomer: 2-Ethynyl-1,3-dimethoxybenzene

The synthesis of 2-ethynyl-1,3-dimethoxybenzene is a multi-step process that begins with the readily available precursor, 1,3-dimethoxybenzene. The following protocol outlines a plausible and efficient synthetic route.

Rationale for the Synthetic Pathway

The chosen pathway involves the initial bromination of 1,3-dimethoxybenzene to introduce a handle for the subsequent Sonogashira coupling reaction. This is a well-established and high-yielding reaction for the introduction of an ethynyl group onto an aromatic ring.

Experimental Protocol: Synthesis of 2-Bromo-1,3-dimethoxybenzene

Materials:

  • 1,3-Dimethoxybenzene (C₈H₁₀O₂)[1][2]

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-dimethoxybenzene (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-bromo-1,3-dimethoxybenzene as a colorless oil.

Experimental Protocol: Sonogashira Coupling to Yield 2-Ethynyl-1,3-dimethoxybenzene

Materials:

  • 2-Bromo-1,3-dimethoxybenzene

  • Ethynyltrimethylsilane

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA, anhydrous)

  • Toluene (anhydrous)

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Diethyl ether

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 2-bromo-1,3-dimethoxybenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Add anhydrous toluene and anhydrous triethylamine to the flask.

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Add ethynyltrimethylsilane (1.2 eq) to the reaction mixture.

  • Heat the reaction to 70-80 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude residue in THF and add tetrabutylammonium fluoride solution (1.1 eq) at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours.

  • Quench the reaction with a saturated ammonium chloride solution and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-ethynyl-1,3-dimethoxybenzene.

Polymerization of 2-Ethynyl-1,3-dimethoxybenzene

The polymerization of 2-ethynyl-1,3-dimethoxybenzene can be achieved through various methods, with Sonogashira cross-coupling polymerization being a particularly effective approach for forming poly(arylene ethynylene)s.[3]

Rationale for Sonogashira Polymerization

Sonogashira coupling is a robust and versatile C-C bond-forming reaction that is tolerant to a wide range of functional groups, making it ideal for polymerization.[3] By using a di-iodinated aromatic comonomer, a conjugated polymer can be synthesized. The properties of the resulting polymer, such as its solubility, molecular weight, and electronic characteristics, will be influenced by the choice of the comonomer.

Experimental Protocol: Sonogashira Polymerization with a Di-iodinated Comonomer

Materials:

  • 2-Ethynyl-1,3-dimethoxybenzene

  • 1,4-Diiodo-2,5-dialkoxybenzene (or other suitable di-iodinated aromatic comonomer)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA, anhydrous)

  • Toluene (anhydrous)

  • Methanol

  • Chloroform

Procedure:

  • In a Schlenk tube under an inert atmosphere, dissolve 2-ethynyl-1,3-dimethoxybenzene (1.0 eq) and the di-iodinated comonomer (1.0 eq) in a mixture of anhydrous toluene and triethylamine.

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq) to the solution.

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-90 °C and stir for 48-72 hours.

  • As the polymerization proceeds, the polymer may precipitate from the solution.

  • Cool the reaction to room temperature and pour the mixture into a large volume of methanol to precipitate the polymer.

  • Collect the polymer by filtration and wash it with methanol and then with acetone.

  • To remove catalyst residues, the polymer can be further purified by Soxhlet extraction with methanol, acetone, and finally chloroform.

  • The chloroform fraction, containing the purified polymer, is then concentrated, and the polymer is precipitated again in methanol.

  • The final polymer is collected by filtration and dried under vacuum.

Sonogashira_Polymerization Monomer1 2-Ethynyl-1,3-dimethoxybenzene Reaction Sonogashira Polymerization Monomer1->Reaction Monomer2 1,4-Diiodo-2,5-dialkoxybenzene Monomer2->Reaction Catalyst Pd(PPh₃)₂Cl₂ / CuI Catalyst->Reaction Base Triethylamine Base->Reaction Solvent Toluene Solvent->Reaction Polymer Poly(2-ethynyl-1,3-dimethoxybenzene-co-1,4-dialkoxybenzene) Reaction->Polymer

Caption: Sonogashira polymerization workflow.

Material Characterization

A thorough characterization of the synthesized polymer is crucial to understand its properties and potential for application in electronic devices.

Characterization Technique Parameter Measured Expected Outcome for Poly(2-ethynyl-1,3-dimethoxybenzene) based polymers
Gel Permeation Chromatography (GPC) Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity index (PDI)Moderate to high molecular weights (e.g., Mn > 10 kDa) with a PDI in the range of 1.5-3.0 are desirable for good film formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Polymer structure confirmationThe disappearance of the acetylenic proton signal and the appearance of new aromatic signals will confirm successful polymerization.
UV-Vis Spectroscopy Absorption spectrum, Optical bandgap (Eg)A red-shifted absorption maximum compared to the monomers is expected, indicating extended π-conjugation. The optical bandgap is anticipated to be in the range of 2.0-2.5 eV.[4]
Cyclic Voltammetry (CV) HOMO and LUMO energy levelsThe methoxy groups are expected to raise the HOMO level, which can be beneficial for hole injection. The LUMO level will be influenced by the comonomer.
Thermogravimetric Analysis (TGA) Thermal stabilityGood thermal stability, with a decomposition temperature above 300 °C, is important for device longevity.[4][5]

Application in Organic Field-Effect Transistors (OFETs)

Polymers derived from 2-ethynyl-1,3-dimethoxybenzene are promising candidates for the active layer in p-type OFETs due to the electron-donating nature of the methoxy groups.

Device Fabrication Protocol: Bottom-Gate, Top-Contact (BGTC) OFET

Substrate Preparation:

  • Start with a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm) which will act as the gate electrode and gate dielectric, respectively.

  • Clean the substrate by sonicating in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.

  • Dry the substrate with a stream of nitrogen and then bake at 120 °C for 20 minutes to remove any residual solvent.

  • Treat the SiO₂ surface with a hydrophobic self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the morphology of the organic semiconductor film.

Active Layer Deposition:

  • Prepare a solution of the synthesized polymer in a suitable organic solvent (e.g., chloroform, chlorobenzene) at a concentration of 5-10 mg/mL.

  • Deposit the polymer solution onto the prepared substrate using spin-coating. The spin speed and time should be optimized to achieve a uniform film with a thickness of 30-50 nm.

  • Anneal the film at a temperature below the polymer's glass transition temperature (typically 80-120 °C) for 30-60 minutes to improve molecular ordering and film morphology.

Source-Drain Electrode Deposition:

  • Define the source and drain electrodes by photolithography or by using a shadow mask.

  • Deposit a 50 nm layer of gold (Au) by thermal evaporation. A thin adhesion layer of chromium (Cr) or titanium (Ti) (5 nm) may be used between the SiO₂ and Au.

OFET_Fabrication cluster_0 Substrate Preparation cluster_1 Active Layer Deposition cluster_2 Electrode Deposition A1 Si/SiO₂ Wafer A2 Cleaning (Sonication) A1->A2 A3 Drying & Baking A2->A3 A4 OTS Treatment A3->A4 B2 Spin-Coating A4->B2 B1 Polymer Solution B1->B2 B3 Annealing B2->B3 C2 Thermal Evaporation (Au) B3->C2 C1 Shadow Mask C1->C2

Caption: OFET fabrication workflow.

OFET Characterization

The performance of the fabricated OFETs should be characterized in a probe station under an inert atmosphere or in a vacuum.

Parameter Description Typical Values for Arylene Ethynylene Polymers
Field-Effect Mobility (µ) The average charge carrier drift velocity per unit electric field.10⁻³ to 10⁻¹ cm²/Vs. For some highly ordered systems, mobilities exceeding 0.1 cm²/Vs have been reported.[6]
On/Off Current Ratio (I_on/I_off) The ratio of the drain current in the "on" state to the "off" state.10⁴ to 10⁷. A high on/off ratio is crucial for digital applications.
Threshold Voltage (V_th) The gate voltage at which the transistor begins to conduct.-10 V to 10 V. A low threshold voltage is desirable for low-power operation.

Potential Application in Organic Photovoltaics (OPVs)

The tunable electronic properties of polymers derived from 2-ethynyl-1,3-dimethoxybenzene make them interesting candidates for the donor material in bulk heterojunction (BHJ) OPVs.

Device Architecture and Fabrication

A typical OPV device architecture consists of a transparent conductive oxide (TCO) like indium tin oxide (ITO) as the anode, a hole transport layer (HTL), the active layer (a blend of the polymer donor and a fullerene or non-fullerene acceptor), an electron transport layer (ETL), and a low work function metal cathode (e.g., aluminum).

The active layer is typically deposited from a solution containing a blend of the polymer and an acceptor, such as[3][3]-phenyl-C₆₁-butyric acid methyl ester (PC₆₁BM) or a non-fullerene acceptor, via spin-coating. The morphology of this blend is critical for efficient charge separation and transport, and it is often optimized by using solvent additives and post-deposition annealing.

OPV_Architecture ITO ITO (Anode) HTL Hole Transport Layer (e.g., PEDOT:PSS) ITO->HTL Active_Layer Active Layer (Polymer:Acceptor Blend) HTL->Active_Layer ETL Electron Transport Layer (e.g., LiF) Active_Layer->ETL Cathode Cathode (e.g., Al) ETL->Cathode

Caption: Typical OPV device architecture.

Key Performance Parameters for OPVs
Parameter Description Potential for Poly(2-ethynyl-1,3-dimethoxybenzene) based polymers
Power Conversion Efficiency (PCE) The ratio of the electrical power output to the incident optical power.While no specific data exists, similar arylene ethynylene polymers have shown PCEs in the range of 2-5%. Further optimization of the comonomer and device engineering could lead to higher efficiencies.[7]
Open-Circuit Voltage (Voc) The maximum voltage available from a solar cell.The HOMO level of the polymer donor and the LUMO level of the acceptor determine the Voc. The methoxy groups are expected to result in a relatively high HOMO level, which might lead to a moderate Voc.
Short-Circuit Current (Jsc) The current through the solar cell when the voltage across it is zero.Jsc is influenced by the absorption spectrum of the active layer and the charge transport properties. A broad absorption spectrum and balanced charge mobility are key to achieving a high Jsc.
Fill Factor (FF) A measure of the "squareness" of the J-V curve.The FF is sensitive to the morphology of the active layer and the series and shunt resistances of the device.

Outlook and Future Directions

2-Ethynyl-1,3-dimethoxybenzene represents a versatile building block for the synthesis of novel conjugated polymers for organic electronics. The presence of the electron-donating methoxy groups provides a handle for tuning the electronic properties of the resulting materials. While this guide provides foundational protocols for the synthesis, polymerization, and device fabrication, significant opportunities for further research and development exist.

  • Comonomer Engineering: The properties of the resulting polymers can be finely tuned by exploring a wider range of di-halogenated comonomers. Introducing electron-withdrawing or electron-donating units can modulate the bandgap and energy levels of the polymer.

  • Side-Chain Functionalization: The solubility and morphology of the polymers can be improved by attaching flexible alkyl or alkoxy side chains to the comonomer.

  • Device Optimization: A systematic optimization of the device fabrication parameters, including film thickness, annealing conditions, and interfacial layers, is crucial for maximizing device performance.

  • Exploration of Other Applications: The electroluminescent properties of these polymers could be investigated for their potential use in OLEDs. The rigid-rod nature of the polymer backbone might also be of interest for applications in sensors and other electronic devices.

The exploration of new materials is the driving force behind the advancement of organic electronics. 2-Ethynyl-1,3-dimethoxybenzene and its derivatives offer a promising platform for the development of next-generation organic electronic materials with tailored properties.

References

  • Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. MDPI. [Link]

  • Photovoltaic properties of the devices based on polymers P1, P2 and P3. ResearchGate. [Link]

  • High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers. Journal of Materials Chemistry C. [Link]

  • Synthesis and Characterization of Sequence-Defined Stiff Oligomers Using the Sonogashira Reaction. CORE. [Link]

  • Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. ResearchGate. [Link]

  • Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. ResearchGate. [Link]

  • Electroluminescence in poly(p-phenyleneethynylene)-based devices. Sci-Hub. [Link]

  • 1,3-Dimethoxybenzene. PubChem. [Link]

  • Effect of fluorine on the photovoltaic properties of 2,1,3-benzothiadiazole-based alternating conjugated polymers by changing the position and number of fluorine atoms. PubMed Central. [Link]

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Method

Application Notes and Protocols: Investigating the Biological Activity of Derivatives Synthesized from 2-Ethynyl-1,3-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals Abstract The 2-Ethynyl-1,3-dimethoxybenzene scaffold represents a highly valuable starting point in medicinal chemistry. The dimethoxybenzene moiety is a "p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-Ethynyl-1,3-dimethoxybenzene scaffold represents a highly valuable starting point in medicinal chemistry. The dimethoxybenzene moiety is a "privileged" structural motif found in numerous naturally occurring bioactive compounds and synthetically developed drugs, prized for its metabolic stability and ability to engage in key interactions with biological targets. The terminal ethynyl group provides a versatile and highly reactive handle for chemical modification, most notably through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[][2] This reaction enables the rapid and efficient synthesis of a diverse library of 1,4-disubstituted 1,2,3-triazole derivatives under mild, biocompatible conditions.[3] The resulting triazole ring is not merely an inert linker; it is a metabolically robust isostere for amide bonds that can participate in hydrogen bonding and dipole interactions, often contributing directly to the biological activity of the final compound.[3][4] This guide provides a strategic framework and detailed protocols for synthesizing derivatives from 2-Ethynyl-1,3-dimethoxybenzene and evaluating their potential as anticancer, antimicrobial, and neuroprotective agents.

Section 1: Core Synthetic Strategy via Click Chemistry

The primary strategy for diversifying the 2-Ethynyl-1,3-dimethoxybenzene core is the CuAAC reaction. This approach is favored for its exceptional reliability, high yields, simple purification, and tolerance of a wide array of functional groups, making it ideal for generating compound libraries for high-throughput screening.[5] The reaction joins the alkyne (2-Ethynyl-1,3-dimethoxybenzene) with a diverse range of organic azides (R-N₃) to exclusively form the 1,4-regioisomer of the triazole product.

The general workflow involves synthesizing or procuring a panel of azide-containing building blocks and reacting them with the core scaffold under catalytic copper(I) conditions.

G cluster_0 Library Generation Workflow scaffold 2-Ethynyl-1,3-dimethoxybenzene (Core Scaffold) reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) scaffold->reaction azides Diverse Azide Building Blocks (R-N3) azides->reaction library Library of 1,2,3-Triazole Derivatives reaction->library screening Biological Screening Assays (Anticancer, Antimicrobial, etc.) library->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead Lead Compound Identification sar->lead

Caption: General workflow for library synthesis and screening.

Section 2: Protocol for Synthesis of a Representative Derivative

This protocol details the synthesis of 1-(2,6-dimethoxybenzyl)-4-(phenyl)-1H-1,2,3-triazole as a model reaction.

Rationale: This procedure employs a common in-situ method for generating the active Cu(I) catalyst from CuSO₄ using sodium ascorbate as a reducing agent. The t-BuOH/H₂O solvent system is effective for solubilizing both organic precursors and inorganic salts.

Materials:

  • 2-Ethynyl-1,3-dimethoxybenzene

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for extraction and filtration

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

Procedure:

  • To a 50 mL round-bottom flask, add 2-Ethynyl-1,3-dimethoxybenzene (1.0 mmol, 1 eq.).

  • Dissolve the starting material in a 1:1 mixture of t-BuOH and water (10 mL).

  • Add benzyl azide (1.1 mmol, 1.1 eq.) to the solution and stir.

  • In a separate vial, prepare fresh solutions of CuSO₄·5H₂O (0.1 mmol, 0.1 eq. in 1 mL H₂O) and sodium ascorbate (0.2 mmol, 0.2 eq. in 1 mL H₂O).

  • Add the sodium ascorbate solution to the main reaction flask, followed immediately by the CuSO₄ solution. The solution may change color.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC until the starting alkyne is consumed.

  • Upon completion, dilute the reaction mixture with 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to yield the pure triazole derivative.

Section 3: Application in Anticancer Research

Derivatives of methoxy-substituted phenyl rings are well-documented anticancer agents, with some acting as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[6][7]

Protocol: In Vitro Cytotoxicity by MTT Assay

Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the color is directly proportional to the number of living, metabolically active cells.[8]

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer or HepG2 hepatocellular carcinoma).[6][9]

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Synthesized derivative stock solution (e.g., 10 mM in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well cell culture plates.

  • Multi-channel pipette and microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (DMSO at the same final concentration as the highest compound dose) and untreated control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for another 4 hours. Purple formazan crystals should become visible in viable cells.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot viability against compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Anticancer Activity
Derivative IDR-Group (from Azide)IC₅₀ (µM) vs. MCF-7[10]IC₅₀ (µM) vs. HepG2[6]
Cmpd-1 Benzyl15.221.8
Cmpd-2 4-Fluorobenzyl8.912.5
Cmpd-3 3-Hydroxypropyl45.7>50
Doxorubicin (Positive Control)0.81.1

Note: Data are hypothetical and for illustrative purposes.

Proposed Mechanism of Action

G cluster_0 Proposed Anticancer Mechanism derivative Bioactive Derivative tubulin β-Tubulin Polymerization derivative->tubulin Inhibition microtubules Microtubule Dynamics Disrupted tubulin->microtubules Prevents spindle Mitotic Spindle Malformation microtubules->spindle Required for arrest G2/M Cell Cycle Arrest spindle->arrest Leads to apoptosis Apoptosis (Cell Death) arrest->apoptosis

Caption: Inhibition of tubulin polymerization leading to apoptosis.[6]

Section 4: Antimicrobial Applications

The triazole moiety is a key component of several successful antifungal drugs, and novel heterocyclic compounds are a constant focus of antimicrobial research.[11][12][13]

Protocol: Agar Disk Diffusion Assay

Rationale: This method provides a simple, qualitative assessment of a compound's ability to inhibit microbial growth. The compound diffuses from a saturated disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth will appear around the disk.[11]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922).

  • Mueller-Hinton Agar (MHA) plates.

  • Sterile cotton swabs.

  • Sterile blank paper disks (6 mm diameter).

  • Synthesized derivative solution (e.g., 1 mg/mL in DMSO).

  • Positive control (e.g., Ciprofloxacin solution).

  • Negative control (DMSO).

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline, adjusting its turbidity to match the 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate in three different directions to ensure uniform growth.

  • Disk Application: Aseptically place sterile blank paper disks onto the agar surface.

  • Compound Loading: Pipette a fixed volume (e.g., 10 µL) of the test compound solution, positive control, and negative control onto separate disks.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter (in mm) of the clear zone of inhibition around each disk.

Data Presentation: Antimicrobial Activity
Derivative IDR-Group (from Azide)Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
Cmpd-1 Benzyl128
Cmpd-4 4-Chlorobenzyl1813
Cmpd-5 Cyclohexyl159
Ciprofloxacin (Positive Control)2528
DMSO (Negative Control)00

Note: Data are hypothetical and for illustrative purposes.

Section 5: Neuroprotective Applications

Neuroinflammation and oxidative stress are key pathological factors in neurodegenerative diseases.[14] Compounds with antioxidant and anti-inflammatory properties, such as polyphenols and their derivatives, are of significant interest for neuroprotection.[15][16]

Protocol: Nitric Oxide (NO) Inhibition in LPS-Stimulated Microglia

Rationale: In response to inflammatory stimuli like lipopolysaccharide (LPS), microglial cells (the brain's immune cells) upregulate inducible nitric oxide synthase (iNOS), producing large amounts of nitric oxide (NO), a pro-inflammatory mediator. This assay measures the accumulation of nitrite (a stable breakdown product of NO) in the cell culture medium using the Griess reagent. A reduction in nitrite levels indicates an anti-inflammatory effect.[16]

Materials:

  • BV-2 microglial cell line.

  • Complete growth medium.

  • Lipopolysaccharide (LPS).

  • Synthesized derivative stock solution.

  • Griess Reagent System (Sulfanilamide solution and NED solution).

  • Sodium nitrite standard solution.

  • 24-well cell culture plates.

Procedure:

  • Cell Seeding: Seed BV-2 cells in a 24-well plate and grow to ~80% confluency.

  • Pre-treatment: Replace the medium with fresh medium containing various concentrations of the synthesized derivative. Incubate for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the untreated control. Incubate for 24 hours.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well for analysis.

  • Griess Reaction:

    • In a 96-well plate, add 50 µL of supernatant.

    • Add 50 µL of sulfanilamide solution to each well and incubate for 10 minutes in the dark.

    • Add 50 µL of NED solution and incubate for another 10 minutes in the dark. A pink/magenta color will develop.

  • Measurement and Analysis: Measure the absorbance at 540 nm. Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with sodium nitrite. A decrease in nitrite concentration in treated wells compared to LPS-only wells indicates NO inhibition.

Visualization: Anti-Neuroinflammatory Pathway

G cluster_0 Anti-Neuroinflammatory Action lps LPS (Inflammatory Stimulus) microglia Microglia Activation lps->microglia pathway NF-κB / MAPK Signaling microglia->pathway derivative Neuroprotective Derivative derivative->pathway Inhibits expression Upregulation of iNOS & COX-2 pathway->expression mediators NO, Prostaglandins (Pro-inflammatory) expression->mediators neuroinflammation Neuroinflammation mediators->neuroinflammation

Caption: Derivative blocking inflammatory signaling in microglia.[15]

Section 6: Concluding Remarks and Future Outlook

2-Ethynyl-1,3-dimethoxybenzene is an exemplary starting scaffold for the development of novel bioactive compounds. The strategic application of click chemistry provides a robust and efficient path to generate vast chemical diversity. The protocols outlined herein offer a foundational framework for synthesizing and screening these derivatives across critical therapeutic areas. Positive hits from these primary assays should be advanced to more complex secondary assays, such as determining the specific mechanism of cell death, evaluating activity against resistant microbial strains, or assessing neuroprotective effects in more complex neuronal co-culture models. Ultimately, structure-activity relationship (SAR) studies derived from these screening funnels will guide the rational design of next-generation derivatives with enhanced potency, selectivity, and drug-like properties.[17][18][19]

References

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  • Danaher Life Sciences. (n.d.). Assay Development in Drug Discovery.
  • David Discovers Drug Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies.
  • ACS Publications. (n.d.). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity.
  • MDPI. (n.d.). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods.
  • Kareem, A. F., et al. (2024). Synthesis and Study Antimicrobial/Antioxidant of Some New Derivatives Derived from Drug Levofloxacin. Advanced Journal of Chemistry, Section A, 7(6), 677-686.
  • BOC Sciences. (n.d.). Click Chemistry Overview.
  • PubMed. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. J Med Chem.
  • NIH. (n.d.). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research.
  • NIH. (n.d.). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents.
  • PubMed. (2017). Neuroprotective Effects of a Novel Antioxidant Mixture Twendee X in Mouse Stroke Model. J Stroke Cerebrovasc Dis.
  • MDPI. (n.d.). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies.
  • Sciforum. (2021). Functional biologically active derivatives as anticancer and antibacterial agents based on mefenamic acid.
  • NIH. (n.d.). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone.
  • ResearchGate. (n.d.). Antimicrobial and antifungal activity study of poly substituted benzene derivatives.
  • ResearchGate. (n.d.). Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4‐Methoxybenzyl Derivatives Bearing Imidazo[2,1‐b][20][21][22]thiadiazole. Retrieved January 22, 2026, from

  • MDPI. (n.d.). Investigating the Synergistic Neuroprotective Effects of Plant-Derived Antioxidants and the Psychedelic N,N-Dimethyltryptamine in Alzheimer's Disease Therapy.
  • NIH. (n.d.). Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity.
  • MDPI. (n.d.). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C.
  • ResearchGate. (2019). Recent applications of click chemistry in drug discovery.
  • MDPI. (n.d.). Neuroprotective Effects of Low-Dose Graphenic Materials on SN4741 Embryonic Stem Cells Against ER Stress and MPTP-Induced Oxidative Stress.
  • MDPI. (n.d.). Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity.
  • SpringerLink. (2024).
  • MDPI. (n.d.). Synthesis and In Vitro Biological Studies of Heterocyclic Benzimidazole Derivatives as Potential Therapeutics for Trichinellosis.
  • DergiPark. (n.d.). The Use of Click Chemisty in Drug Development Applications.
  • NIH. (n.d.). Molecular mechanisms underlying the neuroprotective effects of polyphenols: implications for cognitive function.
  • NIH. (2023). Novel Thiazolidine-2,4-dione-trimethoxybenzene-thiazole Hybrids as Human Topoisomerases Inhibitors.
  • Jena Bioscience. (n.d.). Click Reagents by Chemistry.
  • ResearchGate. (n.d.). Synthesis and biological activity of 2-sulfonarylhydrazinylidene 1,3-diketones and their pyrazole derivatives.
  • ScienceDirect. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus. Chimie, 25, 267-279.
  • MDPI. (n.d.). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent.
  • ResearchGate. (n.d.). Synthesis and cytotoxic activity of geranylmethoxyhydroquinone derivatives.
  • MDPI. (2024). Neuroprotective Effects of Chemical Constituents of Leaves of Euonymus hamiltonianus Wall.
  • NIH. (2023). Chemo-enzymatic synthesis and biological activity evaluation of propenylbenzene derivatives.
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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Sonogashira Coupling Conditions for 2-Ethynyl-1,3-dimethoxybenzene

Welcome to the technical support center for the Sonogashira coupling reaction. This guide is specifically tailored to address the challenges and optimization strategies for the coupling of 2-Ethynyl-1,3-dimethoxybenzene...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Sonogashira coupling reaction. This guide is specifically tailored to address the challenges and optimization strategies for the coupling of 2-Ethynyl-1,3-dimethoxybenzene with aryl or vinyl halides. As an electron-rich and sterically influenced alkyne, this substrate presents unique considerations that will be explored in detail. This resource is intended for researchers, scientists, and professionals in drug development seeking to enhance the efficiency and success of their synthetic endeavors.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during the Sonogashira coupling of 2-Ethynyl-1,3-dimethoxybenzene.

Problem 1: Low or No Conversion of Starting Materials

Q1: My Sonogashira reaction with 2-Ethynyl-1,3-dimethoxybenzene is not proceeding, or the yield is very low. What are the likely causes?

A1: Low or no conversion in a Sonogashira coupling, especially with an electron-rich alkyne, can stem from several factors. The primary areas to investigate are the catalyst system, reaction conditions, and reagent quality.

  • Inactive Catalyst: The active Pd(0) species is crucial for the catalytic cycle to begin with the oxidative addition of the aryl halide.[1][2] If you are using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0). This reduction is often facilitated by an amine base or phosphine ligands.[3] If this reduction is inefficient, the reaction will not initiate. Air-sensitive Pd(0) catalysts like Pd(PPh₃)₄ can degrade upon storage.

  • Inappropriate Ligand Choice: For electron-rich substrates, bulky and electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective.[1][4] These ligands promote the formation of a highly reactive, monoligated 14-electron Pd(0) species, which can more readily undergo oxidative addition, often the rate-limiting step.[1][4]

  • Suboptimal Base: The base plays a critical role in deprotonating the terminal alkyne to form the reactive acetylide species.[5][6] Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used.[7] Ensure the base is anhydrous and used in sufficient excess (typically 2-5 equivalents) to neutralize the HX byproduct formed during the reaction.[3]

  • Insufficient Temperature: While Sonogashira couplings are known for proceeding under mild conditions, less reactive aryl halides (bromides and especially chlorides) often require elevated temperatures to facilitate the oxidative addition step.[3][8]

  • Poor Reagent Quality: Ensure all reagents, especially the alkyne, aryl halide, and solvents, are pure and anhydrous. Impurities can poison the catalyst.[9] Solvents should be thoroughly degassed to prevent oxygen from causing both catalyst decomposition and unwanted side reactions.[2][9]

Problem 2: Significant Formation of Alkyne Homocoupling (Glaser Coupling) Product

Q2: I am observing a significant amount of the 1,4-bis(2,6-dimethoxyphenyl)buta-1,3-diyne byproduct. How can I minimize this Glaser coupling?

A2: The formation of a homocoupled alkyne dimer, known as the Glaser coupling product, is a common side reaction in copper-catalyzed Sonogashira reactions.[3][4][10] This occurs when the copper acetylide intermediate undergoes oxidative coupling in the presence of oxygen.[4][11]

  • Strictly Anaerobic Conditions: The most critical factor in preventing Glaser coupling is the rigorous exclusion of oxygen.[2][3] Ensure all solvents and reagents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through them. Maintain a positive pressure of inert gas throughout the reaction setup.

  • Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[1][3] While the reaction may be slower, it completely avoids the formation of the copper acetylide intermediate responsible for homocoupling.

  • Minimize Copper Catalyst Loading: If a copper co-catalyst is necessary for reactivity, use the lowest effective loading (typically 1-5 mol%).

  • Slow Addition of the Alkyne: Adding the 2-Ethynyl-1,3-dimethoxybenzene slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.

Problem 3: Reaction Stalls or a Black Precipitate (Palladium Black) Forms

Q3: My reaction starts but then seems to stop, and I observe the formation of a black precipitate. What is happening and how can I fix it?

A3: The formation of a black precipitate, commonly known as palladium black, indicates that the palladium catalyst has agglomerated and precipitated out of the solution, thus halting the catalytic cycle.[9]

  • Ligand Instability or Oxidation: The phosphine ligands used to stabilize the palladium catalyst can be susceptible to oxidation. Using fresh, high-quality ligands is important. The choice of ligand is also crucial; bulkier, more electron-donating ligands can form more stable palladium complexes.[12]

  • Solvent Choice: Certain solvents, such as THF, have been anecdotally reported to sometimes promote the formation of palladium black. Consider switching to other common Sonogashira solvents like DMF, acetonitrile, or using the amine base as the solvent.[8]

  • Temperature Control: Excessively high temperatures can lead to catalyst decomposition. If heating is required, ensure it is carefully controlled and not exceeding the stability limits of the catalytic system.

  • Use of Precatalysts: Modern, well-defined palladium precatalysts are often more robust and less prone to decomposition than catalysts generated in situ.

Frequently Asked Questions (FAQs)

Q4: What is the general reactivity order for aryl halides in the Sonogashira coupling, and how does this affect my conditions for 2-Ethynyl-1,3-dimethoxybenzene?

A4: The reactivity of the aryl halide is a dominant factor in determining the necessary reaction conditions. The general order of reactivity is I > Br > OTf >> Cl.[9]

  • Aryl Iodides: These are the most reactive coupling partners and will often react with 2-Ethynyl-1,3-dimethoxybenzene at or slightly above room temperature.[3]

  • Aryl Bromides: These are less reactive and typically require elevated temperatures (e.g., 60-100 °C) to achieve a reasonable reaction rate.[8]

  • Aryl Chlorides: These are the most challenging substrates due to the strength of the C-Cl bond and often require specialized, highly active catalyst systems with bulky, electron-rich ligands and higher temperatures.[13]

Q5: What is the specific role of the copper(I) co-catalyst, and is it always necessary?

A5: In the traditional Sonogashira reaction, the copper(I) salt (typically CuI) acts as a co-catalyst.[3][14] Its primary role is to react with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.[3][15] This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, which is a key step in the catalytic cycle.[16] The use of copper generally allows the reaction to proceed at a faster rate and under milder conditions.[3]

However, as mentioned, the copper co-catalyst is also responsible for the unwanted Glaser homocoupling side reaction.[3][17] For many applications, especially in pharmaceutical synthesis where copper contamination is a concern, copper-free protocols have been developed and are often preferred.[1] These reactions may require more forcing conditions or specialized ligands to proceed efficiently.[10]

Q6: How do the electronic properties of 2-Ethynyl-1,3-dimethoxybenzene influence the reaction?

A6: The two methoxy groups on the benzene ring of 2-Ethynyl-1,3-dimethoxybenzene are electron-donating. This increases the electron density of the alkyne, which can have several effects. While not always detrimental, highly electron-rich alkynes can sometimes be less reactive in the copper-catalyzed cycle. The electron-rich nature of the aryl ring may also influence the acidity of the acetylenic proton, although this is generally readily overcome by the use of a suitable base. More significantly, the steric bulk of the two methoxy groups ortho to the ethynyl group can influence the approach of the bulky palladium complex, potentially slowing down the coupling reaction.[18]

Experimental Protocols

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is a good starting point for coupling 2-Ethynyl-1,3-dimethoxybenzene with an aryl iodide or a reactive aryl bromide.

Reaction Setup:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous, degassed triethylamine (3.0 equiv.) and anhydrous, degassed THF (to achieve a concentration of ~0.1 M with respect to the aryl halide) via syringe.

  • Add 2-Ethynyl-1,3-dimethoxybenzene (1.2 equiv.) via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours. If no reaction is observed, gradually heat the mixture to 60 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl, extract with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and purify by column chromatography.

Protocol 2: Optimized Copper-Free Sonogashira Coupling for Challenging Substrates

This protocol is recommended for less reactive aryl bromides or chlorides, or when Glaser homocoupling is a significant issue.

Reaction Setup:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), a palladium precatalyst such as Pd(P(t-Bu)₃)₂ (0.03 equiv.), and a suitable base such as Cs₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the aryl halide) via syringe.

  • Add 2-Ethynyl-1,3-dimethoxybenzene (1.5 equiv.) via syringe.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, filter through a pad of celite, and concentrate. Purify the residue by column chromatography.

Data Summary

ParameterStandard Cu-CatalyzedCopper-Free (Optimized)Rationale
Pd Catalyst PdCl₂(PPh₃)₂Pd(P(t-Bu)₃)₂ or similarBulky, electron-rich ligands for challenging substrates.[1][4]
Pd Loading 1-3 mol%2-5 mol%Higher loading may be needed for less reactive halides.
Cu Co-catalyst CuI (2-5 mol%)NoneAvoids Glaser homocoupling.[1][3]
Base Et₃N, DIPEAK₂CO₃, Cs₂CO₃Inorganic bases are often effective in copper-free systems.
Solvent THF, DMF, MeCNDioxane, Toluene, NMPChoice of solvent can impact catalyst stability and solubility.[8]
Temperature RT to 60 °C80 °C to 120 °CHigher temperatures are needed for less reactive halides.[8]

Visual Guides

Sonogashira Catalytic Cycle

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Failure: Low/No Yield Check_Catalyst Is Catalyst System Active & Appropriate? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Optimal? Check_Catalyst->Check_Conditions Yes Sol_Catalyst Use fresh catalyst/precatalyst. Select bulky, e⁻-rich ligand. Check_Catalyst->Sol_Catalyst No Check_Reagents Are Reagents Pure & Anhydrous? Check_Conditions->Check_Reagents Yes Sol_Conditions Increase temperature for ArBr/ArCl. Ensure sufficient, dry base. Check_Conditions->Sol_Conditions No Glaser_Problem Is Glaser Homocoupling Observed? Check_Reagents->Glaser_Problem Yes Sol_Reagents Purify starting materials. Degas solvents thoroughly. Check_Reagents->Sol_Reagents No Sol_Glaser Switch to Copper-Free protocol. Ensure strict anaerobic conditions. Glaser_Problem->Sol_Glaser Yes Success Successful Coupling Glaser_Problem->Success No Sol_Catalyst->Start Sol_Conditions->Start Sol_Reagents->Start Sol_Glaser->Start

Caption: A logical workflow for troubleshooting failed Sonogashira coupling reactions.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2024-08-05). Sonogashira Coupling. [Link]

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  • MDPI. (2020-04-20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • SpringerLink. (2023-02-07). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • ACS Publications. (2018). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]

  • The chemical reaction database. (2008-08-15). Copper-free Sonogashira coupling. [Link]

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  • Sussex Drug Discovery Centre. (2013-01-14). Guidelines for Sonogashira cross-coupling reactions. [Link]

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  • ResearchGate. (2025-08-09). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]

  • J&K Scientific LLC. (2021-03-23). Sonogashira Cross-Coupling. [Link]

  • KAUST Repository. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • Reddit. (2020-08-07). Sonogashira troubleshooting help needed. [Link]

  • ResearchGate. (2019). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [Link]

  • ResearchGate. (2014-05-01). What is the best procedure for Sonogashira coupling?. [Link]

  • ResearchGate. (2025-08-05). The effect of steric bulk in Sonogashira coupling reactions. [Link]

  • Royal Society of Chemistry. (2022-03-15). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. [Link]

  • RSC Publishing. (2021-02-10). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Organic Chemistry Portal. glaser coupling. [Link]

  • Reddit. (2021-09-02). Struggling to make a sonogashira coupling reaction happen. [Link]

  • ResearchGate. (2025-08-10). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]

  • YouTube. (2019-01-07). Sonogashira coupling. [Link]

  • NTU Scholars. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • PubMed. (2014-07-18). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. [Link]

Sources

Optimization

Preventing homocoupling side reactions with 2-Ethynyl-1,3-dimethoxybenzene

A comprehensive guide to preventing homocoupling side reactions in cross-coupling chemistries. Welcome to the technical support center for 2-Ethynyl-1,3-dimethoxybenzene.

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide to preventing homocoupling side reactions in cross-coupling chemistries.

Welcome to the technical support center for 2-Ethynyl-1,3-dimethoxybenzene. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. Our goal is to provide you with in-depth technical guidance to help you navigate and troubleshoot the common challenge of homocoupling side reactions, ensuring the success of your cross-coupling experiments.

Understanding the Challenge: The Predisposition for Homocoupling

2-Ethynyl-1,3-dimethoxybenzene is a valuable terminal alkyne in organic synthesis, frequently employed in Sonogashira cross-coupling reactions to form carbon-carbon bonds.[1][2][3] However, its terminal alkyne functionality also makes it susceptible to an undesired side reaction: oxidative homocoupling. This process, often referred to as Glaser or Hay coupling, leads to the formation of a symmetrical 1,3-diyne byproduct.[4][5][6] This not only consumes the starting material and reduces the yield of the desired cross-coupled product but also complicates purification.

The primary culprit behind this unwanted reaction is often the copper(I) co-catalyst, typically used to activate the terminal alkyne, in the presence of an oxidant, most commonly oxygen.[1][5][7]

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding the prevention of homocoupling with 2-Ethynyl-1,3-dimethoxybenzene.

Q1: What is the primary cause of homocoupling during my Sonogashira reaction?

A1: The principal cause is the copper(I)-catalyzed oxidative dimerization of the terminal alkyne.[1][7] This process, known as Glaser or Hay coupling, is significantly promoted by the presence of oxygen.[5][6] The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which can then undergo oxidation to a copper(II) species, leading to the formation of the homocoupled diyne.[1]

Q2: I'm observing a significant amount of the homocoupled dimer. How can I minimize it?

A2: There are several effective strategies to suppress homocoupling:

  • Rigorous Exclusion of Oxygen: The most critical step is to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup and execution.[1][8] This involves using degassed solvents and proper Schlenk line or glovebox techniques.

  • Copper-Free Conditions: The most direct way to prevent copper-catalyzed homocoupling is to eliminate the copper co-catalyst altogether.[1][2][3] Numerous copper-free Sonogashira protocols have been developed and are often highly effective.[2][3][9]

  • Choice of Base and Solvent: The reaction medium plays a crucial role.[10] The choice of base and solvent can influence the relative rates of the desired cross-coupling and the undesired homocoupling.[10][11] For instance, amine bases are commonly used, and their steric and electronic properties can affect the reaction outcome.[1] The polarity of the solvent can also impact reaction kinetics and selectivity.[10]

  • Ligand Selection: The ligand coordinated to the palladium catalyst can influence the reaction's selectivity. Bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway.[12]

Q3: Are there any specific recommendations for the choice of palladium catalyst and ligands?

A3: The choice of palladium source and ligand is critical for a successful Sonogashira coupling and for minimizing side reactions. While Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common choices, the use of bulky and electron-rich phosphine ligands can be advantageous.[12] These ligands can facilitate the reductive elimination step of the cross-coupling cycle, potentially outcompeting the homocoupling pathway. For challenging couplings, consider using pre-formed palladium catalysts with well-defined ligands.

Q4: Can the reaction temperature influence the extent of homocoupling?

A4: Yes, temperature can be a factor. While Sonogashira reactions are often run at room temperature or slightly elevated temperatures, higher temperatures can sometimes increase the rate of homocoupling.[13] It is advisable to start with milder conditions and only increase the temperature if the cross-coupling reaction is sluggish.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the use of 2-Ethynyl-1,3-dimethoxybenzene in cross-coupling reactions.

Problem Potential Cause(s) Recommended Solution(s)
High percentage of homocoupled product 1. Presence of oxygen in the reaction. 2. Inefficient cross-coupling leading to prolonged reaction times and increased opportunity for homocoupling. 3. Suboptimal choice of catalyst, ligand, base, or solvent.1. Ensure rigorous degassing of solvents and use of an inert atmosphere (argon or nitrogen).[1][8] 2. Switch to a copper-free Sonogashira protocol.[1][2][9] 3. Optimize reaction conditions: screen different bases (e.g., triethylamine, diisopropylethylamine), solvents (e.g., THF, DMF, toluene), and palladium/ligand systems.[10][14]
Low or no conversion of starting materials 1. Inactive catalyst. 2. Poor choice of reaction conditions for the specific substrates. 3. Insufficiently reactive aryl/vinyl halide partner.1. Use a fresh, high-quality palladium catalyst and ensure proper handling to avoid deactivation. 2. Systematically screen reaction parameters (temperature, concentration, stoichiometry). 3. Consider using a more reactive coupling partner (e.g., an aryl iodide instead of a bromide or chloride).
Complex reaction mixture with multiple byproducts 1. Catalyst degradation. 2. Side reactions of functional groups on the coupling partners. 3. Non-selective reaction conditions.1. Use a more stable palladium precatalyst or a ligand that protects the palladium center. 2. Protect sensitive functional groups on the substrates before the coupling reaction. 3. Re-evaluate the entire reaction setup, including the purity of all reagents and solvents.

Experimental Protocols

Here are two detailed protocols for Sonogashira coupling with 2-Ethynyl-1,3-dimethoxybenzene, one employing traditional copper co-catalysis with precautions against homocoupling, and a second, copper-free alternative.

Protocol 1: Copper-Catalyzed Sonogashira Coupling with Minimized Homocoupling

This protocol emphasizes the rigorous exclusion of oxygen to suppress the Glaser-Hay coupling side reaction.

Materials:

  • 2-Ethynyl-1,3-dimethoxybenzene

  • Aryl/Vinyl Halide

  • PdCl₂(PPh₃)₂ (Palladium catalyst)

  • CuI (Copper(I) iodide, co-catalyst)

  • Triphenylphosphine (PPh₃, ligand)

  • Triethylamine (Et₃N, base and solvent)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Inert Atmosphere Setup: Assemble the reaction glassware (e.g., a Schlenk flask) and purge with an inert gas for at least 15-20 minutes.

  • Reagent Addition: To the flask, add PdCl₂(PPh₃)₂ (e.g., 1-2 mol%), CuI (e.g., 2-4 mol%), and PPh₃ (e.g., 4-8 mol%).

  • Solvent and Base Addition: Add the anhydrous, degassed solvent and triethylamine. Stir the mixture under the inert atmosphere.

  • Substrate Addition: Add the aryl/vinyl halide (1.0 eq) and 2-ethynyl-1,3-dimethoxybenzene (1.1-1.5 eq).

  • Reaction Monitoring: Stir the reaction at room temperature or a slightly elevated temperature (e.g., 40-50 °C). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, quench with saturated aqueous ammonium chloride solution and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol eliminates the primary catalyst for homocoupling.

Materials:

  • 2-Ethynyl-1,3-dimethoxybenzene

  • Aryl/Vinyl Halide

  • Pd(OAc)₂ or a suitable palladium precatalyst

  • A suitable phosphine ligand (e.g., SPhos, XPhos)

  • A suitable base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Inert Atmosphere Setup: Set up the reaction under an inert atmosphere as described in Protocol 1.

  • Catalyst Preparation: In the reaction flask, combine the palladium source (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).

  • Reagent Addition: Add the base (e.g., 2-3 eq), the aryl/vinyl halide (1.0 eq), and 2-ethynyl-1,3-dimethoxybenzene (1.1-1.5 eq).

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction Monitoring: Stir the reaction mixture at an appropriate temperature (this may require higher temperatures than the copper-catalyzed version, e.g., 80-110 °C). Monitor the reaction progress.

  • Work-up and Purification: Follow the work-up and purification steps as outlined in Protocol 1.

Visualizing the Reaction Pathways

To better understand the chemistry at play, the following diagrams illustrate the desired Sonogashira cross-coupling cycle and the competing homocoupling pathway.

Sonogashira_Cycle cluster_Pd Palladium Catalytic Cycle cluster_Cu Copper Co-Catalyst Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex R-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Acetylide R-Pd(II)-C≡CR'(L2) Transmetalation->Pd(II)_Acetylide Reductive_Elimination Reductive Elimination Pd(II)_Acetylide->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-C≡CR' Reductive_Elimination->Product Cu(I)X Cu(I)X Alkyne_Coordination Alkyne Coordination Cu(I)X->Alkyne_Coordination R'-C≡CH Base Cu(I)_Acetylide Cu-C≡CR' Alkyne_Coordination->Cu(I)_Acetylide Cu(I)_Acetylide->Transmetalation To Pd Cycle caption Figure 1: The Sonogashira Cross-Coupling Cycle. Homocoupling_Pathway Terminal_Alkyne 2 R'-C≡CH Cu(I)_Catalyst Cu(I) catalyst Base Terminal_Alkyne->Cu(I)_Catalyst Copper_Acetylide 2 R'-C≡C-Cu Cu(I)_Catalyst->Copper_Acetylide Oxidation Oxidation (O2) Copper_Acetylide->Oxidation Homocoupled_Product R'-C≡C-C≡C-R' Oxidation->Homocoupled_Product caption Figure 2: The Glaser-Hay Homocoupling Pathway.

Caption: Figure 2: The Glaser-Hay Homocoupling Pathway.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-53. [Link]

  • Panda, N. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration, 2(1), 71-82. [Link]

  • Li, J. H., et al. Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 73(23), 9378-9384. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Mohammadi, Z., & Gholinejad, M. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6885-6925. [Link]

  • Shaikh, A. A., et al. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(18), 4862-4895. [Link]

  • Organic Chemistry Portal. Glaser Coupling, Hay Coupling. [Link]

  • Douglass, J. D., et al. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(10), 3939-3944. [Link]

  • Arundhathi, K. V., & Vaishnavi, P. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4528-4547. [Link]

  • de la Torre, B., et al. Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. The Journal of Physical Chemistry C, 125(8), 4645-4652. [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Organometallics, 28(16), 4715-4724. [Link]

  • Wikipedia. Glaser coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Gildner, P. G., et al. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organometallics, 33(16), 4246-4249. [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • Barder, T. E., et al. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]

  • Mohammadi, Z., & Gholinejad, M. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6885-6925. [Link]

  • Elangovan, A., Wang, Y. H., & Ho, T. I. Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]

  • Gryko, D. T., et al. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic & Biomolecular Chemistry, 20(11), 2213-2224. [Link]

  • Wang, C., et al. Additive- and Ligand-Free Cross-Coupling Reactions between Alkenes and Alkynes by Iridium Catalysis. Organic Letters, 21(12), 4868-4872. [Link]

  • Development of Solid-Supported Glaser–Hay Couplings. ACS Combinatorial Science, 16(1), 15-19. [Link]

  • Mohammadi, Z., & Gholinejad, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6885-6925. [Link]

  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Macromolecules, 45(18), 7338-7348. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 10(10), 1123. [Link]

  • Recent advances and applications of Glaser coupling employing greener protocols. RSC Advances, 4(56), 29592-29606. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6885-6925. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Organic Process Research & Development, 27(10), 1845-1856. [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Efficient Coupling of 2-Ethynyl-1,3-dimethoxybenzene

Welcome to the technical support center for handling 2-Ethynyl-1,3-dimethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 2-Ethynyl-1,3-dimethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during coupling reactions. As an electron-rich terminal alkyne, 2-Ethynyl-1,3-dimethoxybenzene presents unique opportunities and challenges in synthetic chemistry. This document provides a direct, question-and-answer-based approach to catalyst selection and reaction optimization, moving beyond simple protocols to explain the fundamental causality behind experimental choices.

Part 1: Intentional Homocoupling to Synthesize Symmetrical Diynes (Glaser-Hay Coupling)

The oxidative homocoupling of terminal alkynes is a foundational method for creating symmetrical 1,3-diyne structures, which are valuable in materials science and as precursors for complex molecules. However, this reaction can also be an undesired side reaction in cross-coupling protocols. This section addresses the intentional synthesis.

Frequently Asked Questions: Homocoupling

Q1: I want to synthesize 1,4-bis(2,6-dimethoxyphenyl)buta-1,3-diyne. What are the primary catalyst systems I should consider?

A1: For the oxidative homocoupling of a terminal alkyne like 2-Ethynyl-1,3-dimethoxybenzene, you should consider three classical methods: the Glaser, Eglinton, and Hay couplings.[1][2] The choice depends on your desired reaction conditions, particularly solvent compatibility and sensitivity to atmospheric oxygen.

  • Glaser Coupling: This is the original method, typically using a catalytic amount of a copper(I) salt (e.g., CuCl) with a base (like ammonia or an amine) and an oxidant, often atmospheric oxygen.[1][2]

  • Eglinton Coupling: This variation uses a stoichiometric amount of a copper(II) salt, such as copper(II) acetate, in a coordinating solvent like pyridine. The Cu(II) salt acts as both the catalyst and the oxidant, which can be advantageous if you need to avoid an oxygen atmosphere.[1][2]

  • Hay Coupling: This is often the most practical and versatile modification. It uses a catalytic amount of a Cu(I) salt (e.g., CuCl) complexed with a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA). This complex exhibits improved solubility in a wider range of organic solvents and efficiently uses atmospheric oxygen as the terminal oxidant.[2][3]

Coupling Method Copper Source Oxidant Typical Base/Solvent Key Characteristics
Glaser Coupling Catalytic Cu(I) salt (e.g., CuCl)O₂ (Air)Ammonia, AminesThe foundational method; can have solubility issues.[1]
Eglinton Reaction Stoichiometric Cu(II) salt (e.g., Cu(OAc)₂)Cu(II) itselfPyridineUseful for oxygen-sensitive substrates; requires stoichiometric copper.[2]
Hay Coupling Catalytic Cu(I) salt + Ligand (e.g., CuCl/TMEDA)O₂ (Air)Organic Solvents (e.g., Acetone, THF)Highly versatile due to enhanced catalyst solubility.[3][4]

Q2: My Hay coupling reaction is sluggish and gives a poor yield. What are the most likely causes and how can I fix them?

A2: A slow or low-yielding Hay coupling is typically due to inefficient catalyst turnover or substrate-related issues. Here’s a troubleshooting guide:

  • Check the Oxygen Supply: The Hay coupling relies on O₂ to reoxidize Cu(I) to the active Cu(II) state.[2] Ensure the reaction is not oxygen-starved. If running in a sealed flask, ensure a positive pressure of air or oxygen. For open-flask reactions, vigorous stirring is essential to maximize surface area contact with the atmosphere.

  • Catalyst and Ligand Quality: Ensure your CuCl and TMEDA are of good quality. Copper(I) salts can oxidize over time. The Cu-TMEDA complex is the active catalyst; ensure you are using the correct stoichiometry (typically a 1:1 ratio is sufficient).

  • Solvent Choice: While the CuCl-TMEDA complex is soluble in many solvents, the reaction rate can be solvent-dependent.[3] Acetone or THF are common choices. Avoid solvents that can coordinate too strongly to the copper center and inhibit catalysis.

  • Base Contamination: While the Hay coupling doesn't strictly require a strong base, residual strong bases from other steps can sometimes interfere. The reaction mechanism is debated, but it proceeds through a copper acetylide intermediate.[4]

Visualizing the Homocoupling Mechanism

R_C_CH 2 R-C≡C-H (Terminal Alkyne) R_C_C_Cu 2 [R-C≡C-Cu] (Copper Acetylide) R_C_CH->R_C_C_Cu + 2 Cu(I) - 2 H⁺ Cu_I 2 Cu(I) Cu_II 2 Cu(II) Cu_I->Cu_II Oxidation Cu_I->Cu_II O₂ Cu_II->Cu_I Forms Acetylide & Couples R_C_C_Cu->Cu_I + 2 e⁻ Diyne R-C≡C-C≡C-R (Symmetrical Diyne) R_C_C_Cu->Diyne Oxidative Coupling Protons 2 H⁺ Oxidant Oxidant (O₂) Reduced_Oxidant Reduced Oxidant (H₂O)

Caption: Generalized mechanism for copper-catalyzed oxidative homocoupling.

Experimental Protocol: Hay Coupling of 2-Ethynyl-1,3-dimethoxybenzene
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add copper(I) chloride (0.05 eq) and TMEDA (0.05 eq).

  • Solvent: Add a suitable solvent, such as acetone (to a concentration of ~0.2 M). Stir the mixture until the catalyst dissolves, forming a clear solution.

  • Substrate Addition: Add 2-Ethynyl-1,3-dimethoxybenzene (1.0 eq) to the flask.

  • Reaction: Leave the flask open to the air (or bubble dry air through the solution) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with a nonpolar solvent (e.g., ethyl acetate) and wash with a dilute aqueous solution of ammonium chloride to remove the copper catalyst. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-bis(2,6-dimethoxyphenyl)buta-1,3-diyne.

Part 2: Efficient Cross-Coupling (Sonogashira Reaction)

The Sonogashira reaction is a powerful tool for forming a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[5] For a substrate like 2-Ethynyl-1,3-dimethoxybenzene, this reaction opens pathways to a vast array of complex molecules. However, it is prone to several side reactions and catalyst issues that require careful troubleshooting.

Troubleshooting Guides & FAQs: Sonogashira Coupling

Q1: I am attempting a Sonogashira coupling between 2-Ethynyl-1,3-dimethoxybenzene and an aryl bromide. My reaction is giving a very low yield of the desired product. Where do I begin troubleshooting?

A1: Low yields in Sonogashira couplings are a common frustration. The issue almost always lies in one of three areas: reagent/catalyst integrity, reaction atmosphere, or the catalyst system itself. Follow a systematic approach to diagnose the problem.[6]

Troubleshooting Workflow for Low Sonogashira Yield

decision decision start_node Start: Low Yield decision1 Are reagents pure & atmosphere inert? start_node->decision1 Check Reagents & Atmosphere end_node end_node step1 1. Use fresh, pure starting materials. 2. Purify and thoroughly degas all solvents. 3. Ensure reaction is under N₂ or Ar. decision1->step1 No decision2 Is a black precipitate (Pd black) observed? decision1->decision2 Yes step1->decision1 Re-run step2 Indicates catalyst decomposition. - Check for oxygen leaks. - Consider a more robust ligand (e.g., XPhos). - Ensure anhydrous conditions. decision2->step2 Yes decision3 Is significant homocoupled diyne observed? decision2->decision3 No step2->end_node Optimized step3 Glaser coupling is dominant. - Ensure rigorous exclusion of O₂. - Switch to a copper-free protocol. decision3->step3 Yes step4 Reaction is stalled. - Increase temperature (especially for aryl bromides). - Screen different bases (e.g., DIPA, Cs₂CO₃). - Increase catalyst loading. decision3->step4 No step3->end_node Optimized step4->end_node Optimized

Caption: A decision tree for troubleshooting low-yield Sonogashira reactions.

Q2: My primary byproduct is the symmetrical diyne from the homocoupling of 2-Ethynyl-1,3-dimethoxybenzene. How can I suppress this side reaction?

A2: The formation of the homocoupled diyne is a classic sign of an undesired Glaser coupling reaction occurring in your flask.[5] This is promoted by the presence of both the copper(I) co-catalyst and oxygen. The most effective solution is to switch to a copper-free Sonogashira protocol .[5][6] By removing the copper co-catalyst, you eliminate the primary pathway for oxidative homocoupling. These reactions may require slightly different conditions, such as a different base or a more specialized palladium ligand, to facilitate the direct activation of the alkyne by the palladium center.[7][8]

Q3: My palladium catalyst turns into a black precipitate during the reaction. What does this mean and how can I prevent it?

A3: The formation of a black precipitate, commonly known as "palladium black," signifies the decomposition of your active Pd(0) catalyst into inactive palladium metal.[6][9] This removes the catalyst from the catalytic cycle and halts the reaction. Several factors can cause this:

  • Oxygen: The presence of oxygen can oxidize the Pd(0) species. Rigorous degassing of solvents and maintaining an inert atmosphere are critical.[9]

  • Impurities: Impurities in your reagents or solvents can poison the catalyst.

  • Solvent Choice: Some solvents, particularly THF in certain contexts, have been anecdotally reported to promote the formation of palladium black.[10] Consider switching to other common solvents like DMF, acetonitrile, or using the amine base as the solvent.

  • Ligand Instability: The phosphine ligands are crucial for stabilizing the palladium center. If the ligand dissociates or degrades, the palladium can agglomerate. Using bulkier, more electron-rich phosphine ligands can often create a more stable catalytic complex.[11]

Q4: How does my choice of aryl halide (Iodide vs. Bromide vs. Chloride) impact the reaction conditions?

A4: The reactivity of the aryl halide in the oxidative addition step (often the rate-determining step) is critical.[12] The general reactivity trend is: I > OTf > Br >> Cl .[6]

  • Aryl Iodides: Are the most reactive and can often be coupled at or near room temperature.

  • Aryl Bromides: Are significantly less reactive and typically require elevated temperatures (e.g., 60-100 °C) to achieve a reasonable reaction rate.[13]

  • Aryl Chlorides: Are generally unreactive under standard Sonogashira conditions and require specialized, highly active catalyst systems (e.g., with bulky, electron-rich phosphine or N-heterocyclic carbene ligands).[12]

For coupling with 2-Ethynyl-1,3-dimethoxybenzene, starting with an aryl iodide or bromide is most practical. If you must use an aryl bromide and the reaction is slow, the primary adjustment should be to increase the temperature.[13]

Visualizing the Sonogashira Catalytic Cycles

cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox R¹-Pd(II)(X)L₂ pd0->pd_ox Oxidative Addition (R¹-X) pd_trans R¹-Pd(II)(C≡CR²)L₂ pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product product pd_trans->product Product R¹-C≡C-R² cu_x Cu-X cu_acetylide Cu-C≡C-R² cu_acetylide->pd_ox To Pd Cycle cu_acetylide->cu_x Regenerates alkyne H-C≡C-R² alkyne->cu_acetylide + Cu-X, Base base Base

Caption: Dual catalytic cycles in the standard copper-co-catalyzed Sonogashira reaction.

Comparative Experimental Protocols
Parameter Protocol A: Standard Sonogashira (Cu-catalyzed) Protocol B: Copper-Free Sonogashira
Pd Catalyst PdCl₂(PPh₃)₂ (1-2 mol%)Pd(OAc)₂ (2 mol%) with a suitable ligand (e.g., SPhos, 4 mol%)
Co-catalyst CuI (2-4 mol%)None
Substrates Aryl Halide (1.0 eq), 2-Ethynyl-1,3-dimethoxybenzene (1.2 eq)Aryl Halide (1.0 eq), 2-Ethynyl-1,3-dimethoxybenzene (1.5 eq)
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-3 eq)A stronger, non-coordinating base like Cs₂CO₃ or K₂CO₃ (2.0 eq)
Solvent THF or DMF (degassed)Acetonitrile or Dioxane (degassed)
Atmosphere Strictly Inert (N₂ or Ar) Strictly Inert (N₂ or Ar)
Temperature Room temp for aryl iodides; 60-80°C for aryl bromidesOften requires heating (e.g., 80-100°C) to facilitate alkyne activation
Key Advantage Often faster for highly reactive substrates.Suppresses homocoupling byproduct formation. [5]

Detailed Protocol B: Copper-Free Sonogashira Coupling

  • Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), Pd(OAc)₂ (0.02 eq), the phosphine ligand (e.g., SPhos, 0.04 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent/Reagent Addition: Add degassed solvent (e.g., dioxane) via syringe, followed by 2-Ethynyl-1,3-dimethoxybenzene (1.5 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues and the inorganic base.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

References

  • Mechanism of Ag-mediated oxidative coupling of terminal alkynes with secondary phosphine oxides. ResearchGate. [Link]

  • Oxidative coupling. Wikipedia. [Link]

  • Zhang, Z., & Jiang, X. (2017). Oxidative Coupling of Terminal Alkyne with α-Hydroxy Ketone: An Expedient Approach toward Ynediones. Organic Letters, 19(21), 5844–5847. [Link]

  • Falivene, L., Biffis, A., & Caporaso, L. (2019). Ligand Effects in Pd-Catalyzed Intermolecular Alkyne Hydroarylations. Organometallics, 38(19), 3571–3579. [Link]

  • Wang, C., et al. (2012). Nickel-Catalyzed Oxidative Coupling Reactions of Two Different Terminal Alkynes Using O₂ as the Oxidant at Room Temperature: Facile Syntheses of Unsymmetric 1,3-Diynes. Organic Letters, 14(14), 3592–3595. [Link]

  • Azad, I., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(38), 23456-23479. [Link]

  • Oršolić, D., & Čas, D. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(10), 3943–3948. [Link]

  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Sonogashira troubleshooting help needed. Reddit. [Link]

  • Balcells, D., & Lledós, A. (2018). Oxidative Coupling Mechanisms: Current State of Understanding. ACS Catalysis, 8(1), 551–562. [Link]

  • Yao, Q., et al. (2012). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Angewandte Chemie International Edition, 51(40), 10054-10058. [Link]

  • Trost, B. M., & Sorum, M. T. (1997). Palladium-Catalyzed Additions of Terminal Alkynes to Acceptor Alkynes. Journal of the American Chemical Society, 119(4), 698-708. [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. University of Pittsburgh. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]

  • Struggling to make a sonogashira coupling reaction happen. Reddit. [Link]

  • Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. ResearchGate. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Glaser Coupling, Hay Coupling. Organic Chemistry Portal. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes. PMC. [Link]

  • Glaser coupling. Wikipedia. [Link]

  • Recent advances and applications of Glaser coupling employing greener protocols. Semantic Scholar. [Link]

  • Efficient and environmentally friendly Glaser coupling of terminal alkynes catalyzed by multinuclear copper complexes under base-free conditions. RSC Publishing. [Link]

  • Sonogashira-Hagihara and Buchwald-Hartwig cross-coupling reactions with sydnone and sydnone imine derived catalysts. Arkivoc. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Theoretical Study on the Mechanism of Sonogashira Coupling Reaction. ResearchGate. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. [Link]

  • Recent advances and applications of Glaser coupling employing greener protocols. RSC Publishing. [Link]

  • Chemicals from Alkynes with Palladium Catalysts. IntechOpen. [Link]

  • One-Pot Synthesis of Terminal Alkynes from Alkenes. PMC. [Link]

  • Substituted alkyne synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • The Glaser–Hay Reaction: Optimization and Scope Based on 13C NMR Kinetics Experiments. ResearchGate. [Link]

  • Terminal alkyne synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Homocoupling of terminal alkynes catalyzed by CuCl under solvent-free conditions. Beilstein Journal of Organic Chemistry. [Link]

  • Greener Conditions for Asymmetric Coupling of Terminal Alkynes. ChemRxiv. [Link]

  • 9.3 Synthesis of Alkynes. YouTube. [Link]

  • Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. ResearchGate. [Link]

  • Substituted 1,3-diyne synthesis by C-C coupling. Organic Chemistry Portal. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Ethynyl-1,3-dimethoxybenzene Derivatives

Welcome to the technical support center for the synthesis of 2-ethynyl-1,3-dimethoxybenzene and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-ethynyl-1,3-dimethoxybenzene and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block in their synthetic endeavors. Our goal is to provide practical, in-depth solutions to common challenges, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Introduction: The Challenge of Electron-Rich Aryl Alkynes

2-Ethynyl-1,3-dimethoxybenzene is a valuable synthon, but its preparation via the Sonogashira cross-coupling reaction presents unique challenges. The two methoxy groups render the aromatic ring electron-rich, which can decrease the reactivity of the corresponding aryl halide in the crucial oxidative addition step of the catalytic cycle.[1][2] This guide provides a robust framework for troubleshooting and optimizing this transformation.

The most common and reliable synthetic route involves a two-step sequence:

  • Sonogashira Coupling: Reaction of an activated 1,3-dimethoxybenzene (e.g., 1-iodo-2,6-dimethoxybenzene) with a protected terminal alkyne, such as trimethylsilylacetylene (TMSA).

  • Deprotection: Removal of the silyl group to yield the desired terminal alkyne.[3][4]

This guide will focus on troubleshooting each of these critical stages.

Experimental Workflow Overview

Below is a general workflow for the synthesis. Each step is a potential point for optimization and troubleshooting, which will be addressed in the subsequent sections.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection A 1-Iodo-2,6-dimethoxybenzene + Trimethylsilylacetylene (TMSA) B Add Pd Catalyst, Cu(I) Co-catalyst, Ligand, and Base in Degassed Solvent A->B C Reaction at Optimized Temperature (e.g., 50-70°C) B->C D Work-up & Purification C->D E Isolated 2-(Trimethylsilylethynyl)- 1,3-dimethoxybenzene D->E F Dissolve Silyl-Protected Alkyne in Solvent (e.g., MeOH/THF) E->F Proceed to Deprotection G Add Deprotecting Agent (e.g., K2CO3 or TBAF) F->G H Reaction at Room Temperature G->H I Work-up & Purification H->I J Final Product: 2-Ethynyl-1,3-dimethoxybenzene I->J

Caption: General two-step workflow for the synthesis.

Troubleshooting Guide: Sonogashira Coupling

This section addresses the most common issues encountered during the palladium-catalyzed cross-coupling step.

Q1: My reaction shows low or no conversion of the aryl iodide. What are the primary causes?

A1: Failure to initiate the catalytic cycle is the most frequent issue. The electron-rich nature of the 1,3-dimethoxybenzene ring makes the oxidative addition of the aryl halide to the Pd(0) center sluggish. Here’s a systematic checklist:

  • Catalyst and Ligand Integrity:

    • Cause: The Pd(0) active species is sensitive to air.[5] Incomplete degassing or use of old, oxidized palladium sources or phosphine ligands can prevent the reaction.

    • Solution: Ensure your solvent is rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Use fresh, high-purity catalysts and ligands. For Pd(II) precatalysts like PdCl₂(PPh₃)₂, ensure the in situ reduction to Pd(0) is efficient.

  • Insufficient Base Strength or Solubility:

    • Cause: The base is crucial for deprotonating the terminal alkyne in the copper cycle, a key step preceding transmetalation.[5][6] If the base is too weak, insoluble, or sterically hindered, this step will fail.

    • Solution: Triethylamine (TEA) or diisopropylamine (DIPA) are commonly used.[3][7] Ensure the base is dry and added in sufficient excess (typically 2-5 equivalents). For stubborn reactions, a stronger or more soluble base like DBU or an inorganic base like Cs₂CO₃ in a polar solvent might be necessary, though this requires re-optimization.[6]

  • Inadequate Temperature:

    • Cause: As mentioned, oxidative addition is often the rate-determining step. Insufficient thermal energy can prevent this step from occurring at a practical rate.

    • Solution: While many Sonogashira reactions run at room temperature, electron-rich systems often require heating.[1] Gently warm the reaction to 50-70 °C and monitor by TLC or GC-MS. Avoid excessive heat, which can cause catalyst decomposition and side reactions.

Q2: I'm observing a significant amount of a side product that runs as a dimer of my alkyne. What is this and how do I prevent it?

A2: You are observing the Glaser coupling (or homocoupling) product, which is a 1,3-diyne formed from the oxidative dimerization of two molecules of your terminal alkyne.[5] This is a classic side reaction in Sonogashira chemistry, promoted by oxygen and the copper(I) co-catalyst.

Strategies to Minimize Homocoupling:

StrategyMechanism of ActionKey Considerations
Rigorous Degassing Removes O₂, the primary oxidant for the Cu(I) to Cu(II) cycle that drives dimerization.This is the single most important preventative measure. Use an inert atmosphere (Argon or Nitrogen) throughout the setup and reaction.
Reduce Copper Loading Lowers the concentration of the catalyst responsible for homocoupling.Try reducing CuI loading from 1-2 mol% down to 0.5 mol%. In some cases, this is sufficient to tip the balance in favor of the cross-coupling pathway.
Run Copper-Free Eliminates the primary pathway for Glaser coupling.[5]Copper-free Sonogashira reactions are well-established but often require different conditions, such as stronger bases (e.g., pyrrolidine) or specific, bulky phosphine ligands to facilitate the catalytic cycle.[5][6]
Use a Reducing Atmosphere A study by Ho et al. demonstrated that using a dilute hydrogen atmosphere (e.g., 5% H₂ in N₂) can suppress homocoupling to <2%.[8]This method actively reduces any oxidized species that could promote dimerization. Requires careful handling of gas mixtures.
Q3: My purification is difficult due to residual catalyst and copper salts. How can I improve the work-up?

A3: Post-reaction work-up is critical for obtaining a pure product. Palladium and copper residues can complicate purification and interfere with subsequent steps.

  • Ammonia Wash: After the reaction, quenching with a dilute aqueous ammonia solution can help complex and remove copper salts.

  • Filtration through Celite/Silica: Dilute the crude reaction mixture with a nonpolar solvent (like hexanes or toluene) and filter it through a short plug of Celite or silica gel. This will remove a significant portion of the baseline palladium black and other insoluble materials.

  • Biphasic Extraction: A standard aqueous work-up with a suitable organic solvent (e.g., ethyl acetate, ether) is essential. Washing with saturated aqueous ammonium chloride can also help remove residual amines and copper salts.

  • Charcoal Treatment: If the product is still colored by metallic impurities, dissolving the crude material in a solvent and stirring briefly with activated charcoal, followed by filtration, can be effective. Use this method cautiously as it can sometimes lead to product loss on the charcoal surface.

Troubleshooting Guide: Silyl Group Deprotection

Q4: My deprotection of the trimethylsilyl (TMS) group is incomplete or slow. What should I do?

A4: While TMS deprotection is generally straightforward, incomplete reactions can occur.

  • Reagent Choice and Stoichiometry:

    • Cause: The deprotection reagent may be old, wet, or used in insufficient quantity.

    • Solution: For base-labile substrates, a mild base like potassium carbonate (K₂CO₃) in methanol is the standard choice.[9][10] Ensure you use at least 1.5-2.0 equivalents. For faster or more difficult deprotections, tetrabutylammonium fluoride (TBAF) in THF is highly effective.[9] Use a freshly opened bottle of TBAF solution, as it can absorb water.

  • Solvent Effects:

    • Cause: The reaction requires a solvent that can dissolve both the silylated alkyne and the deprotecting agent.

    • Solution: A mixture of solvents is often ideal. For K₂CO₃, a THF/methanol mixture provides good solubility for both the organic substrate and the inorganic base.[9] For TBAF, THF is the standard solvent.

Q5: I have a more sterically hindered silyl group like triisopropylsilyl (TIPS). Standard conditions are not working. What are my options?

A5: The TIPS group is significantly more stable than TMS and requires more forcing conditions for removal.[11]

  • TBAF: This is still the most common reagent, but it will require longer reaction times or gentle heating (e.g., to 40-50 °C).

  • Silver Fluoride (AgF): For sensitive substrates where TBAF might cause side reactions, silver fluoride in methanol has been shown to be a mild and efficient method for removing TIPS groups from arylacetylenes.[11]

Frequently Asked Questions (FAQs)

Q: Why is a silyl protecting group necessary? Can't I just use acetylene gas? A: While possible, using acetylene gas is technically challenging and hazardous due to its flammability and potential to form explosive metal acetylides.[3] A protected alkyne like TMSA is a liquid that is much easier and safer to handle, dose accurately, and helps prevent the formation of undesired bis-coupled products.[4][6]

Q: Which aryl halide should I start with: iodide, bromide, or triflate? A: The general order of reactivity for the oxidative addition step is I > OTf ≥ Br >> Cl.[4][6] For the electron-rich 1,3-dimethoxybenzene system, starting with the aryl iodide is strongly recommended. It is the most reactive coupling partner and will give you the highest chance of success under mild conditions. Aryl bromides will likely require more forcing conditions, higher catalyst loadings, and more specialized, electron-rich phosphine ligands.[2]

Q: What is the mechanism of the Sonogashira reaction? A: The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Oxidative Addition (R¹-X) pd0->pd_ox pd_complex R¹-Pd(II)-X (trans-complex) pd_ox->pd_complex pd_transmetal Transmetalation pd_complex->pd_transmetal pd_alkyne R¹-Pd(II)-C≡CR² pd_transmetal->pd_alkyne pd_reductive Reductive Elimination pd_alkyne->pd_reductive product R¹-C≡CR² pd_reductive->product product->pd0 cu_alkyne H-C≡CR² cu_pi π-Alkyne Complex [Cu(I)] cu_alkyne->cu_pi cu_deprotonate Deprotonation (Base) cu_pi->cu_deprotonate cu_acetylide Cu-C≡CR² (Copper Acetylide) cu_deprotonate->cu_acetylide cu_acetylide->pd_transmetal Transfers Acetylide

Caption: Interconnected catalytic cycles of the Sonogashira reaction.[5][6]

  • Palladium Cycle: An active Pd(0) species undergoes oxidative addition with the aryl halide (R¹-X).

  • Copper Cycle: Concurrently, Cu(I) coordinates with the terminal alkyne (H-C≡CR²), increasing its acidity and allowing a mild base to deprotonate it, forming a copper acetylide.

  • Transmetalation: The copper acetylide transfers the acetylide group to the palladium complex. This is often the rate-determining step.

  • Reductive Elimination: The palladium complex undergoes reductive elimination to release the final coupled product (R¹-C≡CR²) and regenerate the Pd(0) catalyst.

Optimized Protocols

Protocol 1: Synthesis of 2-(Trimethylsilylethynyl)-1,3-dimethoxybenzene

This protocol is optimized for a 5 mmol scale reaction.

ParameterConditionRationale & Notes
Aryl Halide 1-Iodo-2,6-dimethoxybenzene (1.32 g, 5 mmol)The iodide is the most reactive halide, crucial for this electron-rich system.
Alkyne Trimethylsilylacetylene (0.7 mL, ~5.5 mmol, 1.1 eq)A slight excess ensures complete consumption of the more valuable aryl iodide.
Palladium Catalyst PdCl₂(PPh₃)₂ (70 mg, 0.1 mmol, 2 mol%)A reliable, air-stable Pd(II) precatalyst that is reduced in situ.
Copper Co-catalyst Copper(I) Iodide (CuI) (10 mg, 0.05 mmol, 1 mol%)Essential for the standard mechanism. Use fresh, off-white CuI.
Base Triethylamine (TEA) (2.8 mL, 20 mmol, 4 eq)Acts as both the base and a co-solvent. Must be anhydrous.
Solvent Anhydrous, Degassed THF (25 mL)THF is an excellent solvent for all components. Degassing is critical.
Temperature 60 °CProvides sufficient energy for the oxidative addition without causing degradation.
Reaction Time 4-8 hoursMonitor by TLC (e.g., 10:1 Hexanes:EtOAc) until starting material is consumed.

Step-by-Step Methodology:

  • To a dry, two-neck round-bottom flask equipped with a condenser and magnetic stir bar, add 1-iodo-2,6-dimethoxybenzene, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Via syringe, add the degassed THF, followed by the triethylamine and trimethylsilylacetylene.

  • Heat the reaction mixture to 60 °C in an oil bath and stir under argon.

  • Monitor the reaction progress by TLC. Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with diethyl ether (50 mL) and filter through a pad of Celite to remove catalyst residues.

  • Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl (2 x 25 mL) and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the product.

Protocol 2: Deprotection to 2-Ethynyl-1,3-dimethoxybenzene

Step-by-Step Methodology:

  • Dissolve the purified 2-(trimethylsilylethynyl)-1,3-dimethoxybenzene (5 mmol) in a mixture of methanol (30 mL) and THF (10 mL).

  • Add anhydrous potassium carbonate (K₂CO₃) (1.04 g, 7.5 mmol, 1.5 eq).

  • Stir the suspension vigorously at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Remove the bulk of the solvent under reduced pressure.

  • Partition the residue between ethyl acetate (50 mL) and water (30 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate.

  • The resulting crude 2-ethynyl-1,3-dimethoxybenzene is often pure enough for subsequent steps but can be further purified by chromatography if necessary.

References

  • Al-Zoubi, R. M., et al. (2021). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • Cárdenas-Jirón, G. I., et al. (2007). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society. [Link]

  • Li, J., et al. (2021). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. [Link]

  • Park, K., et al. (2010). One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon. Organic Letters. [Link]

  • Török, B., et al. (2004). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters. [Link]

  • ChemSynthesis. (n.d.). 2-ethynyl-1,3-dimethoxybenzene. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Liang, Y., et al. (2018). Photoinduced inverse Sonogashira coupling reaction. Nature Communications. [Link]

  • PubMed. (2010). One-pot synthesis of diarylalkynes using palladium-catalyzed sonogashira reaction and decarboxylative coupling of sp carbon and sp2 carbon. [Link]

  • Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]

  • Larson, G. L. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis. [Link]

  • Scott, H. K., & O'Hagan, D. (2017). Carboxylate-Catalyzed C-Silylation of Terminal Alkynes. Organic Letters. [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]

  • Köcher, T., et al. (2018). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Chemistry – A European Journal. [Link]

Sources

Troubleshooting

Troubleshooting low conversion in cycloaddition reactions of 2-Ethynyl-1,3-dimethoxybenzene

Technical Support Center: Cycloaddition Reactions of 2-Ethynyl-1,3-dimethoxybenzene Welcome to the technical support center for troubleshooting cycloaddition reactions involving 2-ethynyl-1,3-dimethoxybenzene. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cycloaddition Reactions of 2-Ethynyl-1,3-dimethoxybenzene

Welcome to the technical support center for troubleshooting cycloaddition reactions involving 2-ethynyl-1,3-dimethoxybenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges such as low conversion, side product formation, or reaction stalling. My goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design.

2-Ethynyl-1,3-dimethoxybenzene is a valuable building block, but its electronic and steric properties present unique challenges. The two electron-donating methoxy groups render the alkyne electron-rich, while the ortho-methoxy group introduces significant steric hindrance around the reactive site. Understanding these characteristics is the key to successful troubleshooting.

Part 1: Initial Troubleshooting & Substrate Integrity

Before delving into reaction-specific issues, it is critical to validate the foundational parameters of your experiment. Low conversion often originates from issues unrelated to the core reaction mechanism.

FAQ 1: My reaction shows low conversion to the desired product. What are the first things I should check?

This is the most common issue. Before adjusting complex variables like catalysts or ligands, always start with the basics. A systematic approach ensures you are not trying to optimize a reaction that is failing for a simple reason.

Here is a logical workflow to begin your troubleshooting process:

G start Low Conversion Observed check_purity Verify Starting Material Purity (2-Ethynyl-1,3-dimethoxybenzene) by NMR, GC-MS start->check_purity Step 1 check_reagents Confirm Purity & Activity of Other Reagents (Diene/Azide, Solvents, Base) check_purity->check_reagents Step 2 check_conditions Review Reaction Setup: - Anhydrous/Anaerobic? - Correct Temperature? - Accurate Stoichiometry? check_reagents->check_conditions Step 3 reaction_type Identify Cycloaddition Type check_conditions->reaction_type Step 4 diels_alder [4+2] Diels-Alder reaction_type->diels_alder e.g., Diene click_chem [3+2] CuAAC / RuAAC reaction_type->click_chem e.g., Azide

Caption: Initial Troubleshooting Workflow.

Causality Explained:

  • Starting Material Integrity: 2-Ethynyl-1,3-dimethoxybenzene can be susceptible to degradation or oligomerization over time, especially if not stored properly. Verify its purity via ¹H NMR and GC-MS. The presence of impurities can inhibit catalysts or lead to unforeseen side reactions.

  • Reagent Quality: Solvents must be anhydrous and reaction-appropriate. For catalyzed reactions, ensure bases are pure and dry, and that your reaction partner (e.g., the azide or diene) is of high purity. For instance, in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), residual thiols from other synthetic steps can act as potent catalyst poisons.[1]

  • Reaction Setup: Many cycloadditions, particularly those involving organometallic catalysts like Cu(I) or Palladium, are sensitive to oxygen. Ensure your solvents are properly degassed and the reaction is run under an inert atmosphere (Nitrogen or Argon).

Part 2: Troubleshooting [4+2] Diels-Alder Reactions

The electronic nature of 2-ethynyl-1,3-dimethoxybenzene is the primary determinant of its reactivity in Diels-Alder cycloadditions.

FAQ 2: Why is the reaction between 2-ethynyl-1,3-dimethoxybenzene and my electron-rich diene so slow?

The root cause is an unfavorable electronic match between your reaction partners. A conventional Diels-Alder reaction involves the interaction between the Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene and the Lowest Unoccupied Molecular Orbital (LUMO) of an electron-poor dienophile.[2][3]

Your substrate, 2-ethynyl-1,3-dimethoxybenzene, is an electron-rich dienophile due to the powerful electron-donating effect of the two methoxy groups. Pairing it with an electron-rich diene results in a small HOMO-LUMO energy gap, leading to a high activation barrier and a very slow reaction.[4]

G cluster_0 Normal Electron Demand (Inefficient) cluster_1 Inverse Electron Demand (Efficient) Diene_HOMO_N HOMO (Electron-Rich Diene) Alkyne_LUMO_N LUMO (Electron-Rich Alkyne) Diene_HOMO_N->Alkyne_LUMO_N Large Energy Gap -> Slow Reaction Alkyne_HOMO_I HOMO (Electron-Rich Alkyne) Diene_LUMO_I LUMO (Electron-Poor Diene) Alkyne_HOMO_I->Diene_LUMO_I Small Energy Gap -> Fast Reaction

Caption: HOMO-LUMO Interactions in Diels-Alder Reactions.

FAQ 3: How can I accelerate the Diels-Alder reaction with this alkyne?

To achieve efficient conversion, you must modify the reaction to accommodate the electron-rich nature of your dienophile.

StrategyRationale & MechanismKey Considerations & Examples
1. Inverse-Electron-Demand Diels-Alder (IEDDA) This is the most effective strategy. It reverses the electronic roles by pairing your electron-rich alkyne (HOMO) with a highly electron-poor diene (LUMO).[2] This creates the necessary small energy gap for a rapid reaction.Suitable Dienes: Dienes substituted with electron-withdrawing groups (EWGs) like -CN, -NO₂, -COR. Examples: Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, or dienes bearing multiple halogen atoms.
2. Lewis Acid Catalysis A Lewis acid can coordinate to one of the methoxy groups on your alkyne. This withdraws electron density, effectively lowering the alkyne's LUMO energy and making it a better electrophile for a conventional reaction with an electron-rich diene.Catalysts: Et₂AlCl, Me₂AlCl, BF₃·OEt₂.[5] Caution: This approach can be complicated by the potential for the Lewis acid to coordinate to the diene as well, or to promote polymerization of the alkyne. Careful optimization is required.
3. High Temperature / Pressure Applying thermal energy can overcome the high activation barrier of an electronically mismatched reaction.[3] High pressure can also favor the formation of the more compact cyclic product.This is often a last resort as it can lead to decomposition and side reactions. Use a sealed tube or microwave reactor for high temperatures.

Part 3: Troubleshooting [3+2] Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC, or "click chemistry," is a powerful tool, but it is not infallible, especially with sterically hindered substrates like 2-ethynyl-1,3-dimethoxybenzene.[6][7][8] Low conversion in this context is almost always related to the catalyst's efficacy.

FAQ 4: My CuAAC reaction is sluggish or stalls completely. What's wrong with my catalyst?

The active catalyst in CuAAC is Cu(I).[9] The most common failure mode is the oxidation of this active Cu(I) to the inactive Cu(II) species by atmospheric oxygen. Another major issue is the inhibition or "poisoning" of the catalyst by other functional groups in the reaction mixture.[1]

Common Catalyst Problems:

  • Oxidation: Cu(I) is readily oxidized by O₂. This is why degassing solvents and maintaining an inert atmosphere are critical.

  • Poor Cu(I) Generation: If you start with a Cu(II) salt (e.g., CuSO₄·5H₂O), a reducing agent like sodium ascorbate is required to generate Cu(I) in situ. If the ascorbate is old or degraded, insufficient Cu(I) will be formed.

  • Steric Hindrance: The ortho-methoxy group on your alkyne can sterically block the copper catalyst from coordinating effectively with the alkyne, slowing down the catalytic cycle.[6][7]

  • Ligand Absence/Inappropriateness: For sterically demanding alkynes, a stabilizing ligand is often mandatory. Ligands protect the Cu(I) from oxidation and disproportionation while accelerating the key catalytic steps.

FAQ 5: How do I systematically troubleshoot and optimize my CuAAC reaction?

A multi-pronged approach focusing on the catalyst system and reaction environment is required.

Step 1: Run a Control Reaction Before making changes to your main reaction, validate your reagents with a simple, unhindered alkyne.

Protocol: Control CuAAC Reaction

  • To a vial, add phenylacetylene (1.0 eq), benzyl azide (1.0 eq), and your standard solvent.

  • Add your copper source (e.g., 5 mol% CuSO₄·5H₂O) and reducing agent (e.g., 10 mol% sodium ascorbate).

  • Stir at room temperature and monitor by TLC or LC-MS.

  • Expected Outcome: This reaction should proceed to >95% conversion within 1-2 hours. If it fails, the issue lies with your azide, copper source, ascorbate, or solvent, not your target alkyne.

Step 2: Optimize the Catalyst System and Conditions If the control reaction is successful, the problem lies in the specific reactivity of 2-ethynyl-1,3-dimethoxybenzene. The following table outlines optimization strategies.

ParameterRecommended Change & Rationale
Copper Source Switch from Cu(II)/ascorbate to a direct Cu(I) source like CuI . CuI often shows superior performance and requires no additional reducing agent, simplifying the reaction.[10][11][12]
Ligand Introduce a ligand. For sterically hindered alkynes, ligands are crucial. Tris(benzyltriazolylmethyl)amine (TBTA) is a classic choice. For aqueous systems, Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is excellent. These ligands stabilize Cu(I) and accelerate the reaction.
Solvent Your substrate is relatively nonpolar. Poor solubility in purely aqueous systems can limit reaction rates.[10][11][12] Try a mixture like tBuOH/H₂O (1:1) or polar aprotic solvents like DMF or THF . Ensure the chosen solvent is rigorously degassed .
Base The addition of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) can accelerate the deprotonation of the terminal alkyne, which is a key step in the catalytic cycle.
Temperature If the reaction is slow at room temperature due to steric hindrance, gentle heating to 40-60 °C can often increase the rate significantly without causing decomposition.

Step 3: A Robust Starting Protocol for 2-Ethynyl-1,3-dimethoxybenzene Based on the principles above, here is a robust starting point for a CuAAC reaction with this challenging substrate.

Protocol: Optimized CuAAC for Hindered Alkynes

  • Preparation: Vigorously sparge your chosen solvent (e.g., THF/H₂O 4:1) with Argon or N₂ for 30 minutes to degas.

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add 2-ethynyl-1,3-dimethoxybenzene (1.0 eq) and your azide partner (1.0-1.1 eq).

  • Add the degassed solvent via cannula or syringe.

  • In a separate vial, pre-mix CuI (5 mol%) and THPTA (5 mol%) in a small amount of degassed solvent.

  • Add the catalyst/ligand solution to the main reaction flask, followed by DIPEA (2.0 eq).

  • Stir the reaction at room temperature or heat to 40 °C, monitoring by TLC or LC-MS until completion.

By following this logical troubleshooting framework, you can systematically diagnose and solve the underlying issues preventing high conversion in your cycloaddition reactions.

References

  • Competition Studies in Alkyne Electrophilic Cyclization Reactions. ACS Publications. Available from: [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available from: [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central (PMC), National Institutes of Health (NIH). Available from: [Link]

  • Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. PubMed, National Institutes of Health (NIH). Available from: [Link]

  • (PDF) Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. ResearchGate. Available from: [Link]

  • Azide-alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Archives. Available from: [Link]

  • Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. MDPI. Available from: [Link]

  • Competition Studies in Alkyne Electrophilic Cyclization Reactions. ResearchGate. Available from: [Link]

  • Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journals. Available from: [Link]

  • Nickel-Catalyzed Atroposelective Synthesis of Axially Chiral Heterobiaryls via De Novo Benzene Formation. ACS Publications. Available from: [Link]

  • Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. National Institutes of Health (NIH). Available from: [Link]

  • Diels-Alder reaction (video). Khan Academy. Available from: [Link]

  • Diels-Alder Reaction. Organic Chemistry Portal. Available from: [Link]

  • The Diels-Alder Cycloaddition. Chemistry LibreTexts. Available from: [Link]

  • The Diels-Alder Reaction. Master Organic Chemistry. Available from: [Link]

  • N-Acyloxazolidinone Dienophiles. Harvard University. Available from: [Link]

Sources

Optimization

Technical Support Center: Solvent Effects on the Reactivity of 2-Ethynyl-1,3-dimethoxybenzene

Welcome to the dedicated technical support center for navigating the complexities of reactions involving 2-Ethynyl-1,3-dimethoxybenzene. This guide is structured to provide researchers, medicinal chemists, and process de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for navigating the complexities of reactions involving 2-Ethynyl-1,3-dimethoxybenzene. This guide is structured to provide researchers, medicinal chemists, and process development scientists with actionable insights into how solvent selection can profoundly impact reaction outcomes. By understanding the underlying principles of solvent-substrate interactions, you can troubleshoot common issues, optimize reaction conditions, and prevent undesirable side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactions where 2-Ethynyl-1,3-dimethoxybenzene is used, and why is solvent choice so critical?

A1: 2-Ethynyl-1,3-dimethoxybenzene is a versatile building block primarily utilized in two major classes of reactions:

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling): This is the most common application, where the terminal alkyne is coupled with aryl or vinyl halides to form more complex molecular architectures. These products are often precursors for pharmaceuticals and organic materials.[1]

  • Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions): The electron-rich alkyne can participate in cycloadditions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form triazoles, or with other dipoles to generate various five-membered heterocycles.[2]

Solvent choice is critical for several reasons:

  • Solubility: The solvent must effectively dissolve the lipophilic 2-ethynyl-1,3-dimethoxybenzene, the aryl halide, the palladium catalyst complex, and any additives.[1]

  • Reaction Rate and Mechanism: Solvents can stabilize or destabilize transition states and reactive intermediates. Polar aprotic solvents, for instance, can accelerate Sonogashira couplings, while polar protic solvents might hinder them by solvating the nucleophilic acetylide.[1][3][4]

  • Catalyst Activity and Stability: The solvent can coordinate with the palladium center, influencing its catalytic activity and preventing catalyst decomposition.[5]

  • Side Reaction Suppression: A key challenge in Sonogashira couplings is the unwanted homocoupling of the alkyne (Glaser coupling).[6][7] The choice of solvent and base can significantly minimize this side reaction.

Q2: I'm observing significant alkyne homocoupling in my Sonogashira reaction. Can the solvent be the cause?

A2: Absolutely. While oxygen and the copper(I) co-catalyst are the primary drivers of Glaser homocoupling, the solvent plays a crucial modulatory role.[6][7]

  • Polar Aprotic Solvents (DMF, DMSO): These solvents can enhance the rate of the desired cross-coupling reaction, which in turn can outcompete the homocoupling side reaction.[1] However, they must be rigorously degassed, as they can have higher oxygen solubility than nonpolar solvents.

  • Amine Solvents/Co-solvents (Triethylamine, Diisopropylamine): Often, the amine base can serve as the solvent or a co-solvent. While necessary for the reaction, using a large excess of an amine like triethylamine can sometimes promote homocoupling. In such cases, using a non-coordinating solvent like toluene or THF with a stoichiometric amount of a stronger, bulkier base (e.g., DBU or diisopropylamine) can be beneficial.[8][9]

Q3: My cycloaddition reaction with 2-Ethynyl-1,3-dimethoxybenzene is sluggish. Should I switch to a more polar solvent?

A3: Not necessarily. The effect of solvent polarity on 1,3-dipolar cycloadditions is highly dependent on the specific mechanism.

  • Concerted vs. Stepwise Mechanisms: A general belief is that polar solvents stabilize zwitterionic intermediates, potentially altering a concerted reaction pathway to a stepwise one.[10] For many 1,3-dipolar cycloadditions, this can lead to a rate decrease or a change in regioselectivity.

  • Hydrophobic Effects: For reactions in aqueous media or mixed aqueous-organic systems (often used in "click chemistry"), hydrophobic effects can accelerate the reaction by bringing the organic reactants together.[2]

  • Specific Solvation: The ability of a solvent to act as a hydrogen bond donor or acceptor can stabilize the transition state. For example, protic solvents can stabilize developing negative charges in the transition state.

Your first step should be to understand the presumed mechanism of your specific cycloaddition. If it is a concerted, thermally allowed reaction, a nonpolar solvent like toluene or dioxane may be optimal. For reactions involving charged intermediates, a polar aprotic solvent like acetonitrile or DMF could be beneficial.[11]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments and provides a logical workflow for diagnosis and resolution.

Issue 1: Low or No Yield in Sonogashira Coupling
Potential Cause Explanation & Recommended Action
Poor Solubility The reactants, particularly the aryl halide or the catalyst, may not be fully dissolved. Action: Switch to a solvent with better solubilizing power. For instance, if the reaction is failing in THF, try DMF or NMP, which are excellent solvents for a wide range of organic and organometallic species.[1][12]
Catalyst Deactivation Oxygen is a known poison for Pd(0) catalysts. Solvents that are not properly degassed can lead to rapid catalyst deactivation. Action: Ensure your solvent and amine base are rigorously degassed using at least three freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[6]
Inappropriate Polarity The polarity of the solvent affects the rate of oxidative addition, a key step in the catalytic cycle. For challenging substrates like electron-rich or sterically hindered aryl bromides, a more polar solvent may be required to facilitate this step.[7][8] Action: If using a nonpolar solvent like toluene, try switching to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[8]
Solvent-Base Mismatch The combination of solvent and base is crucial. For example, using triethylamine in toluene is a common choice. However, for some substrates, a different combination like diisopropylamine in THF or DBU in DMF might be more effective.[8][9] Action: Screen a matrix of solvent-base combinations.
Issue 2: Formation of Unexpected Byproducts
Potential Cause Explanation & Recommended Action
Alkyne Migration Under certain conditions (e.g., high temperatures, presence of specific Lewis acids), the terminal alkyne can isomerize to an allene, which can then lead to other products.[11] Action: Lower the reaction temperature. Screen solvents to find one that disfavors this isomerization; polar aprotic, oxygen-containing solvents like 1,4-dioxane have been shown to influence such isomerizations.[11]
Reaction with Solvent Some solvents can participate in the reaction. For example, DMF can be a source of dimethylamine under harsh conditions, which can act as a competing nucleophile. Action: Choose a more inert solvent. If high temperatures are required, consider using dioxane, toluene, or xylene.
Competing Cycloaddition Pathway In reactions designed for one type of cycloaddition, a change in solvent polarity can sometimes favor an alternative pathway (e.g., [4+2] vs. [3+2] cycloaddition).[13] Action: Re-evaluate solvent choice based on mechanistic considerations. A less polar solvent often favors concerted [4+2] pathways.
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Sonogashira Coupling of 2-Ethynyl-1,3-dimethoxybenzene

This protocol provides a starting point for optimization.

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Evacuate and backfill the tube with a high-purity inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., THF or DMF, approx. 0.2 M concentration relative to the aryl halide) via syringe.

  • Add degassed triethylamine (Et₃N, 3.0 equiv.) via syringe.

  • Finally, add 2-Ethynyl-1,3-dimethoxybenzene (1.2 equiv.) via syringe.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to 80 °C) and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction, perform an aqueous workup, and purify by column chromatography.

Protocol 2: Screening Solvents for Optimal Reactivity

To systematically determine the best solvent, a parallel screening approach is recommended.

  • Set up an array of small-scale reactions in vials.

  • To each vial, add the solid reagents (aryl halide, catalyst, co-catalyst).

  • Add a different degassed solvent to each vial (e.g., Toluene, THF, Dioxane, Acetonitrile, DMF).

  • Add the base and the alkyne.

  • Run all reactions at the same temperature for a set period (e.g., 4 hours).

  • Analyze the outcome of each reaction by LC-MS or ¹H NMR to determine conversion and byproduct formation. This allows for a direct comparison of solvent performance.

Visualizing the Decision Process

The choice of solvent is not arbitrary but a logical process based on the reaction type and potential issues.

Caption: Decision workflow for solvent selection and troubleshooting.

Data Summary: Relative Solvent Performance in a Model Sonogashira Coupling

The following table summarizes typical outcomes for the coupling of 2-ethynyl-1,3-dimethoxybenzene with 4-bromoanisole, illustrating the profound effect of the solvent.

SolventDielectric Constant (ε)Typical Yield (%)Key Observations
Toluene2.440-60%Moderate reaction rate; good for simple substrates but may struggle with challenging ones.
THF7.660-80%Good balance of solubility and reactivity; a common starting point.[8]
Acetonitrile (MeCN)37.575-90%Polar aprotic; often accelerates the reaction but requires rigorous degassing.[8]
DMF36.785-95%Excellent solubilizing power and high reaction rates; potential for side reactions at high temperatures.[1][12]
Triethylamine (Et₃N)2.450-70%Can act as both base and solvent; risk of increased homocoupling if not carefully controlled.[9][12]

Note: Yields are illustrative and highly dependent on the specific substrate, catalyst, and reaction conditions.

References
  • Panda, N. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration.
  • BenchChem Technical Support Team. (2025, November). Troubleshooting guide for Sonogashira coupling failures. BenchChem.
  • BenchChem Technical Support Team. (2025, November). Troubleshooting guide for the Sonogashira reaction with ortho-substituted aryl bromides. BenchChem.
  • MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Available at: [Link]

  • ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Available at: [Link]

  • Reddit. (2020, August 7). Sonogashira troubleshooting help needed. r/Chempros. Available at: [Link]

  • Ye, C., et al. (2007). Effects of substituent and solvent on the Sonogashira coupling reaction of β-bromoporphyrin. Journal of Porphyrins and Phthalocyanines.
  • ACS Publications. (2024, July 18). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Thianthrenium Salts with Arylalkynes. Organic Letters. Available at: [Link]

  • American Chemical Society. (n.d.). What Factors Are Taken Into Consideration When Selecting a Solvent? ACS Green Chemistry Institute. Available at: [Link]

  • Hameed, L. A. (2019). Theoretical Study of Solvent Effects on 1,3- Dipolar Cycloaddition Reaction. Journal of University of Babylon for Pure and Applied Sciences.
  • ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling? Available at: [Link]

  • Shroder, M. (n.d.). The Sonogashira Coupling. Available at: [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Available at: [Link]

  • Oriental Journal of Chemistry. (n.d.). Solvent Effects on the Mechanistic of Ketene and Halogenated Ketene Cycloadditions with Cyclopentadiene: A DFT Study. Available at: [Link]

  • Leah4sci. (2012, June 24). Solvents in Substitution Reactions [Video]. YouTube. Available at: [Link]

  • Chemistry Stack Exchange. (2015, April 14). Solvents in substitution reactions. Available at: [Link]

  • Hameed, L. A., et al. (2019). Theoretical Study of Solvent Effects on 1,3- Dipolar Cycloaddition Reaction. Journal of University of Babylon for Pure and Applied Sciences.
  • Reddit. (2014, November 10). How solvents affect E1/E2 and SN1/SN2 reactions? r/chemhelp. Available at: [Link]

  • Leah4sci. (2013, August 6). Polar Protic, Aprotic, and Non-Polar Solvents in Substitution and Elimination Reactions [Video]. YouTube. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Competing [4 + 2] and [3 + 2] cycloaddition in the reactions of nucleophilic olefins with ethyl 3-(toluene-p-sulphonylazo)but-2-enoate. RSC Publishing. Available at: [Link]

  • ACS Publications. (2026, January 19). Indium-Catalyzed Synthesis of 4-Alkynyl-2-quinolones Accompanied by Alkyne Migration. Organic Letters. Available at: [Link]

  • MDPI. (n.d.). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Base Selection for Sonogash-ira Reactions Involving 2-Ethynyl-1,3-dimethoxybenzene

Welcome to the technical support center for optimizing Sonogashira reactions. This guide is specifically tailored to address challenges and questions related to base selection when using the electron-rich alkyne, 2-ethyn...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Sonogashira reactions. This guide is specifically tailored to address challenges and questions related to base selection when using the electron-rich alkyne, 2-ethynyl-1,3-dimethoxybenzene. The following sections are designed to provide both immediate troubleshooting solutions and a deeper understanding of the reaction's core principles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Q1: My reaction with 2-ethynyl-1,3-dimethoxybenzene is sluggish, showing low conversion of my aryl halide even after several hours. Could the base be the problem?

A1: Yes, an inappropriate base is a common cause of sluggish reactions. Several factors related to the base could be at play:

  • Insufficient Basicity: The primary role of the base is to deprotonate the terminal alkyne, forming the reactive copper(I) acetylide intermediate.[1] If the base is too weak (i.e., its conjugate acid has a low pKa), the concentration of the acetylide at equilibrium will be too low, slowing down the crucial transmetalation step.[2] For 2-ethynyl-1,3-dimethoxybenzene, an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically sufficient.

  • Base Scavenging: The base also serves to neutralize the hydrohalic acid (HX) byproduct formed during the catalytic cycle.[3] If an insufficient amount of base is used (less than 2 equivalents), the reaction medium can become acidic, potentially leading to catalyst deactivation.

  • Steric Hindrance: While less common for simple amine bases, a very bulky base might have difficulty accessing the terminal alkyne's proton, slowing the deprotonation step.

Troubleshooting Steps:

  • Verify Base Stoichiometry: Ensure you are using at least 2 equivalents of the amine base relative to the limiting reagent.

  • Switch to a Stronger Amine Base: If using a weaker amine, consider switching to diisopropylamine (DIPA) or piperidine, which are slightly more basic and have proven effective.[4]

  • Check Base Quality: Amines can degrade over time. Using a freshly distilled or newly opened bottle of the base is recommended to avoid impurities that could inhibit the catalyst.[5]

Q2: I'm observing a significant amount of a side product that appears to be the homocoupled dimer of 2-ethynyl-1,3-dimethoxybenzene (Glaser coupling). How can I minimize this?

A2: The formation of a 1,3-diyne via Glaser homocoupling is a well-known side reaction in Sonogashira couplings, particularly when using a copper co-catalyst.[6] This process is promoted by the presence of oxygen.[7] The choice of base can indirectly influence the rate of this side reaction.

  • Reaction Conditions: The most critical factor is ensuring the reaction is performed under strictly anaerobic (oxygen-free) conditions.[4] Oxygen facilitates the oxidative coupling of the copper acetylide intermediates.[8]

  • Base-Related Factors: While the base's primary role isn't directly in the Glaser coupling, a base that is too strong or used in large excess can sometimes promote side reactions. However, the link is less direct than the effect of oxygen.

Troubleshooting Steps:

  • Improve Inert Atmosphere: The most effective solution is to rigorously degas your solvent and reagents. Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for an extended period before adding the catalysts.[4]

  • Consider Copper-Free Conditions: If Glaser coupling remains a persistent issue, switching to a copper-free Sonogashira protocol is a highly effective strategy.[9] These systems often require different ligands and may use inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[10]

  • Slow Addition of the Alkyne: Adding the 2-ethynyl-1,3-dimethoxybenzene solution slowly via a syringe pump can help maintain a low instantaneous concentration, which can disfavor the bimolecular homocoupling reaction relative to the desired cross-coupling.

Q3: My reaction mixture turns black, and I'm getting very low yields. What does this indicate?

A3: The formation of a black precipitate, often referred to as "palladium black," is a sign of catalyst decomposition.[4] This means the palladium(0) active catalyst has agglomerated and precipitated out of the solution, halting the catalytic cycle.

  • Base Impurities: Low-quality amines can contain impurities that lead to catalyst decomposition.

  • Solvent Effects: Certain solvents, particularly in combination with specific bases, can promote the formation of palladium black. Anecdotal evidence suggests that THF can sometimes be problematic.[4][5]

  • Temperature: Excessively high temperatures can also accelerate catalyst decomposition, especially with less stable catalyst systems.

Troubleshooting Steps:

  • Purify the Base: Distill the amine base immediately before use.[5]

  • Change the Solvent System: If using THF, consider switching to a solvent like DMF, acetonitrile, or using the amine base itself as the solvent (e.g., neat triethylamine).[11][12]

  • Optimize Temperature: If heating, try reducing the reaction temperature. Aryl iodides are often reactive enough to couple at room temperature, while aryl bromides may require gentle heating.[4]

Frequently Asked Questions (FAQs)

This section covers broader conceptual questions regarding base selection.

Q1: What are the primary roles of the base in a Sonogashira reaction?

A1: The base in a Sonogashira reaction serves two critical functions:

  • Deprotonation of the Alkyne: It removes the acidic proton from the terminal alkyne (R-C≡C-H) to generate a nucleophilic acetylide species.[1] In the copper-cocatalyzed version, this facilitates the formation of a copper(I) acetylide intermediate, which is the key species for transmetalation to the palladium center.[2]

  • Neutralization of Byproduct: It acts as a scavenger for the hydrohalic acid (e.g., HBr, HI) that is produced during the catalytic cycle. This prevents the reaction medium from becoming acidic, which would protonate the acetylide and deactivate the palladium catalyst.[3]

Q2: Why are amine bases like triethylamine (Et₃N) and diisopropylamine (DIPA) so commonly used?

A2: Amine bases are popular for several reasons:

  • Appropriate Basicity: Their pKa values (of the conjugate acids) are typically in the range of 10-11, which is sufficient to deprotonate the terminal alkyne (pKa ≈ 25) but not so strong as to cause unwanted side reactions with other functional groups on the substrates.

  • Solvent Properties: They are often liquids that can serve as both the base and a co-solvent, ensuring a high effective concentration.[2]

  • Compatibility: They are generally compatible with the palladium and copper catalysts used in the reaction.

Q3: Can inorganic bases be used for Sonogashira reactions with 2-ethynyl-1,3-dimethoxybenzene?

A3: Yes, inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium phosphate (Na₃PO₄) can be used, but they are most commonly employed in copper-free Sonogashira protocols.[6][13] The electron-rich nature of 2-ethynyl-1,3-dimethoxybenzene makes it a good candidate for these systems. Copper-free reactions are particularly advantageous for preventing the Glaser homocoupling side reaction.[6]

Q4: How do I choose the best base for my specific reaction?

A4: The optimal choice depends on your substrates and desired reaction conditions. The table below provides a starting point for selection.

BaseAbbreviationpKa (Conjugate Acid)Key Considerations & Use Cases
TriethylamineEt₃N, TEA~10.7The most common, all-purpose base. Good for standard couplings with aryl iodides and bromides. Can often be used as a solvent.[1]
DiisopropylamineDIPA~11.0Slightly more basic than Et₃N. Often used in protocols for less reactive aryl bromides.[14]
DiisopropylethylamineDIPEA~10.7A non-nucleophilic, sterically hindered base. Useful if substrate has functional groups sensitive to nucleophilic attack by the amine.
Piperidine~11.1A secondary amine that is quite effective, but its nucleophilicity can be a drawback with sensitive substrates.
Cesium CarbonateCs₂CO₃~10.3 (for HCO₃⁻)Inorganic base. Primarily used in copper-free protocols, often with specialized ligands, to avoid Glaser coupling.[10]
Potassium CarbonateK₂CO₃~10.3 (for HCO₃⁻)A less expensive alternative to Cs₂CO₃ for copper-free systems. May require higher temperatures.[13]

pKa values are approximate and can vary with solvent.[15]

Visualization of the Catalytic Cycle

The diagram below illustrates the interconnected palladium and copper cycles in the traditional Sonogashira reaction, highlighting the essential role of the base.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex trans-R¹-Pd(II)(X)L₂ oxidative_addition->pd_complex byproduct Base-H⁺X⁻ oxidative_addition->byproduct Generates HX (neutralized by Base) transmetalation Transmetalation pd_complex->transmetalation pd_alkynyl trans-R¹-Pd(II)(C≡CR²)L₂ transmetalation->pd_alkynyl cu_x CuX transmetalation->cu_x Regenerates CuX reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product R¹-C≡C-R² reductive_elimination->product cu_acetylide Cu-C≡CR² alkyne R²C≡CH alkyne->cu_acetylide + CuX base Base (e.g., Et₃N) base->alkyne Deprotonates cu_acetylide->transmetalation Transfers alkyne to Palladium

Figure 1: The Sonogashira Catalytic Cycle.

Experimental Protocol: Sonogashira Coupling of an Aryl Bromide with 2-Ethynyl-1,3-dimethoxybenzene

This protocol provides a general procedure for a standard copper-cocatalyzed Sonogashira reaction.

Materials:

  • Aryl bromide (1.0 equiv)

  • 2-Ethynyl-1,3-dimethoxybenzene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N), anhydrous (can be used as solvent)

  • Anhydrous, degassed solvent (e.g., Toluene or DMF, if not using neat Et₃N)

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser and septum

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Solvent Addition: Add anhydrous, degassed triethylamine (sufficient to make a ~0.2 M solution) or another suitable solvent.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed. Alternatively, sparge the solution with argon for 20-30 minutes.

  • Reagent Addition: Add 2-ethynyl-1,3-dimethoxybenzene (1.2 equiv) to the mixture via syringe.

  • Reaction: Stir the reaction mixture at room temperature. If the aryl halide is an aryl bromide, gentle heating (e.g., 50-80 °C) may be required.[11] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove catalyst residues.

    • Wash the organic layer with saturated aqueous ammonium chloride solution (to remove copper salts) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to obtain the desired coupled product.

References

  • Fiveable. (n.d.). Sonogashira Coupling Definition.
  • BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions.
  • Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained.
  • BenchChem. (2025). The Crucial Role of the Base in Sonogashira Coupling: A Comparative Guide.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Andrés, J. I., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications, 9(1), 4842. [Link]

  • BenchChem. (2025). Troubleshooting poor yields in Sonogashira reactions with halogenated anilines.
  • ReactionFlash. (2008). Copper-free Sonogashira coupling.
  • Reddit r/Chempros. (2020). Sonogashira troubleshooting help needed.
  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

  • Organic Chemistry Portal. (n.d.). Glaser Coupling.
  • Reddit r/Chempros. (2021). Struggling to make a sonogashira coupling reaction happen.
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling.
  • University of Evansville. (n.d.). pKa Values of Common Bases.
  • Ar ODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
  • MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
  • MDPI. (n.d.). Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • ResearchGate. (n.d.). Palladium‐Catalyzed Alkynylation: Sonogashira Alkyne Synthesis.
  • ResearchGate. (n.d.). Conditions optimization for the double Sonogashira coupling.
  • ResearchGate. (n.d.). A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes.
  • ResearchGate. (2025). Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air.

Sources

Optimization

Technical Support Center: Chromatographic Separation of 2-Ethynyl-1,3-dimethoxybenzene Reaction Mixtures

This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals facing challenges with the purification of 2-ethynyl-1,3-dimethoxybenzene. The methodologies and troub...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals facing challenges with the purification of 2-ethynyl-1,3-dimethoxybenzene. The methodologies and troubleshooting advice provided herein are synthesized from established chemical principles and field-proven practices to ensure reliable and efficient separation of this key synthetic intermediate.

The purification of 2-ethynyl-1,3-dimethoxybenzene, often synthesized via Sonogashira cross-coupling reactions, presents a common yet critical challenge.[1][2][3] Success hinges on effectively separating the target molecule from a predictable suite of impurities, including unreacted starting materials, catalyst residues, and reaction byproducts like homocoupled diynes.[4] This document provides a structured approach to overcoming these obstacles through a series of frequently asked questions, a detailed troubleshooting guide, and validated experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis of a successful separation strategy.

Q1: What are the most common impurities I should expect in my 2-ethynyl-1,3-dimethoxybenzene reaction mixture, particularly after a Sonogashira coupling?

A1: The impurity profile is highly dependent on the specific reaction conditions, but typically includes:

  • Unreacted Starting Materials: The aryl halide (e.g., 1-iodo-2,6-dimethoxybenzene or 1-bromo-2,6-dimethoxybenzene) and the alkyne source.

  • Homocoupled Alkyne Byproduct: A significant byproduct is often the butadiyne formed from the oxidative coupling of two terminal alkyne molecules. This is a well-documented issue in Sonogashira reactions.[4][5]

  • Catalyst Residues: Palladium and copper complexes used in the reaction can persist and may require specific workup procedures to remove before chromatography.

  • Solvents and Base: High-boiling point solvents (e.g., DMF, DMSO) and organic bases (e.g., triethylamine, piperidine) may be present.[1][5]

  • Desilylated Starting Material: If using a protected alkyne like (trimethylsilyl)acetylene, incomplete deprotection can leave the silylated alkyne in the mixture.

Q2: What is a good starting solvent system for Thin-Layer Chromatography (TLC) analysis to develop my separation method?

A2: For a relatively nonpolar compound like 2-ethynyl-1,3-dimethoxybenzene, a good starting point is a low-polarity mobile phase.

  • Recommended Starting System: Hexanes/Ethyl Acetate (9:1 v/v).

  • Target Retention Factor (Rf): Aim for an Rf value for your target compound between 0.2 and 0.5.[6] This range typically provides the best balance for separation in flash column chromatography. The column volumes (CV) required to elute a compound can be estimated by the formula CV = 1/Rf.[6] An Rf of 0.2 to 0.5 corresponds to an elution between 2 and 5 column volumes, which is ideal.

  • Adjustment: If the Rf is too high (>0.5), decrease the amount of the polar solvent (ethyl acetate). If the Rf is too low (<0.2), increase the amount of the polar solvent.

Q3: My compound appears to be degrading on the silica gel TLC plate. What should I do?

A3: Compound instability on silica gel is a known issue, as the acidic nature of the silanol groups can catalyze decomposition.[7]

  • Confirm Instability: Perform a 2D TLC. Spot your compound in one corner of a square TLC plate, run the plate in a suitable solvent system, then turn it 90 degrees and run it again in the same solvent system. If new spots appear off the diagonal, your compound is degrading on the silica.

  • Alternative Stationary Phases: If instability is confirmed, consider less acidic stationary phases. Good alternatives include alumina (basic or neutral) or Florisil.[7]

  • Deactivate Silica Gel: It is also possible to reduce the acidity of silica gel by pre-treating it with a small amount of a non-volatile base, like triethylamine, mixed into the eluent (e.g., 0.1-1%).

Q4: How much crude material can I load onto my flash column?

A4: The loading capacity depends heavily on the difficulty of the separation.

  • General Guideline: A common rule of thumb is to load 1-10% of the silica gel mass.[8] For example, on a 40 g silica column, you could load between 400 mg and 4 g of crude material.

  • Easy Separation (Large ΔRf): If the Rf values of your product and the nearest impurities are very different (ΔRf > 0.2), you can load closer to 5-10%.

  • Difficult Separation (Small ΔRf): If the spots are very close on the TLC plate (ΔRf < 0.1), you must reduce the loading to 1% or even less to achieve baseline separation.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems encountered during the chromatographic separation process.

Problem Symptom(s) Potential Cause(s) & Mechanistic Explanation Recommended Solution(s)
Poor Separation Fractions contain a mixture of product and impurity, despite appearing separate on TLC.1. Overloading: The column is saturated, causing bands to broaden and overlap. 2. Poor Column Packing: Channels or cracks in the silica bed create non-uniform flow paths, leading to band distortion.[9][10] 3. Inappropriate Solvent System: The chosen eluent may not provide sufficient selectivity on a larger scale.1. Reduce the sample load significantly (e.g., by 50-75%). 2. Repack the column carefully, ensuring a homogenous slurry and a flat, undisturbed silica bed.[10] 3. Optimize the solvent system further using TLC. Try different solvent combinations (e.g., Hexanes/DCM, Hexanes/Ether).
Product Elutes Too Quickly The product is found in the first few fractions, close to the solvent front (High Rf).Eluent is Too Polar: The mobile phase has a high eluotropic strength, causing all compounds, including the product, to move quickly with the solvent front without sufficient interaction with the stationary phase.[7]Decrease the polarity of the eluent. For a hexanes/ethyl acetate system, reduce the percentage of ethyl acetate. For example, move from 9:1 to 19:1 (Hex:EtOAc).
Product Elutes Too Slowly or Not At All Many column volumes of eluent have passed, but the product has not been detected.1. Eluent is Not Polar Enough: The mobile phase is too weak to displace the compound from the silica. 2. Compound Decomposition: The product is unstable on silica and has decomposed on the column.[7] 3. Insolubility: The compound may have precipitated at the top of the column if loaded in a solvent in which it is not very soluble.1. Gradually increase the polarity of the eluent (gradient elution).[7] 2. Test for stability on a TLC plate. If unstable, switch to a different stationary phase like alumina.[7] 3. Ensure the sample is fully dissolved in the loading solvent or use a dry-loading technique.
Peak Tailing / Streaking The product spot is streaked on TLC, and it elutes from the column over a large number of dilute fractions.Strong Analyte-Stationary Phase Interaction: Acidic silanol groups on the silica surface can strongly and non-uniformly interact with the compound, especially if it has any basic or highly polar character. This leads to a continuous "trickle" rather than a sharp band.1. Add a modifier to the eluent. A small amount of triethylamine (~0.1%) can neutralize acidic sites. 2. Try a different solvent system that may better solvate the compound and disrupt these interactions.
Physical Column Issues Cracks are visible in the silica bed, or the solvent level drops unevenly.Improper Packing: This is often caused by trapping air during packing or using a slurry that is not homogenous.[9] Thermal effects from using solvents with high heats of mixing can also cause cracking.The column is compromised and cannot be salvaged. The column must be emptied and repacked. Ensure the silica is fully wetted and the slurry is uniform before pouring. Allow the packed column to equilibrate with the mobile phase.[10]

Section 3: Key Experimental Protocols

Protocol 1: Method Development using Thin-Layer Chromatography (TLC)

This protocol outlines the steps to find an optimal solvent system for flash chromatography.

  • Prepare TLC Chambers: Line two to three small beakers or TLC chambers with filter paper and add different solvent systems (e.g., 95:5, 90:10, 80:20 Hexanes:Ethyl Acetate). Cover and let the atmosphere saturate for at least 10 minutes.[11]

  • Spot the Plate: Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., dichloromethane). Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate. Make the spot as small as possible.

  • Develop the Plate: Place the TLC plate in a prepared chamber, ensuring the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle all visible spots.

  • Calculate Rf Values: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front).

  • Optimize: Analyze the results. The ideal system will show the product spot with an Rf of ~0.35 and good separation from all other spots. Adjust solvent polarity as needed and repeat until an optimal system is found.[12]

Protocol 2: Standard Flash Column Chromatography Protocol

This protocol describes a standard wet-packing procedure for purifying your compound.

  • Select Column and Silica: Choose a column size appropriate for your sample amount. As a general rule, use approximately 50-100 g of silica gel per 1 g of crude material for a moderately difficult separation.

  • Prepare the Slurry: In a beaker, mix the required amount of silica gel with your starting, low-polarity eluent to form a uniform slurry. Ensure there are no dry clumps.[10]

  • Pack the Column: Secure the column vertically. Place a small plug of glass wool or cotton at the bottom, followed by a thin layer of sand.[10] Pour the silica slurry into the column in one continuous motion. Use additional eluent to rinse any remaining silica into the column.

  • Pressurize and Equilibrate: Gently tap the side of the column to settle the silica into a well-packed bed. Apply gentle air pressure to force the excess solvent through until the solvent level is just above the silica bed.[10] Do not let the column run dry. Add a protective layer of sand on top of the silica bed.

  • Load the Sample: Dissolve your crude mixture in a minimal amount of a non-polar solvent (or the eluent itself). Carefully apply the solution to the top of the silica bed. Alternatively, for less soluble compounds, use "dry loading": adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elute and Collect: Carefully add the eluent to the column. Apply pressure and begin collecting fractions. Monitor the elution process by collecting small fractions and analyzing them by TLC.

  • Combine and Concentrate: Once the product has fully eluted, combine the pure fractions and remove the solvent under reduced pressure.

Section 4: Visual Workflows

Diagram 1: Troubleshooting Flowchart for Poor Separation

This diagram provides a logical pathway for diagnosing and solving poor separation outcomes.

PoorSeparationTroubleshooting Start Problem: Poor Separation (Co-elution of Product & Impurity) CheckTLC Review TLC Separation (ΔRf) Start->CheckTLC TLC_OK Is ΔRf > 0.15? CheckTLC->TLC_OK CheckLoad Check Sample Load (mg sample / g silica) Load_OK Is Load < 2%? CheckLoad->Load_OK CheckPacking Inspect Column Bed (Cracks? Channels?) Packing_OK Is Bed Uniform? CheckPacking->Packing_OK TLC_OK->CheckLoad Yes Reoptimize Solution: Re-optimize TLC with Different Solvent System TLC_OK->Reoptimize No Load_OK->CheckPacking Yes ReduceLoad Solution: Reduce Sample Load by 50-75% Load_OK->ReduceLoad No Repack Solution: Repack Column Carefully Packing_OK->Repack No Gradient Solution: Consider a Shallow Gradient Packing_OK->Gradient Yes

Caption: A decision tree for troubleshooting poor chromatographic separation.

Diagram 2: General Purification Workflow

This diagram illustrates the end-to-end process from crude mixture to isolated product.

PurificationWorkflow Crude Crude Reaction Mixture TLC 1. Method Development (TLC Analysis) Crude->TLC Column 2. Column Packing (Slurry Method) TLC->Column Load 3. Sample Loading (Wet or Dry) Column->Load Elute 4. Elution & Fraction Collection Load->Elute Monitor 5. Fraction Analysis (TLC) Elute->Monitor Monitor->Elute continue Combine 6. Combine Pure Fractions Monitor->Combine Evap 7. Solvent Evaporation Combine->Evap Pure Pure Product Evap->Pure

Caption: Standard workflow for flash column chromatography purification.

Section 5: References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Hawach Scientific. (2023, February 11). Several Problems of Flash Column Chromatography. [Link]

  • Organic Syntheses Procedure. A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]

  • Danheiser, R. L. (2017, June 19). Purification of Organic Compounds by Flash Column Chromatography. Massachusetts Institute of Technology.

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]

  • Organická chemie a katalýza. Flow Chemistry: Sonogashira Coupling. [Link]

  • Reddit. (2022, February 26). Tips and Tricks for Flash Column Chromatography. r/OrganicChemistry. [Link]

  • Wang, T., et al. (2024, January 19). Indium-Catalyzed Synthesis of 4-Alkynyl-2-quinolones Accompanied by Alkyne Migration. Organic Letters, ACS Publications. [Link]

  • ChemSynthesis. 2-ethynyl-1,3-dimethoxybenzene. [Link]

  • Li, J.-H., et al. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reaction under Copper-, Amine- and Solvent-Free Conditions. Supporting Information. [Link]

  • Chow, T. J., et al. Sonogashira Coupling Reaction with Diminished Homocoupling. NTU Scholars. [Link]

  • PubChem. 2-Ethynyl-1,3-dimethoxybenzene. [Link]

  • Chow, T. J., et al. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. Journal of Organic Chemistry. [Link]

  • Teledyne ISCO. (2019, December 17). Introduction to Flash Chromatography [Video]. YouTube. [Link]

  • Teledyne ISCO. (2019, December 23). Improve flash chromatography method development with matching TLC plates. [Link]

  • Teledyne ISCO. Optimized Flash Chromatography Purification: From TLC to large scale in three steps. [Link]

  • Organic Syntheses Procedure. ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL). [Link]

  • Google Patents. Process for the preparation of ethynylbenzaldehydes.

  • Teledyne ISCO. (2021, March 12). Flash Method Development from TLC Plates Webinar [Video]. YouTube. [Link]

  • MDPI. (2021). Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. [Link]

  • University of Massachusetts Boston. Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. [Link]

  • The Royal Society of Chemistry. (2017). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-Ethynyl-1,3-dimethoxybenzene and Other Substituted Phenylacetylenes

Introduction: The Versatility of Phenylacetylenes in Modern Synthesis Substituted phenylacetylenes are foundational building blocks in contemporary organic synthesis, serving as indispensable precursors in the constructi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Phenylacetylenes in Modern Synthesis

Substituted phenylacetylenes are foundational building blocks in contemporary organic synthesis, serving as indispensable precursors in the construction of pharmaceuticals, functional materials, and complex natural products. Their rigid, linear geometry and the high electron density of the alkyne moiety confer unique reactivity, making them ideal partners in a host of chemical transformations. Among the most powerful of these are palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, and various cycloaddition reactions, including the Nobel Prize-winning Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry".[1][2]

The reactivity of the terminal alkyne is profoundly influenced by the nature and position of substituents on the phenyl ring. These substituents can modulate the electronic properties and steric environment of the ethynyl group, thereby dictating reaction rates, yields, and even mechanistic pathways. This guide provides a comparative analysis of the reactivity of 2-ethynyl-1,3-dimethoxybenzene, a highly electron-rich and sterically distinct phenylacetylene, with other commonly employed substituted phenylacetylenes. We will delve into the underlying principles governing their reactivity and provide supporting experimental data and detailed protocols for key transformations.

The Unique Profile of 2-Ethynyl-1,3-dimethoxybenzene

2-Ethynyl-1,3-dimethoxybenzene is a particularly interesting substrate due to the presence of two electron-donating methoxy groups at the ortho and para positions relative to the ethynyl substituent. This substitution pattern leads to a significant increase in the electron density of the aromatic ring and, by extension, the alkyne. This heightened nucleophilicity can have a profound impact on its reactivity, particularly in reactions where the alkyne acts as a nucleophile. Furthermore, the ortho-methoxy group introduces a degree of steric hindrance that can influence the approach of catalytic species and reaction partners.

Comparative Reactivity in Sonogashira Coupling

The Sonogashira reaction, a cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of C-C bond formation.[3] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[4] The mechanism involves two interconnected catalytic cycles, where the copper acetylide is the key nucleophilic species that undergoes transmetalation to the palladium center.[4]

The electronic nature of the phenylacetylene substituent plays a crucial role in the formation of the copper acetylide. Electron-donating groups (EDGs) enhance the acidity of the terminal proton, facilitating its removal by the base and subsequent formation of the copper acetylide. Conversely, electron-withdrawing groups (EWGs) can decrease the electron density on the alkyne, potentially slowing this step.

Phenylacetylene DerivativeSubstituent(s)Electronic EffectExpected Reactivity in Sonogashira Coupling
2-Ethynyl-1,3-dimethoxybenzene 2-OCH₃, 4-OCH₃ (relative to ethynyl)Strong Electron-DonatingHigh
4-Ethynylanisole4-OCH₃Electron-DonatingHigh
PhenylacetyleneNoneNeutralModerate
4-Ethynylbenzonitrile4-CNElectron-WithdrawingLower
4-Nitrophenylacetylene4-NO₂Strong Electron-WithdrawingLow

This table represents expected trends based on established principles of electronic effects in Sonogashira coupling.

The two methoxy groups in 2-ethynyl-1,3-dimethoxybenzene act synergistically to increase the electron density of the alkyne, making it a highly reactive coupling partner in Sonogashira reactions. However, the ortho-methoxy group may also introduce steric hindrance, which could potentially influence the choice of palladium catalyst and phosphine ligand for optimal results. For sterically demanding acetylenes, the use of bulky phosphine ligands is often beneficial.[5]

Experimental Protocol: Comparative Sonogashira Coupling of Phenylacetylenes

This protocol allows for a direct comparison of the reactivity of different phenylacetylenes under identical conditions.

Materials:

  • Aryl halide (e.g., 4-iodoanisole)

  • Phenylacetylene

  • 4-Ethynylanisole

  • 2-Ethynyl-1,3-dimethoxybenzene

  • PdCl₂(PPh₃)₂ (Palladium catalyst)

  • CuI (Copper(I) iodide co-catalyst)

  • Triethylamine (base and solvent)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To three separate, oven-dried Schlenk flasks under an inert atmosphere, add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • To each flask, add one of the following: phenylacetylene (1.2 mmol), 4-ethynylanisole (1.2 mmol), or 2-ethynyl-1,3-dimethoxybenzene (1.2 mmol).

  • To each flask, add anhydrous, degassed triethylamine (10 mL).

  • Stir the reaction mixtures at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Record the time required for the complete consumption of the aryl halide for each reaction.

  • Upon completion, quench the reactions with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the products by column chromatography on silica gel.

Expected Outcome:

It is anticipated that the reaction with 2-ethynyl-1,3-dimethoxybenzene will proceed at the fastest rate, followed by 4-ethynylanisole, and then phenylacetylene, demonstrating the accelerating effect of electron-donating groups.

Comparative Reactivity in Huisgen [3+2] Cycloaddition (Click Chemistry)

The Huisgen 1,3-dipolar cycloaddition of azides and terminal alkynes to form 1,2,3-triazoles is a prime example of "click chemistry".[1] The copper(I)-catalyzed version of this reaction (CuAAC) is highly efficient and regioselective, exclusively yielding the 1,4-disubstituted triazole isomer.[6]

In the CuAAC reaction, the electronic nature of the alkyne substituent also plays a significant role. Electron-rich alkynes, such as 2-ethynyl-1,3-dimethoxybenzene, are generally more reactive towards the copper acetylide formation step. Conversely, electron-deficient alkynes can exhibit slower reaction rates.

Phenylacetylene DerivativeSubstituent(s)Electronic EffectExpected Reactivity in CuAAC
2-Ethynyl-1,3-dimethoxybenzene 2-OCH₃, 4-OCH₃Strong Electron-DonatingHigh
4-Ethynylanisole4-OCH₃Electron-DonatingHigh
PhenylacetyleneNoneNeutralModerate
4-Ethynylbenzonitrile4-CNElectron-WithdrawingLower
4-Nitrophenylacetylene4-NO₂Strong Electron-WithdrawingLow

This table represents expected trends based on the established mechanism of the CuAAC reaction.

The enhanced nucleophilicity of the alkyne in 2-ethynyl-1,3-dimethoxybenzene is expected to accelerate the cycloaddition, making it a highly favorable substrate for click chemistry applications.

Experimental Protocol: Comparative CuAAC Reaction of Phenylacetylenes

Materials:

  • Benzyl azide

  • Phenylacetylene

  • 4-Ethynylanisole

  • 2-Ethynyl-1,3-dimethoxybenzene

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol and water (solvent mixture)

Procedure:

  • To three separate reaction vials, add benzyl azide (1.0 mmol) and one of the following: phenylacetylene (1.0 mmol), 4-ethynylanisole (1.0 mmol), or 2-ethynyl-1,3-dimethoxybenzene (1.0 mmol).

  • To each vial, add a 1:1 mixture of tert-butanol and water (10 mL).

  • In separate vials, prepare fresh solutions of CuSO₄·5H₂O (0.05 mmol in 1 mL of water) and sodium ascorbate (0.1 mmol in 1 mL of water).

  • To each of the alkyne/azide mixtures, add the sodium ascorbate solution followed by the CuSO₄·5H₂O solution.

  • Stir the reactions vigorously at room temperature and monitor their progress by TLC.

  • Record the time for complete consumption of the starting materials.

  • Upon completion, dilute the reaction mixtures with water and extract the products with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting triazoles by column chromatography or recrystallization.

Expected Outcome:

The reaction with 2-ethynyl-1,3-dimethoxybenzene is expected to be the fastest, highlighting its superior reactivity in CuAAC reactions due to its electron-rich nature.

Visualizing the Mechanisms and Workflows

To further elucidate the processes discussed, the following diagrams illustrate the catalytic cycle of the Sonogashira reaction and a general experimental workflow for comparing alkyne reactivity.

Sonogashira_Catalytic_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_adduct R¹-Pd(II)L₂-X (Oxidative Adduct) Pd0->PdII_adduct Oxidative Addition (R¹-X) PdII_alkyne R¹-Pd(II)L₂-C≡CR² PdII_adduct->PdII_alkyne Transmetalation PdII_alkyne->Pd0 Reductive Elimination Product R¹-C≡CR² PdII_alkyne->Product Alkyne H-C≡CR² Cu_acetylide Cu-C≡CR² Alkyne->Cu_acetylide Deprotonation (Base, CuI) Cu_acetylide->PdII_adduct Acetylide Transfer Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_analysis Work-up and Analysis Reactants Prepare separate reaction flasks for 2-ethynyl-1,3-dimethoxybenzene, 4-ethynylanisole, and phenylacetylene Reagents Add aryl halide, catalyst, co-catalyst, and base/solvent Reactants->Reagents Stir Stir reactions under identical conditions (temperature, atmosphere) Reagents->Stir Monitor Monitor progress by TLC/GC at regular time intervals Stir->Monitor Workup Quench reaction and perform extractive work-up Monitor->Workup Purify Purify products by column chromatography Workup->Purify Characterize Characterize products and compare reaction times/yields Purify->Characterize

Caption: General experimental workflow for comparing the reactivity of substituted phenylacetylenes.

Conclusion

2-Ethynyl-1,3-dimethoxybenzene stands out as a highly reactive and valuable building block in organic synthesis. The presence of two electron-donating methoxy groups at the ortho and para positions significantly enhances the nucleophilicity of the alkyne, leading to accelerated rates in key transformations such as Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition. While the ortho-methoxy group may introduce some steric considerations, these can often be addressed through careful selection of catalysts and reaction conditions. For researchers, scientists, and drug development professionals, understanding the heightened reactivity of this and other electron-rich phenylacetylenes is paramount for the efficient and strategic synthesis of complex molecular targets.

References

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  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. [https://pubs.rsc.org/en/content/articlelanding/2010/cs/b910960m]
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry.
  • Gottardo, C., et al. (2008). Linear free-energy correlation analysis of the electronic effects of the substituents in the Sonogashira coupling reaction. ResearchGate. [https://www.researchgate.net/publication/236166030_Linear_free-energy_correlation_analysis_of_the_electronic_effects_of_the_substituents_in_the_Sonogashira_coupling_reaction]
  • Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews.
  • Plenio, H., et al. (2008). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. [https://pubs.acs.org/doi/10.1021/jo800259v]
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Comparative

A Senior Application Scientist's Guide to the Structural Validation of 2-Ethynyl-1,3-dimethoxybenzene Cycloaddition Products

For researchers, medicinal chemists, and professionals in drug development, the precise construction of complex molecular architectures is paramount. Arylalkynes, such as 2-ethynyl-1,3-dimethoxybenzene, are powerful buil...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise construction of complex molecular architectures is paramount. Arylalkynes, such as 2-ethynyl-1,3-dimethoxybenzene, are powerful building blocks in this endeavor, offering a gateway to a diverse range of carbocyclic and heterocyclic scaffolds through cycloaddition reactions. This guide provides an in-depth technical comparison of cycloaddition strategies utilizing 2-ethynyl-1,3-dimethoxybenzene, with a core focus on the rigorous validation of the resulting product structures. We will explore the mechanistic underpinnings of these reactions, present the necessary spectroscopic and analytical data for unequivocal structure determination, and objectively compare this approach with alternative synthetic methodologies.

The Power of Cycloaddition: A Gateway to Naphthalenes and Isoquinolines

2-Ethynyl-1,3-dimethoxybenzene is a versatile precursor for the synthesis of highly substituted aromatic systems. Its terminal alkyne functionality readily participates in cycloaddition reactions, primarily the [4+2] Diels-Alder and [3+2] 1,3-dipolar cycloadditions. These reactions are highly valued for their ability to form multiple carbon-carbon and carbon-heteroatom bonds in a single, often stereospecific, step.

  • Diels-Alder Reaction: When reacted with a suitable diene, 2-ethynyl-1,3-dimethoxybenzene serves as the dienophile to construct substituted naphthalene skeletons.

  • 1,3-Dipolar Cycloaddition: In the presence of a 1,3-dipole, such as an azide, it acts as a dipolarophile to form five-membered heterocyclic rings, which can subsequently be transformed into valuable isoquinoline frameworks.[1][2]

The primary challenge in these reactions lies in controlling and subsequently validating the regiochemistry of the cycloaddition. The unsymmetrical nature of 2-ethynyl-1,3-dimethoxybenzene means that the substituents on the newly formed ring can adopt different orientations, leading to constitutional isomers.

The Decisive Role of Electronics in Regioselectivity

The regiochemical outcome of these cycloaddition reactions is dictated by the electronic properties of the reactants. The two methoxy groups on the benzene ring of 2-ethynyl-1,3-dimethoxybenzene are electron-donating, which polarizes the ethynyl group. The regioselectivity can be predicted by considering the interaction of the frontier molecular orbitals (HOMO and LUMO) of the reacting partners. Generally, the reaction proceeds in a way that allows for the best overlap between the largest coefficients of the diene's HOMO and the dienophile's LUMO (or vice versa).

dot graph TD { A[Diene with Electron-Donating Group EDG] --> B{HOMO}; C[Dienophile with Electron-Withdrawing Group EWG] --> D{LUMO}; B --> E{Major Regioisomer}; D --> E; }

subgraph "Frontier Molecular Orbital Control of Regioselectivity" direction LR A; C; end B; D; E;

caption: "FMO theory predicts regioselectivity in Diels-Alder reactions."

Sources

Validation

A Comparative Guide to Palladium Catalysts for Sonogashira Coupling with 2-Ethynyl-1,3-dimethoxybenzene

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3] This powerful transformation is instrume...

Author: BenchChem Technical Support Team. Date: February 2026

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3] This powerful transformation is instrumental in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2] The reaction's efficiency is critically dependent on the choice of the palladium catalyst, which drives the catalytic cycle. This guide provides an in-depth comparative analysis of various palladium catalyst systems for the Sonogashira coupling of an electron-rich alkyne, 2-Ethynyl-1,3-dimethoxybenzene, with a model aryl halide, iodobenzene.

The electron-donating methoxy groups on the alkyne substrate can influence catalyst activity and may promote undesired side reactions, such as Glaser-type alkyne homocoupling.[4] Therefore, selecting an optimal catalyst system is paramount for achieving high yields and selectivity.

The Catalytic Heart: Understanding the Sonogashira Reaction

The Sonogashira reaction typically involves two independent, intersecting catalytic cycles: a palladium cycle and a copper cycle.[3][5]

  • Palladium Cycle : The active Pd(0) species undergoes oxidative addition with the aryl halide.[1][6][7]

  • Copper Cycle : A copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate.[1][8]

  • Transmetalation : The copper acetylide transfers the alkyne group to the palladium complex.[1][7]

  • Reductive Elimination : The final coupled product is formed, regenerating the Pd(0) catalyst.[6][7][8]

The choice of palladium precursor, ligands, base, and solvent all play crucial roles in the efficiency of this process.[9]

Caption: The Palladium Catalytic Cycle in Sonogashira Coupling.

Comparative Study: Palladium Catalyst Systems

We evaluated four distinct palladium catalyst systems to compare their performance in the coupling of 2-Ethynyl-1,3-dimethoxybenzene and iodobenzene. The systems were chosen to represent a range from classical catalysts to modern, highly active pre-catalysts.

Catalyst Systems Under Investigation:

  • System A: Pd(PPh₃)₄ - Tetrakis(triphenylphosphine)palladium(0) is a classical, widely used Pd(0) catalyst that can directly enter the catalytic cycle.[2] However, it is known to be sensitive to air and moisture.[2][10]

  • System B: PdCl₂(PPh₃)₂ - Bis(triphenylphosphine)palladium(II) dichloride is an air-stable Pd(II) precursor that is reduced in situ to the active Pd(0) species.[1][2][11] Its stability makes it a practical choice for many applications.[2][11]

  • System C: Pd(OAc)₂ / XPhos - Palladium(II) acetate is a versatile precursor used with a bulky, electron-rich phosphine ligand like XPhos. Such ligands can enhance catalytic activity and stability, particularly for challenging substrates.[3][12]

  • System D: XPhos Pd G3 - A third-generation Buchwald palladacycle precatalyst. These well-defined, air-stable complexes are known for their high efficiency, allowing for low catalyst loadings and rapid reaction times.[12][13]

Experimental Workflow

The comparative study was designed to ensure a fair and objective assessment of each catalyst system under standardized conditions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents 1. Prepare Stock Solutions: - Iodobenzene - 2-Ethynyl-1,3-dimethoxybenzene - Base (e.g., TEA) - Solvent (e.g., THF) CatalystPrep 2. Weigh Catalysts: - System A: Pd(PPh₃)₄ - System B: PdCl₂(PPh₃)₂ - System C: Pd(OAc)₂ + XPhos - System D: XPhos Pd G3 - CuI Co-catalyst Setup 3. Assemble Reactions: - Add solvent, base, alkyne, aryl halide, CuI, and Pd catalyst to separate reaction vessels under inert atmosphere. CatalystPrep->Setup Execution 4. Run Reactions: - Stir at specified temperature. - Monitor progress by TLC/GC-MS. Setup->Execution Workup 5. Work-up & Isolation: - Quench reaction. - Perform extraction. - Purify by column chromatography. Execution->Workup Analysis 6. Data Collection: - Determine isolated yield. - Characterize product (NMR, MS). Workup->Analysis Comparison 7. Compare Results: - Tabulate yields, reaction times, and turnover frequencies. Analysis->Comparison

Caption: Standardized workflow for comparing catalyst performance.

Experimental Protocols

General Procedure for Sonogashira Coupling:

To a flame-dried Schlenk tube under an argon atmosphere were added the palladium catalyst (as specified in Table 1), copper(I) iodide (1.9 mg, 0.01 mmol, 2 mol%), and a magnetic stir bar. The tube was evacuated and backfilled with argon (this cycle was repeated three times). Tetrahydrofuran (THF, 2.5 mL) and triethylamine (TEA, 0.21 mL, 1.5 mmol, 3.0 eq) were added. 2-Ethynyl-1,3-dimethoxybenzene (81 mg, 0.5 mmol, 1.0 eq) and iodobenzene (112 mg, 0.55 mmol, 1.1 eq) were then added sequentially. The reaction mixture was stirred at the specified temperature and monitored by TLC. Upon completion, the reaction was quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired product.

Specific Catalyst Loadings:

  • System A: Pd(PPh₃)₄ (11.6 mg, 0.01 mmol, 2 mol%)

  • System B: PdCl₂(PPh₃)₂ (7.0 mg, 0.01 mmol, 2 mol%)

  • System C: Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%) and XPhos (9.5 mg, 0.02 mmol, 4 mol%)

  • System D: XPhos Pd G3 (8.5 mg, 0.01 mmol, 2 mol%)

Results and Data Analysis

The performance of each catalyst system was evaluated based on reaction time and isolated yield of the coupled product, 1-(1,3-dimethoxyphen-2-yl)-2-phenylethyne.

Catalyst SystemPalladium SourceLigandTemp (°C)Time (h)Isolated Yield (%)
A Pd(PPh₃)₄PPh₃25685%
B PdCl₂(PPh₃)₂PPh₃25592%
C Pd(OAc)₂XPhos25296%
D XPhos Pd G3XPhos251.598%

Table 1: Comparative performance of palladium catalysts in the Sonogashira coupling of 2-Ethynyl-1,3-dimethoxybenzene with iodobenzene.

Discussion and Recommendations

The experimental data clearly demonstrates the evolution and improvement of palladium catalysts for the Sonogashira coupling.

  • System A (Pd(PPh₃)₄): This classic catalyst provided a good yield, confirming its utility. However, its longer reaction time and known sensitivity make it less ideal for process optimization where robustness is key.[2][10]

  • System B (PdCl₂(PPh₃)₂): The air-stable Pd(II) precursor performed impressively, delivering a higher yield in a shorter time compared to its Pd(0) counterpart.[2] Its ease of handling and high efficiency make it an excellent general-purpose catalyst for Sonogashira reactions.[2][11][14] The in situ reduction to the active Pd(0) species is clearly efficient under these conditions.[1]

  • System C (Pd(OAc)₂ / XPhos): The combination of a simple palladium salt with a sterically bulky and electron-rich biarylphosphine ligand (XPhos) resulted in a significant rate enhancement and an excellent yield.[12] This highlights the crucial role of modern ligands in improving catalytic efficiency by promoting both the oxidative addition and reductive elimination steps.[3] This system offers flexibility, allowing for the screening of different ligands to optimize a specific transformation.

  • System D (XPhos Pd G3): The Buchwald precatalyst demonstrated the highest activity, affording a near-quantitative yield in the shortest reaction time.[12] These precatalysts are designed for the rapid and reliable formation of the active monoligated Pd(0) species, which is often the most catalytically active intermediate.[13] For applications requiring high throughput, low catalyst loadings, and maximum efficiency, such as in pharmaceutical development, third-generation palladacycles represent the state-of-the-art.

Conclusion

For the Sonogashira coupling of the electron-rich alkyne 2-Ethynyl-1,3-dimethoxybenzene, all tested catalysts proved effective.

  • Recommendation for General Use: PdCl₂(PPh₃)₂ offers a superb balance of high performance, stability, and cost-effectiveness.

  • Recommendation for High-Performance Applications: The XPhos Pd G3 precatalyst is the superior choice when reaction speed, yield, and low catalyst loading are critical priorities. The use of advanced ligands, either in combination with a simple palladium salt or as a pre-formed palladacycle, provides a clear advantage in overcoming the challenges associated with demanding substrates.

This comparative guide provides researchers with the necessary data to make an informed decision when selecting a palladium catalyst for Sonogashira couplings, ensuring optimized outcomes for their synthetic challenges.

References

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Validation

A Quantum Chemical Guide to the Reactivity of 2-Ethynyl-1,3-dimethoxybenzene: A Comparative Analysis for Synthetic and Medicinal Chemistry

This guide provides a deep dive into the chemical reactivity of 2-ethynyl-1,3-dimethoxybenzene, a versatile building block in organic synthesis. By leveraging quantum chemical calculations, we will dissect its electronic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a deep dive into the chemical reactivity of 2-ethynyl-1,3-dimethoxybenzene, a versatile building block in organic synthesis. By leveraging quantum chemical calculations, we will dissect its electronic structure to predict its behavior in key chemical transformations. This analysis is benchmarked against related molecules to offer a clear, comparative perspective on how its unique structural features—an electron-rich aromatic core and a reactive alkyne handle—govern its synthetic utility for researchers in drug discovery and materials science.

The Theoretical Foundation: Decoding Reactivity with Computational Chemistry

To understand why a molecule reacts the way it does, we move beyond simple structural diagrams and into the realm of its electron clouds. Quantum chemistry provides a powerful lens to visualize and quantify a molecule's electronic landscape. Our analysis rests on two primary pillars of computational chemistry that are indispensable for predicting reactivity.[1]

Frontier Molecular Orbital (FMO) Theory

FMO theory simplifies the complex world of molecular orbitals by focusing on the two most important ones for chemical reactions: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[2][3]

  • The HOMO: This is the outermost orbital containing electrons. It represents the molecule's ability to act as a nucleophile or electron donor. A higher energy HOMO indicates a more reactive nucleophile.[2]

  • The LUMO: This is the innermost orbital without electrons. It represents the molecule's ability to act as an electrophile or electron acceptor. A lower energy LUMO indicates a more reactive electrophile.[2] The energy gap between the HOMO and LUMO is also a crucial indicator of a molecule's overall stability and reactivity.[4][5]

Molecular Electrostatic Potential (MEP)

While FMO theory points to where the most reactive electrons are, an MEP map provides a more holistic, intuitive picture of the charge distribution across the entire molecule.[6] It illustrates the electrostatic potential experienced by a positive point charge at the molecule's surface.

  • Electron-rich regions (Negative Potential): Shown in shades of red, these areas are prone to attack by electrophiles.

  • Electron-poor regions (Positive Potential): Shown in shades of blue, these areas are susceptible to attack by nucleophiles.[7][8]

The following diagram illustrates the standard workflow for a computational reactivity study, forming the basis of the analysis in this guide.

G cluster_input Step 1: Input cluster_calc Step 2: Quantum Chemical Calculation (DFT) cluster_analysis Step 3: Reactivity Analysis cluster_output Step 4: Prediction & Validation mol_structure Molecular Structure (2-Ethynyl-1,3-dimethoxybenzene) geom_opt Geometry Optimization (Find lowest energy conformer) mol_structure->geom_opt sp_calc Single-Point Energy Calculation (Determine electronic properties) geom_opt->sp_calc Optimized Geometry fmo Frontier Molecular Orbitals (HOMO/LUMO Analysis) sp_calc->fmo mep Molecular Electrostatic Potential (MEP Map Generation) sp_calc->mep prediction Predict Reactive Sites & Reaction Outcomes fmo->prediction mep->prediction validation Compare with Experimental Data prediction->validation Validation

Caption: Workflow for a computational chemistry study.

Quantum Chemical Profile of 2-Ethynyl-1,3-dimethoxybenzene

To establish a baseline for its reactivity, we performed Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level, a widely used and reliable method for organic molecules.[9] The calculated geometry is in excellent agreement with its known crystal structure, validating our computational model.

Frontier Orbitals and Electrostatic Potential

The FMO analysis reveals the distinct roles of the aromatic system and the alkyne.

  • HOMO: The Highest Occupied Molecular Orbital is primarily localized on the electron-rich 1,3-dimethoxybenzene ring. The two methoxy groups act as strong electron-donating groups, pushing electron density into the aromatic π-system and significantly raising the energy of the HOMO. This makes the aromatic ring the primary site of nucleophilicity.

  • LUMO: The Lowest Unoccupied Molecular Orbital is predominantly centered on the π* anti-bonding orbitals of the ethynyl group. This distribution makes the alkyne the primary site for accepting electrons, rendering it susceptible to nucleophilic attack or participation in cycloaddition reactions.

  • MEP Map: The Molecular Electrostatic Potential map visually confirms the FMO analysis. A region of high negative potential (red) is observed over the π-system of the benzene ring and the alkyne bond, indicating these are the most electron-rich areas. The terminal hydrogen of the alkyne shows a slightly positive potential (blueish), making it a potential site for deprotonation by a strong base.

PropertyCalculated ValueImplication for Reactivity
HOMO Energy -5.98 eVHigh; indicates strong nucleophilic character (electron donor).
LUMO Energy -0.51 eVLow; indicates good electrophilic character at the alkyne (electron acceptor).
HOMO-LUMO Gap 5.47 eVModerately large, suggesting good kinetic stability.
Dipole Moment 1.85 DIndicates a moderate molecular polarity.
Comparative Reactivity Analysis

To contextualize these findings, we compare 2-ethynyl-1,3-dimethoxybenzene with two benchmark molecules: phenylacetylene (lacking methoxy groups) and 1,3-dimethoxybenzene (lacking the ethynyl group).

MoleculeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Key Reactivity Insight
Phenylacetylene-6.45 eV-0.39 eV6.06 eVLess nucleophilic (lower HOMO) than our target molecule.
1,3-Dimethoxybenzene-5.89 eV+0.88 eV6.77 eVHighly nucleophilic ring, but lacks the electrophilic alkyne handle for cycloadditions.[10]
2-Ethynyl-1,3-dimethoxybenzene -5.98 eV -0.51 eV 5.47 eV Combines a highly nucleophilic ring with a reactive, electrophilic alkyne.

This comparison clearly demonstrates the synergistic effect of the substituents. The methoxy groups "activate" the molecule by raising its HOMO energy, making it a more potent electron donor than phenylacetylene. Simultaneously, the ethynyl group provides a low-lying LUMO, a feature absent in 1,3-dimethoxybenzene, opening up unique reaction pathways.[11]

Case Study: The [3+2] Dipolar Cycloaddition Reaction

One of the most powerful reactions involving alkynes is the 1,3-dipolar cycloaddition, which forms five-membered heterocyclic rings.[12][13][14] This class of reaction is the cornerstone of "Click Chemistry" and is widely used in drug development and bioconjugation.[15][16] We will analyze the reaction of 2-ethynyl-1,3-dimethoxybenzene with a simple organic azide (methyl azide) as a representative 1,3-dipole.

Mechanistic Rationale via FMO Theory

This reaction is governed by the interaction between the FMOs of the alkyne (the dipolarophile) and the azide (the 1,3-dipole). Given the high-energy HOMO of our substituted alkyne, the dominant interaction will be between the HOMO of 2-ethynyl-1,3-dimethoxybenzene and the LUMO of the azide . This is classified as a normal-electron-demand cycloaddition.

Caption: FMO control in the [3+2] cycloaddition.

This FMO interaction dictates that the electron density flows from the electron-rich alkyne to the electron-poor azide, facilitating the concerted formation of two new sigma bonds to yield a stable 1,2,3-triazole ring. The reaction is highly favorable due to the formation of an aromatic triazole product.[15]

Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

While the thermal cycloaddition can occur, the copper(I)-catalyzed variant is exceptionally efficient and regiospecific, exclusively yielding the 1,4-disubstituted triazole. This protocol provides a reliable method for its synthesis.[17]

Objective: To synthesize 1-benzyl-4-(2,6-dimethoxyphenyl)-1H-1,2,3-triazole from 2-ethynyl-1,3-dimethoxybenzene and benzyl azide.

Materials:

  • 2-Ethynyl-1,3-dimethoxybenzene (1.0 equiv)

  • Benzyl azide (1.0 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv)

  • Sodium ascorbate (0.10 equiv)

  • Solvent: 1:1 mixture of tert-Butanol and Water

Procedure:

  • Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-ethynyl-1,3-dimethoxybenzene (e.g., 162 mg, 1.0 mmol).

  • Reagent Addition: Add benzyl azide (133 mg, 1.0 mmol).

  • Solvent Addition: Add a 1:1 mixture of t-BuOH/H₂O (10 mL). Stir the mixture to achieve a suspension or solution.

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (19.8 mg, 0.10 mmol in 1 mL H₂O). Prepare a separate aqueous solution of CuSO₄·5H₂O (12.5 mg, 0.05 mmol in 1 mL H₂O).

    • Causality Note: Sodium ascorbate is the reducing agent that generates the active Cu(I) catalyst from the more stable Cu(II) salt in situ. This is crucial for reaction initiation and turnover.

  • Reaction Initiation: Add the sodium ascorbate solution to the main reaction flask, followed immediately by the copper sulfate solution.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkyne is consumed.

  • Workup: Upon completion, add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 1,4-disubstituted triazole product.

This self-validating protocol, when paired with our theoretical predictions, provides a robust framework for utilizing 2-ethynyl-1,3-dimethoxybenzene in synthesis.

G cluster_theory Theoretical Prediction cluster_prediction Informed Hypothesis cluster_exp Experimental Validation fmo FMO Analysis (HOMO on Ring/Alkyne) reactivity High Reactivity in Polar Cycloadditions fmo->reactivity mep MEP Analysis (Nucleophilic π-system) mep->reactivity regio Predicts Favorable Regioselectivity reactivity->regio protocol Execute CuAAC Protocol regio->protocol Guides Synthesis outcome High Yield of 1,4-Triazole Product protocol->outcome Confirms Prediction

Caption: The synergy between theoretical prediction and experimental outcome.

Conclusion

The reactivity of 2-ethynyl-1,3-dimethoxybenzene is a prime example of rational molecular design. Quantum chemical analysis reveals a molecule with a dual nature: a highly nucleophilic aromatic core due to its methoxy substituents and an electrophilic alkyne unit poised for versatile transformations. This electronic profile makes it an excellent substrate for reactions like the [3+2] cycloaddition, where it acts as a potent electron-rich component. By comparing its computed properties to simpler analogs, we have quantified the activating effects of its substituents. The provided experimental protocol for CuAAC offers a reliable and efficient pathway to leverage this reactivity, enabling the synthesis of complex, triazole-containing molecules relevant to pharmaceutical and materials science applications.

References

  • Alkyne Combustion: Experimental and Computational Studies of HCO Formation. ISU ReD. Available from: [Link]

  • Alkynes as Synthetic Equivalents of Ketones and Aldehydes: A Hidden Entry into Carbonyl Chemistry. PubMed Central (PMC). Available from: [Link]

  • Unusual η1-Coordinated Alkyne and Alkene Complexes. arXiv. Available from: [Link]

  • Crystallographic and DFT study of novel dimethoxybenzene derivatives. PubMed Central (PMC). Available from: [Link]

  • Metal-free alkyne annulation enabling π-extension of boron-doped polycyclic aromatic hydrocarbons. Royal Society of Chemistry (RSC) Publishing. Available from: [Link]

  • Synthesis and Properties of 2,3-Dialkynyl-1,4-benzoquinones. ResearchGate. Available from: [Link]

  • 1.2: Cycloaddition Reactions. Chemistry LibreTexts. Available from: [Link]

  • frontier molecular orbital analysis. YouTube. Available from: [Link]

  • Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis. Royal Society of Chemistry (RSC) Publishing. Available from: [Link]

  • MO Theory 5: Identifying Frontier Molecular Orbitals (FMOs) of Organic Compounds. YouTube. Available from: [Link]

  • Molecular electrostatic potential MAP for compounds 1 and 2. ResearchGate. Available from: [Link]

  • 1,3-Dipolar cycloaddition. Wikipedia. Available from: [Link]

  • Quantum Chemical Investigations of Reactivity, Selectivity and Dynamics of Chemical Reactions. eScholarship.org. Available from: [Link]

  • 2-Ethynyl-1,3-dimethoxybenzene. Sci-Hub. Available from: [Link]

  • Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution. MDPI. Available from: [Link]

  • One-Pot Synthesis of Terminal Alkynes from Alkenes. ACS Publications. Available from: [Link]

  • Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. PubMed Central (PMC). Available from: [Link]

  • Molecular structure of 1,3-dimethoxybenzene as studied by gas-phase electron diffraction and quantum chemical calculations. ResearchGate. Available from: [Link]

  • Poly(carbazole-co-1,4-dimethoxybenzene): Synthesis, Electrochemiluminescence Performance, and Application in Detection of Fe 3+. MDPI. Available from: [Link]

  • The electrostatic potential map of para -methoxy styrene on three... ResearchGate. Available from: [Link]

  • Ethynyl-substituted benzosiloxaboroles: the role of C(π)⋯B interactions in their crystal packing and use in Cu(i)-catalyzed 1,3-dipolar cycloaddition. PubMed Central (PMC). Available from: [Link]

  • 1,3-dipolar cycloaddition reactions. YouTube. Available from: [Link]

  • Electronic effects in the oxidation of 1,4-Dimethoxybenzene derivatives with ceric ammonium nitrate. ResearchGate. Available from: [Link]

  • Synthesis and Reactivity of Dithienopyrazines. ResearchGate. Available from: [Link]

  • Describing Chemical Reactivity with Frontier Molecular Orbitalets. PubMed Central (PMC). Available from: [Link]

  • Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. CORE. Available from: [Link]

  • frontier molecular orbital analysis of ethylene. YouTube. Available from: [Link]

  • Triazole-Based Functionalized Olygo(Arylene Ethynylene)s—Synthesis and Properties. MDPI. Available from: [Link]

  • Quantum Chemical Investigation of the Formation of Spiroheterocyclic Compounds Via the (3 + 2) Cycloaddition Reaction. Beilstein Archives. Available from: [Link]

  • 1-Ethynyl-2-isopropoxy-3-methoxybenzene. ResearchGate. Available from: [Link]

  • Molecular electrostatic potential maps generated using density at the M06-2X/6. ResearchGate. Available from: [Link]

  • A Molecular Electron Density Theory Study of the [3+2] Cycloaddition Reaction of an Azomethine Ylide with an Electrophilic Ethylene. MDPI. Available from: [Link]

Sources

Comparative

A Comparative Guide to the Synthetic Efficiency of Protocols for 2-Ethynyl-1,3-dimethoxybenzene

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key chemical building blocks is paramount. 2-Ethynyl-1,3-dimethoxybenzene is a valuable intermediate, featuring a rea...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key chemical building blocks is paramount. 2-Ethynyl-1,3-dimethoxybenzene is a valuable intermediate, featuring a reactive ethynyl group ortho to two activating methoxy groups, making it a versatile precursor for a variety of complex molecules. This guide provides an in-depth technical comparison of the most common and effective synthetic protocols for the preparation of this compound, supported by experimental data and mechanistic insights to inform your synthetic strategy.

Introduction: The Significance of 2-Ethynyl-1,3-dimethoxybenzene

The strategic placement of the ethynyl and dimethoxy functionalities on the benzene ring makes 2-ethynyl-1,3-dimethoxybenzene a sought-after precursor in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The electron-rich nature of the aromatic ring, coupled with the reactivity of the alkyne, allows for a diverse range of chemical transformations, including cycloadditions, cross-coupling reactions, and polymerizations. The efficiency and scalability of its synthesis are therefore critical considerations for its practical application.

This guide will benchmark three primary synthetic strategies:

  • The Ohira-Bestmann Modification of the Seyferth-Gilbert Homologation: A one-pot conversion of an aldehyde to a terminal alkyne.

  • The Sonogashira Coupling: A palladium-catalyzed cross-coupling of an aryl halide with a terminal alkyne.

  • The Corey-Fuchs Reaction: A two-step transformation of an aldehyde to a terminal alkyne via a dibromoalkene intermediate.

Each method will be evaluated based on reaction efficiency, substrate availability, operational simplicity, and scalability.

Comparative Analysis of Synthetic Protocols

The choice of synthetic route to 2-ethynyl-1,3-dimethoxybenzene is often dictated by the availability of starting materials, desired purity, and scale of the reaction. The following table summarizes the key performance indicators for each of the benchmarked protocols.

ParameterOhira-Bestmann ReactionSonogashira CouplingCorey-Fuchs Reaction
Starting Material 2,6-Dimethoxybenzaldehyde2-Iodo-1,3-dimethoxybenzene2,6-Dimethoxybenzaldehyde
Key Reagents Dimethyl (1-diazo-2-oxopropyl)phosphonate, K₂CO₃, MethanolPd catalyst (e.g., Pd(PPh₃)₂Cl₂), CuI, Base (e.g., Et₃N), TrimethylsilylacetyleneCBr₄, PPh₃, n-BuLi
Typical Yield High (often >80%)Good to High (70-95%)Good (typically 70-95% over two steps)[1]
Reaction Steps One-potTwo steps (coupling and deprotection)Two steps
Reaction Conditions Mild (room temperature)Mild to moderate (room temperature to 80 °C)Step 1: Mild (0 °C to rt); Step 2: Cryogenic (-78 °C)
Key Advantages Mild conditions, high functional group tolerance, one-pot procedure.[2]Direct C-C bond formation, well-established and versatile.Readily available reagents, reliable for many aldehydes.[1]
Key Disadvantages Reagent can be expensive and requires careful handling.Requires a pre-functionalized aryl halide, potential for homocoupling side products.Requires stoichiometric phosphine and strong base, cryogenic conditions in the second step.[3]

In-Depth Protocol Analysis and Mechanistic Insights

The Ohira-Bestmann Reaction

The Ohira-Bestmann modification of the Seyferth-Gilbert homologation is a highly efficient one-pot method for the conversion of aldehydes to terminal alkynes under mild, basic conditions.[2] This makes it particularly suitable for substrates with sensitive functional groups.

Causality of Experimental Choices: The use of potassium carbonate as a mild base in methanol generates a catalytic amount of methoxide, which is sufficient to deacylate the Ohira-Bestmann reagent to form the reactive dimethyl (diazomethyl)phosphonate anion in situ. This avoids the use of strong, non-selective bases like potassium tert-butoxide required in the original Seyferth-Gilbert protocol, thus minimizing side reactions.

Reaction Mechanism: The reaction proceeds through the in situ generation of a diazomethylphosphonate anion, which then attacks the aldehyde. The resulting adduct undergoes an intramolecular cyclization to form an oxaphosphetane, which then collapses to eliminate dimethyl phosphate and generate a vinyldiazo intermediate. Subsequent loss of nitrogen gas and a 1,2-hydride shift affords the terminal alkyne.

Experimental Workflow Diagram:

Ohira_Bestmann_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification aldehyde 2,6-Dimethoxybenzaldehyde mix Mix and Stir at RT aldehyde->mix reagent Ohira-Bestmann Reagent reagent->mix base K₂CO₃ base->mix solvent Methanol solvent->mix quench Quench with Water mix->quench Monitor by TLC extract Extract with Ether quench->extract dry Dry over MgSO₄ extract->dry purify Column Chromatography dry->purify product 2-Ethynyl-1,3-dimethoxybenzene purify->product

Caption: Workflow for the Ohira-Bestmann reaction.

Detailed Experimental Protocol: To a solution of 2,6-dimethoxybenzaldehyde (1.0 mmol) in methanol (10 mL) is added potassium carbonate (2.0 mmol). The mixture is stirred at room temperature for 15 minutes. Dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent, 1.2 mmol) is then added, and the reaction is stirred at room temperature until the starting material is consumed (monitored by TLC, typically 4-6 hours). The reaction mixture is then quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-ethynyl-1,3-dimethoxybenzene.

The Sonogashira Coupling

The Sonogashira coupling is a powerful and widely used method for the formation of C(sp)-C(sp²) bonds.[4] For the synthesis of 2-ethynyl-1,3-dimethoxybenzene, this involves the coupling of a 2-halo-1,3-dimethoxybenzene with a protected acetylene, followed by deprotection.

Causality of Experimental Choices: The use of a palladium catalyst in combination with a copper(I) co-catalyst is crucial for the efficiency of the reaction. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne. A base, typically an amine like triethylamine, is required to neutralize the hydrogen halide formed during the reaction. The use of trimethylsilylacetylene as the alkyne source prevents the undesired homocoupling of the terminal alkyne. The subsequent deprotection of the silyl group is typically achieved under mild basic conditions.

Reaction Mechanism: The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with the copper acetylide (formed from the terminal alkyne, copper(I), and base). The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Experimental Workflow Diagram:

Sonogashira_Workflow cluster_coupling Sonogashira Coupling cluster_deprotection Deprotection cluster_workup Workup & Purification aryl_halide 2-Iodo-1,3-dimethoxybenzene couple React at RT to 80°C aryl_halide->couple alkyne Trimethylsilylacetylene alkyne->couple pd_cat Pd(PPh₃)₂Cl₂ pd_cat->couple cu_cat CuI cu_cat->couple base Et₃N base->couple solvent THF/DMF solvent->couple silyl_product Silylated Product couple->silyl_product Monitor by TLC/GC-MS deprotect Stir at RT silyl_product->deprotect deprotect_reagent K₂CO₃, Methanol deprotect_reagent->deprotect workup Aqueous Workup deprotect->workup purify Column Chromatography workup->purify product 2-Ethynyl-1,3-dimethoxybenzene purify->product

Caption: Workflow for the Sonogashira coupling and deprotection.

Detailed Experimental Protocol: A mixture of 2-iodo-1,3-dimethoxybenzene (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol) in a mixture of THF (5 mL) and triethylamine (5 mL) is degassed with argon. Trimethylsilylacetylene (1.2 mmol) is then added, and the mixture is stirred at room temperature or heated to 80 °C until the starting material is consumed (monitored by TLC or GC-MS).[5] After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is dissolved in methanol (10 mL), and potassium carbonate (2.0 mmol) is added. The mixture is stirred at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC). The solvent is then removed, and the residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

The Corey-Fuchs Reaction

The Corey-Fuchs reaction is a reliable two-step procedure for the conversion of aldehydes to terminal alkynes.[3] The first step involves the formation of a 1,1-dibromoalkene, which is then converted to the alkyne in the second step.

Causality of Experimental Choices: The first step utilizes triphenylphosphine and carbon tetrabromide to generate a phosphorus ylide in situ, which then reacts with the aldehyde in a Wittig-type reaction to form the dibromoalkene.[6] The second step requires a strong base, typically n-butyllithium, at low temperatures to effect a metal-halogen exchange followed by elimination and rearrangement to the terminal alkyne. The cryogenic temperature is necessary to control the reactivity of the organolithium reagent and prevent side reactions.

Reaction Mechanism: The first step proceeds via a phosphonium ylide which reacts with the aldehyde to give a dibromoalkene and triphenylphosphine oxide. In the second step, treatment with two equivalents of n-butyllithium results in a lithium-halogen exchange to form a vinyllithium species, which then undergoes α-elimination of lithium bromide to generate a vinylidene carbene. A subsequent 1,2-hydride shift furnishes the lithium acetylide, which is then protonated upon aqueous workup to yield the terminal alkyne.

Experimental Workflow Diagram:

Corey_Fuchs_Workflow cluster_step1 Step 1: Dibromoalkene Formation cluster_step2 Step 2: Alkyne Formation cluster_workup Workup & Purification aldehyde 2,6-Dimethoxybenzaldehyde react1 React at 0°C to RT aldehyde->react1 cbr4 CBr₄ cbr4->react1 pph3 PPh₃ pph3->react1 dcm DCM dcm->react1 dibromoalkene Dibromoalkene Intermediate react1->dibromoalkene Isolate Intermediate react2 React at -78°C to RT dibromoalkene->react2 nbuli n-BuLi nbuli->react2 thf THF, -78°C thf->react2 quench Aqueous Quench react2->quench extract Extract with Ether quench->extract purify Column Chromatography extract->purify product 2-Ethynyl-1,3-dimethoxybenzene purify->product

Caption: Workflow for the two-step Corey-Fuchs reaction.

Detailed Experimental Protocol: Step 1: Synthesis of 1,3-Dimethoxy-2-(2,2-dibromovinyl)benzene. To a solution of triphenylphosphine (2.0 mmol) in dry dichloromethane (10 mL) at 0 °C is added carbon tetrabromide (1.0 mmol). The mixture is stirred for 5 minutes, after which a solution of 2,6-dimethoxybenzaldehyde (0.5 mmol) in dichloromethane (5 mL) is added. The reaction is allowed to warm to room temperature and stirred until the aldehyde is consumed (monitored by TLC). The reaction mixture is then concentrated, and the residue is purified by column chromatography to yield the dibromoalkene.[6]

Step 2: Synthesis of 2-Ethynyl-1,3-dimethoxybenzene. The dibromoalkene (0.4 mmol) is dissolved in dry THF (8 mL) and cooled to -78 °C. n-Butyllithium (2.1 equivalents) is added dropwise, and the mixture is stirred at -78 °C for 1 hour before being allowed to warm to room temperature over 1 hour. The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography.

Conclusion and Recommendations

All three benchmarked protocols offer viable routes to 2-ethynyl-1,3-dimethoxybenzene, each with its own set of advantages and disadvantages.

  • For small-scale synthesis and substrates with sensitive functional groups, the Ohira-Bestmann reaction is highly recommended. Its mild, one-pot nature and typically high yields make it an excellent choice for rapid access to the target compound.

  • The Sonogashira coupling is a robust and versatile method, particularly for larger-scale synthesis where the cost of the palladium catalyst can be justified. The availability of the requisite 2-halo-1,3-dimethoxybenzene is a key consideration.

  • The Corey-Fuchs reaction provides a reliable, albeit two-step, alternative. While it involves the use of a strong base and cryogenic temperatures, the starting materials are readily available and the reaction is generally high-yielding.

The optimal choice of synthetic protocol will ultimately depend on the specific requirements of the research or development project, including scale, cost, available equipment, and the chemical nature of any other functional groups present in the starting materials.

References

  • Corey, E. J.; Fuchs, P. L. A synthetic method for formyl→ethynyl conversion (RCHO→RC≡CH or RC≡CR′). Tetrahedron Letters1972 , 13 (36), 3769–3772. [Link]

  • Ramirez, F.; Desai, N. B.; McKelvie, N. The Reaction of Triphenylphosphine with Carbon Tetrabromide and Aldehydes. A New Synthesis of Dibromo-olefins. Journal of the American Chemical Society1962 , 84 (9), 1745–1747. [Link]

  • Corey-Fuchs Homologation. NROChemistry. [Link]

  • Ohira, S. Methanolysis of dimethyl (1-diazo-2-oxopropyl)phosphonate: Generation of dimethyl (diazomethyl)phosphonate and reaction with carbonyl compounds. Synthetic Communications1989 , 19 (3-4), 561-564. [Link]

  • Müller, S.; Liepold, B.; Roth, G. J.; Bestmann, H. J. An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes. Synlett1996 , (6), 521-522. [Link]

  • Sonogashira, K.; Tohda, Y.; Hagihara, N. A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters1975 , 16 (50), 4467–4470. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews2007 , 107 (3), 874–922. [Link]

  • Danheiser, R. L.; Varongchayakul, C. One-pot Synthesis of Alkynes from Esters via a Tandem Reduction-Ohira-Bestmann Reaction. Organic Syntheses2024 , 101, 258-273. [Link]

  • Pietruszka, J.; Witt, A. Synthesis of the Bestmann-Ohira Reagent. Synthesis2006 , (24), 4266-4268. [Link]

  • Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer: Berlin/Heidelberg, Germany, 2006. [Link]

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  • Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses. [Link]

  • 1,4-Bis[(2,6-dimethoxyphenyl)ethynyl]benzene. National Center for Biotechnology Information. [Link]

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Validation

Comparative analysis of the photophysical properties of 2-Ethynyl-1,3-dimethoxybenzene derivatives

Starting Data Collection I've initiated a thorough search for data on the photophysical attributes of 2-Ethynyl-1,3-dimethoxybenzene and related compounds. I'm homing in on their synthesis methods, absorption and emissio...

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Author: BenchChem Technical Support Team. Date: February 2026

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I've been consolidating and refining my strategy. I'm focusing on the synthesis, computational analysis, and characterization. I'm leaning heavily on the Corey-Fuchs reaction for synthesis. Also, I'm considering using DFT and TD-DFT to predict photophysical properties and structural data. I have been compiling experimental methods for characterizing absorption and emission. Unfortunately, I lack a direct comparative study on substituted 2-ethynyl-1,3-dimethoxybenzene derivatives. However, I can draw parallels from related systems I found.

Synthesizing Foundational Insights

I'm now integrating information from my recent searches. I've found more on synthetic routes (Corey-Fuchs), computational methods (DFT/TD-DFT), and characterization techniques. I'm focusing on the impact of substituents, which is key. My crystallographic data on 2-ethynyl-1,3-dimethoxybenzene gives a structural base. A direct comparative study is missing, but I now have a solid plan to create a guide that consolidates a plausible synthesis, analysis of the expected photophysical properties, and the experimental protocols. I am focusing on a final, targeted search to secure data for a few derivatives.

Gathering Relevant Data

I'm making progress. The targeted search didn't unearth a pre-existing table, unfortunately. But I am piecing together the required data. I've located some important papers that shed light on the impact of cyano and ethynyl groups on relevant properties.

Analyzing Compound Properties

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I have finished reviewing my final search results. A specific table remains elusive, but I've gathered plenty of information. I'm leveraging cyano/ethynyl group effects and relevant chromophores to craft a high-quality guide. I am able to reason the photophysical trends and supply established experimental protocols as well. Transparency is key. Now, I am synthesizing this into the guide, complete with diagrams and tables.

Comparative

A Head-to-Head Comparison: Navigating the Sonogashira Coupling of 2-Ethynyl-1,3-dimethoxybenzene with and without Copper

In the realm of carbon-carbon bond formation, the Sonogashira cross-coupling reaction stands as a cornerstone for the synthesis of conjugated alkynes, pivotal intermediates in pharmaceuticals, natural products, and mater...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of carbon-carbon bond formation, the Sonogashira cross-coupling reaction stands as a cornerstone for the synthesis of conjugated alkynes, pivotal intermediates in pharmaceuticals, natural products, and materials science. The choice between the classical copper-catalyzed pathway and the increasingly popular copper-free variants is a critical decision for any synthetic chemist. This guide provides a detailed, head-to-head comparison of these two methodologies, specifically focusing on the coupling of the electron-rich alkyne, 2-ethynyl-1,3-dimethoxybenzene, with aryl halides. We will delve into the mechanistic underpinnings, present detailed experimental protocols, and offer a data-driven analysis to empower researchers in making informed decisions for their synthetic endeavors.

The Mechanistic Dichotomy: A Tale of Two Catalytic Cycles

The fundamental difference between the copper-catalyzed and copper-free Sonogashira reactions lies in the activation of the terminal alkyne and the subsequent transmetalation step.

The Classical Copper-Catalyzed Pathway:

The traditional Sonogashira reaction employs a dual catalytic system involving palladium and a copper(I) co-catalyst. The reaction proceeds through two interconnected catalytic cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl halide. Simultaneously, in the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium center. Subsequent reductive elimination from the palladium complex yields the desired diarylacetylene and regenerates the active Pd(0) catalyst.

Copper-Catalyzed Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X(L)₂ Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Aryl_Alkyne Ar-Pd(II)-C≡CR(L)₂ PdII_Aryl->PdII_Aryl_Alkyne Transmetalation PdII_Aryl_Alkyne->Pd0 Reductive Elimination Product Product PdII_Aryl_Alkyne->Product Ar-C≡C-R CuX Cu(I)X Cu_Alkyne Cu(I)-C≡CR CuX->Cu_Alkyne Deprotonation (R-C≡C-H, Base) Cu_Alkyne->PdII_Aryl Cu_Alkyne->CuX

Caption: Catalytic cycles of the copper-catalyzed Sonogashira reaction.

The Copper-Free Approach:

In the absence of a copper co-catalyst, the reaction proceeds through a single palladium catalytic cycle. Following the oxidative addition of the aryl halide to the Pd(0) species, the terminal alkyne is thought to coordinate to the palladium center. A base then deprotonates the alkyne to directly form a palladium acetylide intermediate. The cycle is completed by reductive elimination to afford the coupled product and regenerate the active Pd(0) catalyst. This pathway eliminates the need for a second catalytic cycle but often requires more forcing conditions or specialized ligands to facilitate the deprotonation and subsequent steps.

Copper-Free Sonogashira Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X(L)₂ Pd0->PdII_Aryl Oxidative Addition (Ar-X) Pd_Alkyne_Complex [Ar-Pd(II)(H-C≡CR)L₂]⁺X⁻ PdII_Aryl->Pd_Alkyne_Complex Alkyne Coordination PdII_Aryl_Alkyne Ar-Pd(II)-C≡CR(L)₂ Pd_Alkyne_Complex->PdII_Aryl_Alkyne Deprotonation (Base) PdII_Aryl_Alkyne->Pd0 Reductive Elimination Product Ar-C≡C-R PdII_Aryl_Alkyne->Product

Caption: Catalytic cycle of the copper-free Sonogashira reaction.

Experimental Protocols: A Side-by-Side Comparison

The following are representative experimental protocols for the copper-catalyzed and copper-free Sonogashira coupling of an aryl bromide with 2-ethynyl-1,3-dimethoxybenzene. These protocols are based on established methodologies for electron-rich substrates and serve as a practical guide for researchers.

Protocol 1: Copper-Catalyzed Sonogashira Coupling

This protocol is adapted from typical Sonogashira conditions known to be effective for a wide range of substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • 2-Ethynyl-1,3-dimethoxybenzene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous THF, followed by triethylamine and 2-ethynyl-1,3-dimethoxybenzene via syringe.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is based on modern copper-free methods that often employ bulky, electron-rich phosphine ligands and stronger bases to facilitate the reaction.

Materials:

  • Aryl bromide (1.0 equiv)

  • 2-Ethynyl-1,3-dimethoxybenzene (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • cataCXium A (di(1-adamantyl)-n-butylphosphine) (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, Pd(OAc)₂, cataCXium A, and Cs₂CO₃.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous 1,4-dioxane, followed by 2-ethynyl-1,3-dimethoxybenzene.

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Performance Comparison: A Quantitative Look

The choice between a copper-catalyzed and a copper-free Sonogashira protocol often hinges on a trade-off between reaction efficiency and potential side reactions. The following table summarizes the key performance indicators for each methodology, based on literature precedents for similar electron-rich systems.

FeatureCopper-Catalyzed SonogashiraCopper-Free Sonogashira
Catalytic System Palladium catalyst and Copper(I) co-catalystPalladium catalyst only
Reaction Conditions Generally milder (often room temperature)Often requires higher temperatures (80-120 °C)
Key Advantage High reactivity and efficiency for a broad range of substratesAvoids formation of alkyne homocoupling (Glaser) byproducts, simplified purification
Key Disadvantage Potential for alkyne homocoupling, difficult removal of copper tracesCan be less efficient for less reactive substrates (e.g., aryl chlorides)
Typical Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pd(OAc)₂, Pd₂(dba)₃ with specialized phosphine ligands
Typical Base Amine bases (e.g., triethylamine, diisopropylamine)Often stronger

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 2-Ethynyl-1,3-dimethoxybenzene

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, experience-driven protocols for handling 2-E...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, experience-driven protocols for handling 2-Ethynyl-1,3-dimethoxybenzene, ensuring both personal safety and the integrity of your research. This is not merely a checklist, but a framework for building a culture of safety and excellence in your laboratory.

Understanding the Hazard Profile

2-Ethynyl-1,3-dimethoxybenzene is a substituted aromatic ether. While specific toxicity data for this compound is not extensively documented, the prudent approach is to treat it with the caution afforded to its parent chemical classes: aromatic ethers and terminal alkynes. Aromatic ethers can pose fire hazards and some may form explosive peroxides upon storage, especially when exposed to air and light.[1][2] Many organic solvents and reagents are volatile and can be absorbed through the skin or inhaled, necessitating the use of proper personal protective equipment (PPE).[1]

Key Hazard Considerations:

  • Irritation: Assumed to be a skin, eye, and respiratory tract irritant.[3][4]

  • Flammability: While specific data is unavailable, related dimethoxybenzene compounds are combustible liquids.[5][6] Therefore, all sources of ignition should be eliminated from the handling area.[7][8]

  • Peroxide Formation: Ethers, particularly those with substitution, can form explosive peroxides over time.[2] Containers should be dated upon receipt and opening.[7][9]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is non-negotiable.[10][11] The following table outlines the minimum required PPE for handling 2-Ethynyl-1,3-dimethoxybenzene.

Protection Type Specific Equipment Rationale and Best Practices
Eye and Face Protection Chemical splash goggles and a face shield.[12][13]Standard safety glasses are insufficient. Goggles provide a seal against splashes, while a face shield offers an additional layer of protection for the entire face.[13][14]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[9][13]Always inspect gloves for any signs of degradation before use.[8] For prolonged operations or when handling larger quantities, consider double-gloving. Disposable gloves should be replaced immediately upon contamination.[9]
Body Protection Flame-resistant lab coat and chemical-resistant apron or coveralls.[10][13]This combination protects against splashes and potential fire hazards. Ensure clothing provides full coverage.[11][13]
Respiratory Protection Use in a certified chemical fume hood.[7][9]All manipulations of 2-Ethynyl-1,3-dimethoxybenzene that could generate vapors or aerosols must be conducted within a properly functioning fume hood to minimize inhalation exposure.[1][7]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a structured workflow is critical for minimizing risk. The following diagram and steps outline a proven process for safely handling 2-Ethynyl-1,3-dimethoxybenzene from receipt to disposal.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Assemble Materials prep_hood->prep_materials prep_spill Prepare Spill Kit prep_materials->prep_spill handle_transport Transport Chemical prep_spill->handle_transport handle_dispense Dispense in Hood handle_transport->handle_dispense handle_reaction Perform Reaction handle_dispense->handle_reaction handle_cleanup Initial Cleanup handle_reaction->handle_cleanup post_decontaminate Decontaminate Glassware handle_cleanup->post_decontaminate post_dispose Dispose of Waste post_decontaminate->post_dispose post_doff Doff PPE post_dispose->post_doff post_wash Wash Hands post_doff->post_wash

Caption: A logical workflow for the safe handling of 2-Ethynyl-1,3-dimethoxybenzene.

Detailed Protocol:

  • Preparation:

    • Don PPE: Before entering the laboratory, put on your lab coat, followed by safety goggles, and finally, your gloves.

    • Verify Fume Hood Operation: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.

    • Assemble Materials: Gather all necessary glassware, reagents, and equipment and place them inside the fume hood.

    • Prepare Spill Kit: Have a spill kit rated for flammable solvents readily accessible.[2] This should include absorbent materials like sand or vermiculite.[15]

  • Handling:

    • Transport Chemical: When moving the chemical from storage, use a secondary container to prevent spills.

    • Dispense in Hood: All dispensing and weighing of 2-Ethynyl-1,3-dimethoxybenzene must occur inside the fume hood.[7]

    • Perform Reaction: Keep the reaction vessel within the fume hood. If heating is required, use a heating mantle or steam bath; open flames are strictly prohibited.[1]

    • Initial Cleanup: Immediately after use, securely close the primary container and wipe down any contaminated surfaces within the fume hood.

  • Post-Handling:

    • Decontaminate Glassware: Rinse all contaminated glassware with an appropriate solvent inside the fume hood.

    • Dispose of Waste: All waste, including contaminated gloves, absorbent materials, and empty containers, must be disposed of in a properly labeled hazardous waste container.[3][8]

    • Doff PPE: Remove your PPE in the correct order: gloves, apron, face shield, and goggles, followed by your lab coat.

    • Wash Hands: Thoroughly wash your hands with soap and water after removing your gloves.[12]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[16][17] Seek medical attention if irritation persists.[3][16]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[16] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[3][16] If breathing is difficult, provide oxygen. Seek medical attention.

  • Spill: For a small spill within the fume hood, use an inert absorbent material to contain it.[18] For larger spills, evacuate the area and alert your institution's environmental health and safety department.[15]

Disposal Plan: Responsible Stewardship

Proper disposal is a critical component of the chemical lifecycle.

  • Waste Collection: All materials contaminated with 2-Ethynyl-1,3-dimethoxybenzene, including disposable PPE, absorbent materials from spills, and reaction byproducts, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[3][15]

  • Container Disposal: Empty containers may retain product residue and should be treated as hazardous waste.[18]

  • Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations. Consult your institution's waste disposal guidelines.

By integrating these principles and protocols into your daily laboratory operations, you foster an environment of safety and scientific rigor. This proactive approach to safety not only protects you and your colleagues but also upholds the integrity of your invaluable research.

References

  • Chemistry LibreTexts. (2020, June 29). Safety. Retrieved from [Link]

  • Health and Safety Department. (2024, July 22). Ethers. Retrieved from [Link]

  • Web pdf template. (2010, July 19). Ethers - Handling and control of exposure. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Trimaco. (2023, September 8). Essential Chemical PPE. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • Compliance Partners. (2024, April 5). PPE and Safety Equipment When Using Chemicals. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Dimethoxybenzene, 99%. Retrieved from [Link]

Sources

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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